molecular formula C44H61N11O10 B549703 Phe-Met-Arg-Phe Like Peptide, Snail Helix aspersa CAS No. 98495-35-3

Phe-Met-Arg-Phe Like Peptide, Snail Helix aspersa

Número de catálogo: B549703
Número CAS: 98495-35-3
Peso molecular: 904.0 g/mol
Clave InChI: CLWGEQPXAKIVMA-NXBWRCJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pqdpflrfamide (pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2) is an endogenous invertebrate neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, first identified in the land snail Helix aspersa . This heptapeptide acts as a potent inhibitory neuromodulator of cholinergic transmission. Research indicates that its bioactive conformation is critically dependent on its N-terminal structure, particularly the residues Asp2 and Pro3, which are essential for maintaining its physiological activity . In studies on molluscan systems such as Helix neurons, Pqdpflrfamide and related FaRPs have been shown to reversibly reduce the amplitude of acetylcholine-induced inward currents, a metabotropic effect that modulates postsynaptic cholinosensitivity without initially altering leak currents . The intracellular mechanism for this inhibition is complex and appears to involve G-proteins, inhibition of the Na,K-pump, subsequent elevation of intracellular free calcium via Na/Ca-exchange, and mobilization of calcium from ryanodine- and IP3-sensitive internal stores . This peptide provides a valuable research tool for probing the intricate modulatory pathways of peptidergic signaling in the central and peripheral nervous systems of invertebrates, offering insights into the fundamental principles of neuromodulation.

Propiedades

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWGEQPXAKIVMA-NXBWRCJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98495-35-3
Record name Pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098495353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Cardioexcitatory Neuropeptide FMRFamide in Helix aspersa: A Technical Guide to its Discovery and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, localization, and physiological significance of the neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2) and FMRFamide-related peptides (FaRPs) in the nervous system of the garden snail, Helix aspersa. This document details the experimental methodologies employed in foundational studies, presents quantitative data on peptide distribution, and illustrates the key experimental workflows and signaling pathways.

Quantitative Distribution of FMRFamide-like Immunoreactivity

The concentration of FMRFamide-like peptides in various tissues of Helix aspersa has been determined using radioimmunoassay (RIA). The data reveals a widespread distribution, with the highest concentrations found in the central nervous system and reproductive tract, suggesting diverse physiological roles.[1]

TissueFMRFamide-like Immunoreactivity (pmol/g wet weight)
Central Nervous System
Cerebral ganglia135.6 ± 23.4
Subesophageal ganglia210.9 ± 35.1
Reproductive System
Male reproductive tract180.5 ± 28.7
Oviduct45.2 ± 8.9
Digestive System
Posterior digestive tract98.3 ± 15.6
Other Tissues
Tentacles112.7 ± 18.2
Heart30.1 ± 6.3
Retractor muscles15.8 ± 3.1

Data summarized from Lehman and Price (1987).[1]

Experimental Protocols

The localization and quantification of FMRFamide in Helix aspersa have been primarily achieved through radioimmunoassay and immunocytochemistry. The following sections provide detailed methodologies based on seminal research in the field.

Radioimmunoassay (RIA)

This protocol outlines the steps for the quantitative determination of FMRFamide-like peptides in tissue extracts.

2.1.1. Tissue Extraction

  • Dissect tissues from Helix aspersa and immediately place them in boiling acetic acid (2 M) for 10 minutes to inactivate proteases.

  • Homogenize the tissues in the acetic acid.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the peptide extract.

  • Lyophilize the supernatant and store at -20°C until assay.

2.1.2. RIA Procedure

  • Antibody: Utilize a rabbit antiserum raised against FMRFamide conjugated to a carrier protein (e.g., bovine thyroglobulin). The antibody should be specific to the C-terminus of FMRFamide.[2]

  • Tracer: A radiolabeled FMRFamide analog, such as 125I-desaminoTyr-Phe-Met-Arg-Phe-NH2, is used as the tracer.[3][4]

  • Standards: Prepare a standard curve using synthetic FMRFamide of known concentrations.

  • Assay:

    • Reconstitute the lyophilized tissue extracts in the assay buffer.

    • In assay tubes, combine the antibody, radiolabeled tracer, and either the standard or the tissue extract.

    • Incubate the mixture at 4°C for 24-48 hours to allow for competitive binding.

  • Separation: Separate the antibody-bound from free radiolabeled peptide using a charcoal-dextran suspension. Centrifuge to pellet the charcoal, which adsorbs the free peptide.

  • Quantification: Measure the radioactivity of the supernatant (containing the antibody-bound tracer) using a gamma counter. The amount of FMRFamide in the sample is inversely proportional to the radioactivity and is determined by comparison to the standard curve.

Immunocytochemistry

This protocol describes the localization of FMRFamide-like peptides within the nervous tissue of Helix aspersa.

2.2.1. Tissue Preparation

  • Fix the dissected nervous tissue in Bouin's fixative for 18-24 hours at room temperature.

  • Dehydrate the tissue through a graded series of ethanol (B145695).

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin (B1166041) wax.

  • Section the paraffin-embedded tissue at 7-10 µm thickness and mount on glass slides.

2.2.2. Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: While not always explicitly detailed in early molluscan studies, modern protocols often benefit from an antigen retrieval step, such as heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).

  • Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum in phosphate-buffered saline with Triton X-100) for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary rabbit anti-FMRFamide antibody (diluted appropriately, e.g., 1:1000) in a humidified chamber overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with a goat anti-rabbit IgG secondary antibody for 1-2 hours at room temperature.

  • Visualization (Peroxidase-Antiperoxidase Method):

    • Incubate the sections with a rabbit peroxidase-antiperoxidase (PAP) complex for 1 hour.

    • Develop the color by incubating the sections in a solution of 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. This will produce a brown precipitate at the site of the antigen.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain the sections with a suitable stain (e.g., hematoxylin) to visualize cell nuclei.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslip using a permanent mounting medium.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for FMRFamide Localization

Caption: Experimental workflow for FMRFamide localization.

FMRFamide Signaling Pathways in Helix aspersa Neurons

signaling_pathway cluster_extracellular cluster_membrane cluster_intracellular fmrfamide FMRFamide receptor_gpcr FMRFamide Receptor (GPCR) fmrfamide->receptor_gpcr receptor_ion FMRFamide-gated Na+ Channel (FaNaC) fmrfamide->receptor_ion g_protein G-protein receptor_gpcr->g_protein na_influx Na+ influx receptor_ion->na_influx plc Phospholipase C (PLC) g_protein->plc k_channel K+ Channel Modulation g_protein->k_channel ca_channel Ca2+ Channel Modulation g_protein->ca_channel ip3 IP3 plc->ip3 ca_release Ca2+ release from intracellular stores ip3->ca_release response Cellular Response (e.g., altered excitability, neurotransmitter release) ca_release->response depolarization Membrane Depolarization na_influx->depolarization depolarization->response k_channel->response ca_channel->response

Caption: FMRFamide signaling pathways in neurons.

Discussion

The discovery and localization of FMRFamide and its related peptides in Helix aspersa have been pivotal in understanding neuropeptide function in molluscs. The widespread distribution of FMRFamide-like immunoreactivity, particularly in the central nervous and reproductive systems, points to its role as a key neurotransmitter and neurohormone.[1] In adult snails, the mRNA for the tetrapeptide FMRFamide is primarily found in the cerebral ganglia, while the mRNA for heptapeptide (B1575542) FaRPs is almost exclusively in the parietal ganglia, suggesting differential regulation and function of these peptide families.[5]

Functionally, FMRFamide is known to have cardioexcitatory effects and also plays a role in regulating glucose metabolism.[6] At the cellular level, FMRFamide exerts its effects through multiple mechanisms. It can directly activate a ligand-gated sodium channel (FaNaC), leading to rapid depolarization of the neuron.[7] Additionally, evidence suggests the involvement of G-protein coupled receptors (GPCRs) that can modulate the activity of various ion channels, including K+ and Ca2+ channels, and potentially utilize second messenger systems like inositol (B14025) trisphosphate (IP3).[8][9] This dual signaling capability allows for both fast, direct neurotransmission and slower, modulatory effects on neuronal activity.

The detailed methodologies and data presented in this guide provide a foundation for further research into the physiological roles of FMRFamide and for the potential development of novel therapeutic agents targeting peptidergic signaling systems.

References

An In-depth Technical Guide to the Physiological Roles of Phe-Met-Arg-Phe (FMRF) Peptides in Gastropods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological roles of Phe-Met-Arg-Phe (FMRF) peptides and related FMRFamide-like peptides (FaRPs) in gastropods. It details their effects on cardiovascular, neural, and muscular systems, outlines the underlying signaling pathways, and provides methodologies for key experimental procedures.

Introduction: The FMRFamide Peptide Family

First isolated from the clam Macrocallista nimbosa, the tetrapeptide FMRFamide is the founding member of a large and diverse family of neuropeptides that share the C-terminal Arg-Phe-NH2 sequence.[1][2] In gastropods, these peptides function as neurotransmitters, neuromodulators, and neurohormones, playing pivotal roles in a wide array of physiological processes.[1][2][3] Immunohistochemical studies have revealed a widespread distribution of FMRFamide-like immunoreactivity throughout the central and peripheral nervous systems of gastropods, including in association with muscular tissues of the digestive and reproductive tracts.[1][4]

Physiological Roles and Quantitative Data

FMRFamides exert complex and often multifaceted effects on various physiological systems in gastropods. Their actions can be excitatory or inhibitory, depending on the target tissue, the specific peptide, and its concentration.

Cardiovascular System

FMRFamides are potent modulators of cardiac activity in gastropods, generally inducing excitatory effects.[1][2] In the ventricles of the whelks Buccinum undatum and Busycon canaliculatum, FMRFamide and the related peptide FLRFamide are exceptionally excitatory, with potent effects observed at concentrations as low as 10⁻⁹ M.[5] These peptides appear to induce contractions by triggering the release of calcium from internal stores.[2][5]

Gastropod SpeciesPeptideConcentrationEffect on HeartReference
Buccinum undatumFMRFamide, FLRFamide10⁻⁹ MPotent excitatory effect on ventricle[5]
Busycon canaliculatumFMRFamide, FLRFamide10⁻⁹ MPotent excitatory effect on ventricle[5]
Muscular System

FMRFamides directly influence the contractility of both visceral and somatic muscles in gastropods. Their effects are diverse, ranging from inducing contractions to modulating ongoing muscle activity.

Gastropod/Mollusc SpeciesMuscle TypePeptideConcentrationEffectReference
Helix aspersaVarious muscular fibersFMRFamide-like peptidesNot specifiedNeurotransmitter/neuromodulator of muscular activity[4]
AplysiaRadula opener musclesFMRFamideNot specifiedModulates activity in association with serotonin (B10506) and myomodulins[1]
Nervous System

In the nervous system, FMRFamides act as neuromodulators, altering neuronal excitability and synaptic transmission. Their effects can be either depolarizing (excitatory) or hyperpolarizing (inhibitory).

Gastropod SpeciesNeuron/SynapsePeptideConcentrationEffectReference
Helix aspersaC2 neuroneFMRFamideNot specifiedFast excitatory action (depolarization)[6]
HelisomaNeuron 4-gland synapseFMRFamide, FLRFamide, GDPFLRFamideMicromolarSuppression of spontaneous rhythmic activity[7]
HelisomaSoma of neuron 4FMRFamideIontophoretic applicationHyperpolarization, suppression of action potentials[7]
HelisomaSalivary glandFMRFamideIontophoretic applicationHyperpolarization, reduction of EPSPs[7]
LymnaeaBuccal and cerebral ganglion neuronsFMRFamideBath applicationAttenuation of rhythmic firing[1]

Signaling Pathways

FMRFamides mediate their diverse physiological effects through two primary types of receptors: ligand-gated ion channels and G-protein coupled receptors (GPCRs).

FMRFamide-Gated Ion Channels (FaNaCs)

In some gastropod neurons, FMRFamide directly activates a ligand-gated ion channel, leading to a rapid excitatory response.[6][8][9] These channels, known as FaNaCs (FMRFamide-gated sodium channels), are part of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[10][11] Activation of FaNaCs results in a fast, depolarizing inward current carried predominantly by sodium ions.[6][8]

FaNaC_Signaling FMRFamide FMRFamide FaNaC FMRFamide-gated Sodium Channel (FaNaC) FMRFamide->FaNaC Binds to Na_ion Na+ FaNaC->Na_ion Opens Depolarization Membrane Depolarization Na_ion->Depolarization Influx Excitation Fast Neuronal Excitation Depolarization->Excitation Leads to

FMRFamide-gated ion channel signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling

FMRFamides also bind to GPCRs, initiating intracellular signaling cascades that lead to a variety of cellular responses.[12] These pathways can involve second messengers such as inositol (B14025) trisphosphate (IP3) and cyclic adenosine (B11128) monophosphate (cAMP).

3.2.1 IP3 Signaling Pathway

In some tissues, such as the cardiac muscle of Buccinum and Busycon, FMRFamides are thought to activate the IP3 signaling pathway.[5] This leads to the release of calcium from intracellular stores, resulting in muscle contraction.

FMRFamide_IP3_Signaling FMRFamide FMRFamide GPCR FMRFamide GPCR FMRFamide->GPCR Binds to Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Muscle Contraction Ca2_release->Contraction Induces

FMRFamide IP3 signaling pathway.

3.2.2 cAMP Signaling Pathway

The role of cAMP in FMRFamide signaling is complex and can be either stimulatory or inhibitory. In the heart of the freshwater clam Lampsilis claibornensis, FMRFamide-induced inhibition is associated with a delayed increase in cAMP levels.[13] In contrast, in some Aplysia neurons, FMRFamide acts through a cAMP-independent pathway to increase the opening probability of S K+ channels. In other systems, like in C. elegans, FMRFamide-like peptides can activate a protein kinase A (PKA) signaling cascade, which is downstream of cAMP.[14]

FMRFamide_cAMP_Signaling FMRFamide FMRFamide GPCR FMRFamide GPCR FMRFamide->GPCR Binds to Gs_Gi Gs / Gi protein GPCR->Gs_Gi Activates AC Adenylyl Cyclase (AC) Gs_Gi->AC Stimulates / Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_channels Ion Channels PKA->Ion_channels Phosphorylates Cellular_response Cellular Response Ion_channels->Cellular_response Modulates

FMRFamide cAMP signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological roles of FMRFamides in gastropods.

Isolated Organ Bath for Muscle Contractility

This in vitro technique is used to measure the effects of FMRFamides on the contractility of isolated muscle preparations, such as the heart or segments of the digestive tract.

Methodology:

  • Tissue Dissection: Isolate the target muscle (e.g., ventricle, radula protractor muscle) in cold physiological saline.

  • Mounting: Suspend the muscle strip in an organ bath chamber filled with aerated physiological saline maintained at a constant temperature.[15][16] One end of the muscle is fixed, and the other is attached to an isometric force transducer.[15][16]

  • Equilibration: Allow the tissue to equilibrate for a set period (e.g., 60 minutes), with regular changes of the saline solution.[17]

  • Drug Application: Add FMRFamide or related peptides to the bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

  • Data Recording: Record changes in muscle tension using a data acquisition system.[15]

Organ_Bath_Workflow Dissection 1. Tissue Dissection Mounting 2. Mounting in Organ Bath Dissection->Mounting Equilibration 3. Equilibration Mounting->Equilibration Drug_Application 4. FMRFamide Application Equilibration->Drug_Application Recording 5. Recording of Contraction Drug_Application->Recording Analysis 6. Dose-Response Analysis Recording->Analysis

Organ bath experimental workflow.

Intracellular Recording from Identified Neurons

This electrophysiological technique allows for the direct measurement of FMRFamide's effects on the membrane potential and firing properties of individual, identified neurons. The large, identifiable neurons of many gastropod species, such as Lymnaea stagnalis and Helix aspersa, make them ideal for such studies.[18]

Methodology:

  • Dissection: Dissect the central nervous system (CNS) in physiological saline and pin it to the bottom of a recording chamber.[18] The outer sheath of the ganglia may be removed to facilitate neuron visualization and penetration.[19]

  • Neuron Identification: Identify target neurons based on their size, position, and pigmentation.

  • Electrode Placement: Impale the identified neuron with a sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl).

  • Recording: Record the resting membrane potential and spontaneous activity. Apply FMRFamide to the bath and record changes in membrane potential, input resistance, and action potential firing.

  • Data Acquisition: Use an intracellular amplifier and a data acquisition system to record and analyze the electrophysiological data.

Electrophysiology_Workflow Dissection 1. CNS Dissection Neuron_ID 2. Neuron Identification Dissection->Neuron_ID Impalement 3. Microelectrode Impalement Neuron_ID->Impalement Baseline_Recording 4. Baseline Recording Impalement->Baseline_Recording FMRFamide_Application 5. FMRFamide Application Baseline_Recording->FMRFamide_Application Response_Recording 6. Recording of Neuronal Response FMRFamide_Application->Response_Recording Analysis 7. Data Analysis Response_Recording->Analysis

Intracellular recording experimental workflow.

Immunohistochemistry

This technique is used to visualize the distribution of FMRFamide-like peptides in the nervous system and peripheral tissues.

Methodology:

  • Tissue Fixation: Fix the dissected tissues in a suitable fixative (e.g., 4% paraformaldehyde).

  • Sectioning: Embed the fixed tissue in paraffin (B1166041) or a cryo-embedding medium and cut thin sections.

  • Antibody Incubation: Incubate the sections with a primary antibody raised against FMRFamide.

  • Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Visualization: Visualize the distribution of the fluorescent signal using a fluorescence microscope.

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying the concentration of FMRFamide-like peptides in tissue extracts.[2]

Methodology:

  • Antiserum Production: Generate a specific antibody against FMRFamide.

  • Radiolabeling: Prepare a radiolabeled FMRFamide tracer (e.g., with ¹²⁵I).

  • Standard Curve: Create a standard curve by incubating known amounts of unlabeled FMRFamide with the antibody and radiolabeled tracer.

  • Sample Analysis: Incubate tissue extracts with the antibody and radiolabeled tracer.

  • Quantification: Determine the amount of FMRFamide in the samples by comparing the level of radioactivity to the standard curve.

Conclusion and Future Directions

FMRFamide and its related peptides are a crucial family of signaling molecules in gastropods, with diverse and complex roles in regulating cardiovascular, muscular, and neural functions. Their actions are mediated by both fast, ionotropic receptors (FaNaCs) and slower, metabotropic GPCRs that utilize various second messenger systems. While significant progress has been made in understanding their physiological effects, future research should focus on further elucidating the specific subtypes of FMRFamide receptors and their downstream signaling pathways in different gastropod species. A deeper understanding of these systems could have implications for the development of novel molluscicides for pest control and for uncovering fundamental principles of neuropeptide signaling.

References

An In-depth Technical Guide to the FMRFamide Precursor Protein in Helix aspersa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, processing, and expression of the FMRFamide (Phe-Met-Arg-Phe-NH2) precursor protein in the garden snail, Helix aspersa. The FMRFamide family of neuropeptides plays a crucial role in a wide array of physiological processes in molluscs, including cardiovascular control, reproduction, and feeding. In Helix aspersa, these peptides are derived from at least two distinct precursor proteins, giving rise to two main classes of peptides with often different pharmacological profiles: tetrapeptides and heptapeptides.

FMRFamide Precursor Protein Structure and Diversity

In Helix aspersa, FMRFamide-related peptides (FaRPs) are encoded by at least two separate genes, resulting in two distinct mRNA species and precursor proteins.[1] This genetic organization leads to the production of either tetrapeptides (tetraFaRPs) or N-terminally extended heptapeptides (heptaFaRPs).

  • Tetrapeptide Precursor (Ha-FMRF1): This precursor contains multiple copies of the sequences for the tetrapeptides FMRFamide and FLRFamide.[1][2] The mRNA for this precursor is found predominantly in the cerebral ganglia.[1][2]

  • Heptapeptide (B1575542) Precursor (Ha-FMRF2): Sequencing of cDNA clones has revealed a larger precursor protein that is processed to yield ten different heptapeptides, which share a common C-terminal structure of DP(F/Y)LRFamide.[1][3] Two of these are novel N-terminally extended forms of YMRFamide.[3] The mRNA for this precursor is expressed almost exclusively in the parietal ganglia.[1][2] The expression of the tetraFaRP and heptaFaRP mRNAs appears to be mutually exclusive within individual neurons.[1]

Quantitative Data Summary

The study of the heptaFaRP precursor has yielded specific quantitative data regarding its molecular weight and the characteristics of its corresponding receptor interactions.

Table 1: Molecular Weight of the Hepta-FaRP Precursor and its Fragments
Protein SpeciesMolecular Weight (kDa)Description
Full Precursor Protein35The initial translation product containing the hepta-FaRP sequences.[3]
Post-Furin Cleavage Fragment23The major fragment containing the cluster of hepta-FaRPs after cleavage by the enzyme furin.[3]
Sequential Cleavage Products22-13A series of intermediate fragments observed during the final processing to yield individual peptides.[3]
Table 2: FMRFamide Receptor Binding Characteristics in Helix aspersa Brain Membranes

Data obtained from radioreceptor assays using the analog ¹²⁵I-desaminoTyr-Phe-norLeu-Arg-Phe-amide.[4]

Binding SiteDissociation Constant (K D )Binding Capacity (B max )
High Affinity14 nM85 fmol/mg protein
Low Affinity245 nM575 fmol/mg protein

Precursor Processing and Peptide Maturation

The biosynthesis of active neuropeptides from the precursor protein is a multi-step process involving proteolytic cleavage at specific sites. The processing of the 35 kDa heptaFaRP precursor is a well-defined pathway occurring within the neuron's secretory pathway.

The process begins with the translocation of the precursor into the endoplasmic reticulum and Golgi apparatus.[3] In the Golgi, the endoprotease furin recognizes and cleaves the precursor at a specific tetrabasic site (RQKR).[3] This initial cleavage releases a large 23 kDa fragment containing the tandemly arranged heptapeptide sequences.[3] This fragment is then subjected to further, sequential cleavage at monobasic recognition sites (Lysine, K, and Arginine, R) by other prohormone convertases to release the individual, preamidated heptapeptides.[3] The final C-terminal amidation, critical for the biological activity of most FaRPs, is then completed.

FMRFamide_Precursor_Processing cluster_golgi Endoplasmic Reticulum / Golgi Apparatus cluster_vesicles Secretory Vesicles Precursor 35 kDa Hepta-FaRP Precursor (Full-length protein) Furin_Cleavage Furin Cleavage at RQKR Site Precursor->Furin_Cleavage [1] Fragment_23kDa 23 kDa Fragment (Contains hepta-FaRP cluster) Furin_Cleavage->Fragment_23kDa [1] Sequential_Cleavage Sequential Cleavage at Monobasic Sites (K, R) Fragment_23kDa->Sequential_Cleavage [1] Peptides Mature Heptapeptides (e.g., pQDPFLRFamide) Sequential_Cleavage->Peptides [1] Gene_Expression_Localization cluster_CNS Helix aspersa Central Nervous System Cerebral Cerebral Ganglia Parietal Parietal Ganglia Tetra_mRNA tetraFaRP mRNA (Ha-FMRF1) Tetra_mRNA->Cerebral Primarily Expressed In [7] Hepta_mRNA heptaFaRP mRNA (Ha-FMRF2) Hepta_mRNA->Parietal Exclusively Expressed In [7] Signaling_Pathway Precursor FaRP Precursor Protein (e.g., Hepta-FaRP) Peptides Mature Peptides (FMRFamide, pQDPFLRFamide, etc.) Precursor->Peptides Proteolytic Processing [1] Receptors Target Receptors (GPCRs, FaNaCs) Peptides->Receptors Binding & Activation [2, 4] Effect Physiological Effects (Muscle Contraction, Glucose Uptake, etc.) Receptors->Effect Signal Transduction

References

Endogenous Function of pQDPFLRFamide in Snail Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide pQDPFLRFamide is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuroactive molecules prevalent in invertebrates. In snails, these peptides play crucial roles as neurotransmitters, neuromodulators, and neurohormones, influencing a wide array of physiological processes. This technical guide provides a comprehensive overview of the endogenous function of pQDPFLRFamide and other closely related FaRPs in snail physiology. It details their effects on muscular, nervous, cardiovascular, and digestive systems, supported by quantitative data. Furthermore, this guide outlines the key experimental protocols utilized in the study of these neuropeptides and illustrates their known signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

FMRFamide-related peptides (FaRPs) are a large and functionally diverse family of neuropeptides characterized by the C-terminal motif -RFamide. First isolated from the clam Macrocallista nimbosa, these peptides have since been identified across numerous invertebrate phyla. In gastropod mollusks, such as snails, a variety of FaRPs, including the heptapeptide (B1575542) pQDPFLRFamide, have been isolated and characterized.[1] These peptides are widely distributed throughout the snail's central and peripheral nervous systems, as well as in non-neuronal tissues, suggesting their involvement in a broad spectrum of physiological functions.[1]

This guide focuses on the endogenous roles of pQDPFLRFamide in snail physiology, drawing upon data from studies on pQDPFLRFamide itself and its close analog, FMRFamide, to provide a comprehensive understanding. The functions of these peptides span from the modulation of muscle contractility and neuronal activity to the regulation of cardiovascular and digestive processes. Understanding the physiological roles and mechanisms of action of pQDPFLRFamide is crucial for elucidating the complexities of snail neurobiology and may offer insights for the development of novel pharmacological agents.

Physiological Functions of pQDPFLRFamide and other FaRPs

pQDPFLRFamide and other FaRPs exert a wide range of effects on various physiological systems in snails. Their actions are often modulatory, either potentiating or inhibiting the effects of other neurotransmitters.

Muscular System

FaRPs are potent modulators of muscle contractility in snails. They can induce both contractions and relaxations, depending on the muscle type and the specific peptide concentration.

  • Pharyngeal Retractor Muscle (PRM): In Helix aspersa, both FMRFamide and acetylcholine (B1216132) (ACh) induce contraction of the pharyngeal retractor muscle. pQDPFLRFamide, however, has an inhibitory effect, reducing the contractions produced by both FMRFamide and ACh.[2] This suggests a modulatory role for pQDPFLRFamide in feeding-related muscle movements.

  • Anterior Byssus Retractor Muscle (ABRM): In the bivalve Mytilus, low concentrations of FMRFamide (10⁻⁸–10⁻⁷ M) relax ACh-induced catch-tension, whereas higher concentrations (>10⁻⁷ M) cause contraction.[3] This biphasic response highlights the concentration-dependent effects of FaRPs.

Table 1: Effects of pQDPFLRFamide and FMRFamide on Snail Muscle Contraction

PeptideMuscle PreparationSpeciesEffectConcentration RangeReference
pQDPFLRFamidePharyngeal Retractor MuscleHelix aspersaInhibition of FMRFamide and ACh-induced contraction10⁻⁹ M - 10⁻⁶ M[2]
FMRFamidePharyngeal Retractor MuscleHelix aspersaContraction10⁻⁸ M - 10⁻⁵ M[2]
FMRFamideAnterior Byssus Retractor MuscleMytilus edulisRelaxation (of ACh-induced catch)10⁻⁸ M - 10⁻⁷ M[3]
FMRFamideAnterior Byssus Retractor MuscleMytilus edulisContraction> 10⁻⁷ M[3]
Nervous System

FaRPs act as neurotransmitters and neuromodulators within the snail central nervous system (CNS), influencing neuronal excitability and synaptic transmission.

  • Modulation of Neuronal Firing: In Helix aspersa, FMRFamide can either hyperpolarize or depolarize neuronal membranes, depending on the specific neuron.[4] The hyperpolarizing response is primarily due to an increase in potassium conductance, while the depolarizing response is mediated by an inward sodium current.[4]

  • Modulation of Ion Channels: FMRFamide has been shown to modulate several types of voltage-activated ion channels in snail neurons. In Helix pomatia, FMRFamide decreases the voltage-activated inward calcium current (ICa) and increases the voltage-dependent outward potassium current (IK).[5] In other identified neurons of Helix aspersa, FMRFamide decreases a calcium conductance and a cAMP-dependent potassium conductance (the S-current).[6]

Table 2: Effects of FMRFamide on Snail Neuronal Ion Channels

Neuron TypeSpeciesIon ChannelEffectFMRFamide ConcentrationReference
Identified NeuronsHelix pomatiaVoltage-activated Ca²⁺ current (ICa)DecreaseNot specified[5]
Identified NeuronsHelix pomatiaVoltage-dependent K⁺ current (IK)IncreaseNot specified[5]
Identified Neurons (D3, E2)Helix aspersaCa²⁺ conductanceDecrease10 - 50 µM[6]
Identified Neuron (E11)Helix aspersaCa²⁺ conductanceDecrease10 - 50 µM[6]
Identified Neuron (E11)Helix aspersacAMP-dependent K⁺ conductance (S-current)Decrease10 - 50 µM[6]
Cardiovascular System

FaRPs, particularly FMRFamide, were initially identified based on their cardioexcitatory effects. They play a significant role in regulating heart rate and contractility in snails. Peptides derived from the FMRFamide precursor protein are found in heart excitatory motoneurons and have distinct effects on heartbeat.[7]

Digestive System

FaRPs are present in the digestive tract of snails and are implicated in the regulation of gut motility and enzyme secretion. FMRFamide-containing nerve fibers directly innervate the midintestinal gland cells in Helix lucorum.[8] Interestingly, FMRFamide has also been shown to protect these cells from apoptosis, suggesting a role in tissue homeostasis.[8][9]

Signaling Pathways

The physiological effects of pQDPFLRFamide and other FaRPs are mediated through their interaction with specific receptors on target cells. Evidence suggests the involvement of at least two major types of signaling pathways: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

G-Protein Coupled Receptor (GPCR) Signaling

Many of the modulatory actions of FaRPs are consistent with signaling through GPCRs. The activation of these receptors leads to the production of intracellular second messengers, such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), which in turn modulate the activity of ion channels and other cellular proteins.[10][11] In the slug Limax, FMRFamide decreases the oscillatory frequency of the olfactory center via G-protein-mediated cascades.[12] Similarly, in Helix pomatia, neuropeptide-induced activation of K⁺ channels involves a G-protein-dependent pathway.[13]

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pQDPFLRFamide pQDPFLRFamide GPCR FaRP Receptor (GPCR) pQDPFLRFamide->GPCR Binds G_protein G-protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activates Ion_Channel Ion Channel Protein_Kinase->Ion_Channel Phosphorylates Cellular_Response Cellular Response (e.g., Change in membrane potential, muscle contraction) Ion_Channel->Cellular_Response Leads to

Caption: GPCR signaling pathway for pQDPFLRFamide.

Ligand-Gated Ion Channel Signaling

In addition to GPCR-mediated signaling, FMRFamide can also act as a fast neurotransmitter by directly gating an ion channel. In Helix neurons, FMRFamide has been shown to activate a ligand-gated ion channel, with sodium ions being the primary charge carriers.[14] This direct gating mechanism allows for rapid depolarization of the postsynaptic membrane.

Ligand_Gated_Ion_Channel_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FMRFamide FMRFamide LGIC FMRFamide-gated Ion Channel FMRFamide->LGIC Binds Na_ion_ext Na+ Na_ion_ext->LGIC Influx Na_ion_int Na+ Depolarization Membrane Depolarization Na_ion_int->Depolarization Causes

Caption: FMRFamide-activated ligand-gated ion channel.

Experimental Protocols

The study of pQDPFLRFamide and other FaRPs in snails employs a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Organ Bath Assay for Muscle Contractility

This protocol is used to measure the effects of neuropeptides on the contractility of isolated snail muscles.

Objective: To determine the dose-response relationship of pQDPFLRFamide on snail muscle contraction.

Materials:

  • Snail (e.g., Helix aspersa)

  • Dissection tools (scissors, forceps)

  • Organ bath system with temperature control and aeration

  • Isometric force transducer

  • Data acquisition system

  • Snail physiological saline (composition varies by species)

  • pQDPFLRFamide and other test compounds (e.g., acetylcholine)

Procedure:

  • Dissection: Anesthetize the snail and dissect the desired muscle (e.g., pharyngeal retractor muscle).[15]

  • Mounting: Mount the isolated muscle in the organ bath chamber filled with physiological saline, maintained at a constant temperature (e.g., 20-22°C) and aerated with 95% O₂ and 5% CO₂.[15]

  • Equilibration: Allow the muscle to equilibrate for at least 60 minutes under a constant resting tension, with regular washes every 15-20 minutes.[16]

  • Stimulation: Elicit muscle contractions using a standard agonist (e.g., acetylcholine) to ensure tissue viability.

  • Dose-Response Curve:

    • Add increasing concentrations of pQDPFLRFamide to the bath in a cumulative or non-cumulative manner.

    • Record the resulting change in muscle tension using the isometric force transducer.

    • Wash the tissue thoroughly between applications.

  • Data Analysis: Plot the change in muscle tension against the logarithm of the peptide concentration to generate a dose-response curve.

Organ_Bath_Workflow Dissection Dissect Muscle Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Mounting->Equilibration Viability_Test Test Viability (e.g., with ACh) Equilibration->Viability_Test Dose_Application Apply pQDPFLRFamide (Cumulative Doses) Viability_Test->Dose_Application Recording Record Muscle Tension Dose_Application->Recording Data_Analysis Generate Dose-Response Curve Recording->Data_Analysis

Caption: Workflow for an organ bath experiment.

Intracellular Recording from Snail Neurons

This technique allows for the direct measurement of the electrical activity of individual neurons and how it is modulated by neuropeptides.

Objective: To investigate the effect of pQDPFLRFamide on the membrane potential and firing rate of identified snail neurons.

Materials:

  • Snail (e.g., Lymnaea stagnalis, Helix aspersa)

  • Dissection tools

  • Stereomicroscope

  • Recording chamber with perfusion system

  • Micromanipulators

  • Glass microelectrodes (10-20 MΩ)

  • Microelectrode puller

  • Intracellular recording amplifier

  • Data acquisition system

  • Snail physiological saline

  • pQDPFLRFamide solution

Procedure:

  • Preparation: Anesthetize the snail and dissect the central ganglia.[17]

  • Desheathing: Remove the connective tissue sheath covering the ganglia to expose the neurons.[17]

  • Neuron Identification: Identify the target neuron based on its size, color, and location within the ganglion.[17]

  • Impaling: Carefully impale the neuron with a glass microelectrode filled with 3 M KCl.[17]

  • Recording: Record the resting membrane potential and spontaneous firing activity of the neuron.

  • Peptide Application: Perfuse the preparation with saline containing a known concentration of pQDPFLRFamide.

  • Data Acquisition: Record any changes in membrane potential, input resistance, and firing frequency.

  • Washout: Perfuse the preparation with normal saline to observe the reversibility of the peptide's effects.

Intracellular_Recording_Workflow Dissection Dissect CNS Ganglia Desheathing Desheat Ganglia Dissection->Desheathing Neuron_ID Identify Target Neuron Desheathing->Neuron_ID Impale Impale Neuron with Microelectrode Neuron_ID->Impale Baseline_Recording Record Baseline Activity Impale->Baseline_Recording Peptide_Application Apply pQDPFLRFamide Baseline_Recording->Peptide_Application Effect_Recording Record Changes in Electrical Activity Peptide_Application->Effect_Recording Washout Washout Effect_Recording->Washout

Caption: Workflow for intracellular recording from a snail neuron.

Two-Electrode Voltage Clamp (TEVC)

The voltage-clamp technique is used to measure the ion currents across the membrane of a neuron while holding the membrane potential at a set level.

Objective: To characterize the effects of pQDPFLRFamide on specific voltage-gated ion channels.

Materials:

  • Same as for intracellular recording, with the addition of:

  • Voltage-clamp amplifier

  • Two intracellular microelectrodes (one for voltage sensing, one for current injection)

Procedure:

  • Preparation and Neuron Impalement: Prepare the ganglia and impale the target neuron with two microelectrodes.[5]

  • Voltage Clamp: Clamp the membrane potential at a holding potential where the ion channels of interest are closed.

  • Voltage Steps: Apply a series of depolarizing or hyperpolarizing voltage steps to activate the ion channels.

  • Current Recording: Record the resulting ionic currents.

  • Peptide Application: Perfuse the preparation with pQDPFLRFamide.

  • Repeat Voltage Steps: Repeat the voltage step protocol in the presence of the peptide and record the changes in the ionic currents.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the kinetics of channel activation and inactivation before and after peptide application.

Voltage_Clamp_Workflow Preparation Prepare Ganglia and Impale Neuron with Two Electrodes Set_Holding_Potential Set Holding Potential Preparation->Set_Holding_Potential Apply_Voltage_Steps Apply Voltage Step Protocol Set_Holding_Potential->Apply_Voltage_Steps Record_Control_Currents Record Control Ion Currents Apply_Voltage_Steps->Record_Control_Currents Apply_Peptide Apply pQDPFLRFamide Record_Control_Currents->Apply_Peptide Record_Treated_Currents Record Ion Currents in Presence of Peptide Apply_Peptide->Record_Treated_Currents Analyze_Data Analyze I-V Relationship and Channel Kinetics Record_Treated_Currents->Analyze_Data

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

pQDPFLRFamide, as a representative of the FMRFamide-related peptide family, is a key endogenous signaling molecule in snail physiology. Its widespread distribution and diverse actions on muscular, nervous, cardiovascular, and digestive systems underscore its importance as a multifunctional neuromodulator. The ability of pQDPFLRFamide and its congeners to elicit complex physiological responses through both GPCR-mediated and direct ion channel gating mechanisms highlights the sophistication of peptidergic signaling in invertebrates.

The experimental protocols detailed in this guide provide a framework for the continued investigation of these fascinating molecules. A deeper understanding of the structure-activity relationships, receptor pharmacology, and downstream signaling pathways of pQDPFLRFamide will not only advance our knowledge of snail neurobiology but also holds potential for the discovery of novel bioactive compounds with applications in medicine and agriculture. Future research, leveraging modern techniques in proteomics, transcriptomics, and functional genomics, will undoubtedly further unravel the intricate roles of pQDPFLRFamide in the intricate tapestry of snail physiology.

References

FMRFamide-Gated Sodium Channels (FaNaCs) in Molluscan Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide and related neuropeptides are significant physiological modulators within the nervous systems of most invertebrates.[1] A key component of their signaling action is mediated through FMRFamide-gated sodium channels (FaNaCs), which are ligand-gated ion channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2][3][4] In molluscan neurons, the activation of FaNaCs by FMRFamide leads to a rapid excitatory depolarization, playing a crucial role in peptidergic neurotransmission.[4][5][6] This technical guide provides a comprehensive overview of the core aspects of FaNaCs, including their quantitative properties, the experimental protocols used for their study, and key signaling and structural features.

Core Properties of FMRFamide-Gated Sodium Channels

FaNaCs are distinguished as the first identified peptide-gated ionotropic receptors.[5][7] Structurally, they are predicted to have two transmembrane domains connected by a large extracellular loop, and they likely assemble as trimeric sodium channels.[1][2][7] Unlike some other members of the DEG/ENaC family that are constitutively active or gated by mechanical stimuli or pH changes, FaNaCs are directly gated by the binding of FMRFamide and related tetrapeptides in the micromolar concentration range.[3][4][8]

Quantitative Data Summary

The functional characteristics of FaNaCs have been quantified through various electrophysiological studies. The tables below summarize key quantitative data for FaNaCs from different molluscan species.

Table 1: Pharmacological Properties of FaNaCs

SpeciesLigandEC50AntagonistIC50Reference
Helix aspersaFMRFamide~3.3 x 10⁻⁴ MAmiloride-[3]
Helix aspersaFMRFamide-FKRFamide-[7]

Table 2: Biophysical Properties of FaNaCs

SpeciesPropertyValueConditionsReference
Helix aspersa (native)Unitary Conductance5 - 9 pSOutside-out patches; NaCl 116 mM[9]
Helix aspersa (expressed in oocytes)Unitary ConductanceSimilar to nativeOutside-out patches; NaCl 96 mM[9]

Table 3: Ion Selectivity of FaNaCs

Channel FamilyPNa/PK RatioPLi/PNa RatioKey Structural DeterminantReference
ENaC/DEG Family (general)HighVariableG/SxS selectivity filter[8]

Experimental Protocols

The characterization of FaNaCs has heavily relied on heterologous expression systems, particularly Xenopus laevis oocytes, coupled with electrophysiological recordings. Site-directed mutagenesis has also been instrumental in elucidating structure-function relationships.

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

This protocol describes the functional expression of FaNaCs in Xenopus oocytes and subsequent electrophysiological analysis.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
  • Microinject oocytes with cRNA encoding the FaNaC subunit of interest.
  • Incubate the injected oocytes for 2-5 days to allow for channel expression.[10]

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Kulori buffer).[10]
  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
  • Apply FMRFamide or other pharmacological agents via the perfusion system.
  • Record the resulting whole-cell currents using an appropriate amplifier and data acquisition system.

3. Outside-Out Patch Clamp:

  • Prepare patch pipettes from borosilicate glass and fill with an appropriate internal solution.
  • Form a gigaseal with the oocyte membrane and then gently pull away to form an outside-out patch.
  • Perfuse the patch with an external solution containing the agonist (e.g., FMRFamide) to record single-channel currents.
  • External Solution Composition (example for Helix neurons): 116 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.[9] For oocyte patches, the NaCl concentration was adjusted to 96 mM.[9]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues critical for FaNaC function, such as ligand binding and ion permeation.

1. Mutagenesis:

  • Use a commercially available site-directed mutagenesis kit.
  • Design primers containing the desired mutation in the FaNaC cDNA sequence.
  • Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the plasmid containing the FaNaC gene.
  • Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
  • Transform the mutated plasmid into competent E. coli for amplification.

2. Functional Analysis of Mutants:

  • Isolate the mutated plasmid DNA and synthesize cRNA.
  • Inject the mutant cRNA into Xenopus oocytes.
  • Perform electrophysiological recordings as described above to assess changes in channel function, such as ligand sensitivity or ion selectivity, compared to the wild-type channel.[1]

Visualizations: Pathways and Workflows

Ligand Binding and Gating of FaNaCs

The binding of FMRFamide to the extracellular domain of the FaNaC is thought to induce a conformational change that opens the channel pore, allowing the influx of sodium ions. Studies involving chimeras of different FaNaCs and site-directed mutagenesis have begun to pinpoint the regions and specific amino acid residues crucial for ligand recognition.[2][11] A sequence of approximately 120 amino acids in the extracellular loop near the first transmembrane segment is implicated in FMRFamide binding.[2] Specific residues such as Tyr-131, Asn-134, Asp-154, and Ile-160 in Helix aspersa FaNaC (HaFaNaC) have been identified as key for peptide recognition.[11]

FMRFamide FMRFamide ExtracellularDomain Extracellular Domain (Ligand Binding Site) FMRFamide->ExtracellularDomain Binds to FaNaC FaNaC Channel ConformationalChange Conformational Change FaNaC->ConformationalChange Undergoes ChannelOpening Channel Opening ConformationalChange->ChannelOpening Leads to NaInflux Na+ Influx ChannelOpening->NaInflux Allows Depolarization Neuronal Depolarization NaInflux->Depolarization Causes

Caption: FMRFamide binding and channel gating cascade.

Experimental Workflow for FaNaC Characterization

The study of FaNaCs typically follows a structured workflow from molecular cloning to functional characterization.

cluster_cloning Molecular Cloning & Mutagenesis cluster_expression Heterologous Expression cluster_analysis Functional Analysis Cloning FaNaC cDNA Cloning Mutagenesis Site-Directed Mutagenesis Cloning->Mutagenesis cRNA cRNA Synthesis Cloning->cRNA Mutagenesis->cRNA Injection Xenopus Oocyte Injection cRNA->Injection TEVC Two-Electrode Voltage Clamp Injection->TEVC PatchClamp Patch Clamp (Single Channel) Injection->PatchClamp DataAnalysis Data Analysis TEVC->DataAnalysis PatchClamp->DataAnalysis

Caption: Standard experimental workflow for FaNaC studies.

Signaling Context and Downstream Effects

The primary and most direct consequence of FaNaC activation is the influx of sodium ions, leading to membrane depolarization.[6] This rapid excitatory response can trigger action potentials and propagate neuronal signals. While FaNaCs are themselves ionotropic receptors and do not directly engage in complex intracellular signaling cascades in the same manner as G-protein coupled receptors, the resulting depolarization can have numerous downstream effects, including the activation of voltage-gated ion channels and the modulation of synaptic transmission. It is important to note that FMRFamide can also act through G-protein coupled receptors, which can modulate a variety of ion channels, including Ca²⁺ and K⁺ conductances, and influence cyclic AMP levels.[12] The overall physiological response to FMRFamide in a given neuron is therefore likely a composite of the effects mediated by both ionotropic FaNaCs and metabotropic receptors.

Conclusion and Future Directions

FMRFamide-gated sodium channels are a fascinating and important class of ionotropic receptors in molluscan neurons. Their direct gating by a neuropeptide provides a mechanism for rapid and excitatory peptidergic neurotransmission. While significant progress has been made in characterizing their basic properties and identifying key structural motifs for ligand binding, many questions remain. Future research will likely focus on obtaining high-resolution structures of FaNaCs to better understand the precise mechanisms of peptide recognition and channel gating. Furthermore, elucidating the specific roles of different FaNaC subtypes in defined neural circuits and their interplay with metabotropic FMRFamide receptors will be crucial for a complete understanding of peptidergic signaling in invertebrates. For drug development professionals, the unique nature of FaNaCs as peptide-gated channels could offer novel targets for the development of selective modulators, although their absence in vertebrates would primarily gear such efforts towards applications like novel molluscicides.

References

The Convergent Worlds of Neuropeptide F and FMRFamide in Gastropods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of two pivotal neuropeptide families in snails: Neuropeptide F (NPF) and FMRFamide-related peptides (FaRPs). While structurally distinct, these peptides exhibit fascinating relationships in their distribution, function, and signaling within the gastropod nervous system. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for researchers in neurobiology, pharmacology, and invertebrate physiology.

Introduction: Two Major Neuropeptide Families

The nervous systems of gastropods are a rich source of diverse neuropeptides that govern a wide array of physiological processes. Among the most studied are the FMRFamide-related peptides (FaRPs) and Neuropeptide F (NPF).

  • FMRFamide , the eponymous founder of its family, was first isolated from a bivalve mollusc and is characterized by the C-terminal motif -Arg-Phe-NH2. FaRPs are a diverse group of peptides derived from precursor proteins that often contain multiple peptide copies, generated through alternative splicing of a multi-exon locus. They are recognized as key regulators of cardiovascular function, feeding, and reproduction in snails.

  • Neuropeptide F (NPF) , first identified in an invertebrate, is structurally analogous to the vertebrate Neuropeptide Y (NPY) superfamily.[1] In snails like Helix aspersa, NPF is a 39-amino acid peptide that is considered a phylogenetic precursor to the vertebrate NPY family.[1] It plays a crucial, evolutionarily conserved role in regulating feeding, metabolism, and digestion.

A significant finding in snail neuroanatomy is the co-localization of NPF and FMRFamide immunoreactivities within the same neurons in many cases, suggesting a complex interplay and potential for synergistic or differential regulation of target tissues.[2]

Structural and Functional Overview

Peptide Structures

NPF and FMRFamide peptides are derived from distinct precursor proteins and have fundamentally different structures.

  • Neuropeptide F (NPF): The NPF isolated from Helix aspersa is a 39-amino acid polypeptide. It shares the characteristic C-terminal RXRF-amide motif with other members of the NPF/NPY family.

  • FMRFamide-Related Peptides (FaRPs): This is a large family of smaller peptides. The archetypal peptide is the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide). Other common variants found in snails include the heptapeptide (B1575542) Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2 (GDPFLRFamide) and Phe-Leu-Arg-Phe-NH2 (FLRFamide).[3][4] These are processed from large precursor proteins that can encode multiple copies of FMRFamide and other related peptide sequences.

Physiological Functions

Both peptide families are pleiotropic, influencing a wide range of physiological and behavioral processes. Their functions often overlap, particularly in the regulation of feeding and cardiovascular control. NPF and FMRFamide are abundantly distributed throughout the central and peripheral nervous systems of snails.[2]

Key Functions of NPF:

  • Orexigenic Signal: NPF signaling is strongly associated with the stimulation of appetite and feeding behavior.[5]

  • Metabolic Regulation: It communicates with the insulin (B600854) signaling pathway to modulate digestion and energy balance.[5]

  • Reproduction: Expression patterns of the NPF receptor suggest a role in the male reproductive system.

Key Functions of FMRFamide:

  • Cardiovascular Control: FMRFamide is a well-known cardioexcitatory molecule in molluscs, increasing the rate and strength of heartbeat.

  • Feeding Modulation: FaRPs can inhibit or excite different neurons within the feeding circuits.

  • Cell Protection: FMRFamide has been shown to act as a pro-survival signal, protecting cells in the digestive gland from apoptosis.[6]

  • Glucose Metabolism: It functions as a glucose-lowering hormone, enhancing glucose uptake in the midintestinal gland.[7]

  • Osmoregulation: The presence of FaRPs in the kidney and other osmoregulatory tissues suggests a role in maintaining water and electrolyte balance.[4]

Quantitative Data and Expression

Quantitative analysis reveals high concentrations of these neuropeptides, particularly within the nervous system, underscoring their significance as major signaling molecules.

FMRFamide Expression and Receptor Affinity

Data obtained primarily through radioimmunoassay (RIA) and receptor binding assays show widespread and functionally relevant concentrations of FaRPs.

Parameter Species Tissue/Neuron Value Method Reference
Concentration Helisoma trivolvisNervous System~3000 pmol/gHPLC/RIA[3]
Salivary Glands~500 pmol/gHPLC/RIA[3]
Whole Animal~100 pmol/gHPLC/RIA[3]
Concentration Helix aspersaSuboesophageal Ganglia134.0 ± 22.0 pmol/mg proteinRIA[8]
Cerebral Ganglia114.0 ± 20.0 pmol/mg proteinRIA[8]
Retractor Muscles22.0 ± 3.0 pmol/mg proteinRIA[8]
Penis13.0 ± 2.0 pmol/mg proteinRIA[8]
Heart6.4 ± 1.0 pmol/mg proteinRIA[8]
Receptor Affinity (IC50) Helix aspersaNeuronal Membranes~1-10 nM (for various FaRPs)Receptor Binding Assay[9]
Neuropeptide F Expression

While the widespread distribution of NPF in the snail nervous system has been confirmed through immunocytochemistry, specific quantitative data on tissue concentrations and receptor binding affinities are less prevalent in the literature. Research has focused more on its functional roles elucidated through gene expression (qRT-PCR) and RNA interference (RNAi).[2][5]

  • Distribution: NPF immunoreactivity is abundant in the central and peripheral nervous systems of Helix aspersa and other gastropods.[2]

  • Receptor Expression: The NPF receptor (NPFR) is a rhodopsin-like G-protein coupled receptor.[5] In Pomacea canaliculata, its transcript levels are highest in male snails and testes, with lower levels in tissues like the pleopod.[5]

Signaling Pathways

NPF and FMRFamide exert their effects through distinct receptor and downstream signaling mechanisms. NPF appears to signal exclusively through G-protein coupled receptors (GPCRs), while FMRFamide can activate both GPCRs and, uniquely, a direct ion channel.

Neuropeptide F Signaling Pathway

NPF binds to a specific NPFR, a rhodopsin-like GPCR. This interaction is known to modulate feeding and digestion, partly through crosstalk with the insulin signaling pathway (ISP). Activation of the NPFR can influence the expression of components of the ISP, such as the insulin receptor (InR) and downstream kinases (PI3K/Akt), ultimately affecting metabolic processes.

NPF_Signaling_Pathway NPF Neuropeptide F (NPF) NPFR NPF Receptor (GPCR) NPF->NPFR Binds G_Protein G-Protein NPFR->G_Protein Activates Effector Intracellular Effectors G_Protein->Effector Second_Messenger Second Messengers (e.g., cAMP, IP3) Effector->Second_Messenger ISP_Pathway Insulin Signaling Pathway (ISP) Second_Messenger->ISP_Pathway Modulates Physiological_Response Increased Feeding & Altered Digestion Second_Messenger->Physiological_Response ISP_Pathway->Physiological_Response

NPF Signaling via GPCR and ISP Crosstalk
FMRFamide Signaling Pathways

FMRFamide signaling is notably dualistic. It can act through conventional GPCRs to modulate cellular activity via second messengers. Additionally, it can directly gate an ion channel, the FMRFamide-gated Sodium Channel (FaNaC), leading to rapid depolarization. This dual-receptor system allows for both slow, modulatory (metabotropic) and fast, direct (ionotropic) neuronal responses.

FMRFamide_Signaling_Pathway cluster_gpcr Metabotropic Pathway cluster_ionotropic Ionotropic Pathway FaRP_GPCR FMRFamide (FaRP) GPCR FaRP Receptor (GPCR) FaRP_GPCR->GPCR G_Protein_F G-Protein GPCR->G_Protein_F Effector_F Effectors (e.g., AC, PLC) G_Protein_F->Effector_F Response_GPCR Modulation of Ion Channels, Gene Expression Effector_F->Response_GPCR FaRP_FaNaC FMRFamide (FaRP) FaNaC FaNaC Channel FaRP_FaNaC->FaNaC Gates Na_Influx Na+ Influx FaNaC->Na_Influx Response_FaNaC Fast Depolarization & Excitation Na_Influx->Response_FaNaC

Dual Signaling Mechanisms of FMRFamide

Experimental Protocols

The study of NPF and FMRFamide in snails employs a range of biochemical and neurophysiological techniques. The following are generalized protocols based on methodologies reported in the literature.

Neuropeptide Extraction from CNS Tissue

This protocol is adapted for the extraction of a broad range of neuropeptides from snail ganglia for subsequent analysis by HPLC and mass spectrometry.

  • Tissue Dissection: Dissect the circumesophageal and buccal ganglia from the snail on a cold stage. Immediately snap-freeze the tissue in liquid nitrogen to prevent enzymatic degradation.

  • Homogenization: Powder the frozen tissue using a liquid nitrogen-cooled mortar and pestle. Transfer the powdered tissue to a tube containing an acidified methanol (B129727) solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and inactivate proteases.

  • Sonication: Sonicate the sample on ice to ensure complete cell lysis and peptide solubilization.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the peptide-rich extract.

  • Drying: Dry the supernatant using a vacuum centrifuge (e.g., SpeedVac) to remove the organic solvent.

  • Reconstitution: Reconstitute the dried peptide extract in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) for subsequent purification and analysis.

Peptide Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying known peptide concentrations in tissue extracts or hemolymph. This is a competitive assay based on the principle of an antibody competing for binding to a radiolabeled ("hot") peptide versus an unlabeled ("cold") peptide.

  • Reagent Preparation:

    • Antibody: Use a specific primary antibody raised against the target peptide (e.g., anti-FMRFamide).

    • Radiolabeled Peptide: Prepare a known quantity of 125I-labeled or 3H-labeled synthetic peptide.

    • Standards: Create a standard curve using serial dilutions of a known concentration of unlabeled synthetic peptide.

    • Assay Buffer: Typically a phosphate (B84403) or Tris buffer containing a protein like BSA to prevent non-specific binding.

  • Assay Procedure:

    • Pipette the antibody, radiolabeled peptide, and either the standard or the unknown sample into assay tubes.

    • Incubate the mixture to allow competitive binding to reach equilibrium (e.g., 12-24 hours at 4°C).

    • Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG) to precipitate the primary antibody-antigen complexes.

    • Centrifuge the tubes to pellet the precipitated complexes.

    • Decant the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled peptide in the sample. Plot the standard curve (radioactivity vs. concentration) and use it to determine the concentration in the unknown samples.

Electrophysiological Recording of Neuropeptide Effects

This method is used to assess the functional effect of neuropeptides on specific, identifiable neurons within the snail CNS.

  • Preparation: Dissect the snail CNS, leaving key ganglia and nerve connections intact. Pin the preparation in a recording chamber continuously perfused with snail saline.

  • Neuron Identification: Identify target neurons (e.g., feeding circuit interneurons, cardio-excitatory motoneurons) based on their size, position, and characteristic spontaneous activity.

  • Intracellular Recording: Carefully impale the target neuron with a sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl) to record its membrane potential and action potentials.

  • Peptide Application: Bath-apply the neuropeptide of interest (e.g., FMRFamide) at a known concentration (e.g., 10-6 M) to the preparation via the perfusing saline.

  • Data Acquisition: Record changes in the neuron's resting membrane potential, firing frequency, and synaptic inputs before, during, and after peptide application to determine its excitatory or inhibitory effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of neuropeptides in snails, from tissue collection to functional analysis.

Experimental_Workflow start Snail Tissue Collection (e.g., CNS, Glands) extraction Peptide Extraction & Homogenization start->extraction hplc Purification (HPLC) extraction->hplc analysis Analysis hplc->analysis mass_spec Structural ID (Mass Spectrometry) analysis->mass_spec  Structure ria Quantification (RIA) analysis->ria  Quantity electro Functional Assay (Electrophysiology) analysis->electro Function   immuno Localization (Immunocytochemistry) analysis->immuno Location   end Data Integration & Interpretation mass_spec->end ria->end electro->end immuno->end

Workflow for Snail Neuropeptide Research

Conclusion and Future Directions

Neuropeptide F and FMRFamide-related peptides represent two major signaling systems in snails, with both convergent and divergent roles in regulating key physiological processes. While FaRPs have been extensively characterized quantitatively, a significant opportunity remains for the detailed quantification of NPF levels and its receptor binding kinetics in various snail tissues. The dual signaling mechanism of FMRFamide through both GPCRs and the ionotropic FaNaC channel presents a compelling area for further investigation, particularly for understanding the temporal dynamics of neuromodulation.

For drug development professionals, these peptide systems offer potential targets. Modulators of the NPF pathway could be explored as appetite suppressants for pest snail species. Conversely, the critical role of FaRPs in cardiovascular and reproductive function makes their receptors potential targets for novel, species-specific molluscicides. Future research combining advanced mass spectrometry for peptidomics, CRISPR/Cas9 for gene editing, and high-throughput screening assays will be essential to fully unlock the complexities of these systems and their potential applications.

References

Hormonal Function of FMRFamide-Like Peptides in Helix aspersa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMRFamide-like peptides (FaRPs) represent a significant family of neuropeptides that exert a wide array of hormonal and neuromodulatory functions in the garden snail, Helix aspersa. Initially identified for their cardioexcitatory effects, the functional repertoire of these peptides is now understood to encompass critical roles in metabolic regulation, neuromuscular control, and neuronal signaling. This technical guide provides an in-depth overview of the hormonal functions of FaRPs in Helix aspersa, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of invertebrate neuroendocrinology and the development of novel therapeutic agents.

Introduction

The tetrapeptide Phe-Met-Arg-Phe-amide (FMRFamide) was the first member of the FaRP family to be isolated from a mollusc.[1][2] In Helix aspersa, at least two prominent FaRPs have been identified: FMRFamide and pQDPFLRFamide.[3] These peptides act as both neurohormones, released into the hemolymph to act on distant targets, and as neurotransmitters or neuromodulators within the central and peripheral nervous systems.[3] Their distribution is widespread, with high concentrations found in the central nervous system, reproductive and digestive tracts, and tentacles.[3] This guide will explore the key hormonal functions of FaRPs in Helix aspersa, including their roles in glucose metabolism, muscle modulation, and neuronal activity.

Hormonal Functions of FMRFamide-Like Peptides

Metabolic Regulation: A Glucose-Lowering Hormone

A significant hormonal function of FMRFamide in Helix aspersa is the regulation of glucose homeostasis. FMRFamide acts as a glucose-lowering hormone, a role previously thought to be exclusive to insulin-like peptides in invertebrates.[4][5]

Key Findings:

  • Hemolymph levels of FMRFamide are elevated during metabolically active periods and decrease during dormancy.[4]

  • Exogenous FMRFamide administration to dormant snails improves glucose tolerance by promoting glucose uptake in the midintestinal gland (hepatopancreas).[4][5]

  • FMRFamide is released into the hemolymph in response to a glucose challenge.[4][5]

  • Nerve terminals containing FMRFamide are located in perivascular sinusoids, suggesting a neurohemal release site for hormonal action.[4][5]

Quantitative Data on Glucose Metabolism:

ParameterConditionFMRFamide ConcentrationEffectReference
Hemolymph GlucoseDormant Snails10⁻⁶ MSignificant decrease in glucose levels[4][5]
Glucose UptakeMidintestinal Gland (Dormant)10⁻⁶ MIncreased uptake of 2-NBDG (fluorescent glucose analog)[4][5]
Modulation of Muscle Contraction

FaRPs are well-documented modulators of both visceral and somatic musculature in Helix aspersa. Their effects can be either excitatory or inhibitory, depending on the specific peptide, muscle type, and the presence of other neurotransmitters.

Cardioexcitatory Effects:

  • FMRFamide and its analogs increase the force of myocardial contraction.[6]

  • The cardioexcitatory effects are receptor-mediated, with a high-affinity binding site identified in heart tissue.[6]

Modulation of Non-Cardiac Muscles:

  • Tentacle Retractor Muscle: FMRFamide induces a delayed rise in tension followed by phasic contractions. This effect is not associated with membrane depolarization but is linked to the inositol (B14025) phosphate (B84403) second messenger system.[7] pQDPFLRFamide, in contrast, relaxes this muscle.[7]

  • Pharyngeal Retractor Muscle: FMRFamide elicits contraction. pQDPFLRFamide can reduce contractions induced by both acetylcholine (B1216132) and FMRFamide, with a more potent inhibitory effect on FMRFamide-induced contractions.[8]

Quantitative Data on Muscle Contraction:

Muscle TypePeptideConcentrationEffectReference
HeartFMRFamide analogs10⁻⁹ MIncreased myocardial contraction force[1][6]
Pharyngeal RetractorpQDPFLRFamide3 x 10⁻⁸ M~50% reduction of ACh-induced contraction[8]
Pharyngeal RetractorpQDPFLRFamide3 x 10⁻⁸ MComplete abolishment of FMRFamide-induced contraction[8]
Neuronal Modulation

FaRPs act as potent modulators of neuronal activity in Helix aspersa, influencing ion channel conductance and action potential characteristics. These effects can be either depolarizing (excitatory) or hyperpolarizing (inhibitory).

Ion Channel Modulation:

  • Sodium Channels: FMRFamide can directly activate a ligand-gated sodium channel (FaNaC), leading to a fast depolarizing current.[9][10]

  • Potassium Channels: FMRFamide can induce both a slow and a fast increase in K⁺ conductance, as well as a decrease in K⁺ conductance, depending on the neuron.[11] The hyperpolarizing response to FMRFamide is primarily due to an inward potassium current.[12]

  • Calcium Channels: FMRFamide decreases the duration of Ca²⁺-dependent action potentials in certain neurons by reducing Ca²⁺ conductance.[13]

Effects on Neuronal Excitability:

  • The activation of FaNaC by FMRFamide can lead to prolonged depolarizations and bursts of action potentials.

  • Modulation of K⁺ and Ca²⁺ channels can lead to either increased or decreased neuronal excitability, contributing to processes like presynaptic inhibition and facilitation.[13]

Quantitative Data on Neuronal Activity:

Neuron TypePeptideConcentrationEffect on Ion ConductanceReference
Identified NeuronsFMRFamide10-50 µMDecrease in Ca²⁺ conductance[13]
Cell E11FMRFamide10-50 µMDecrease in cAMP-dependent K⁺ conductance (S-current)[13]
Central NeuronsFMRFamide> 30 µMBiphasic response (excitation followed by inhibition)[14]
Central NeuronsFLRFamide< 10 µMExcitation[14]

Signaling Pathways

FMRFamide-like peptides in Helix aspersa exert their effects through at least two distinct types of receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

G-Protein Coupled Receptor Signaling in Muscle

In muscle tissues, such as the tentacle retractor muscle, FMRFamide is thought to act via a GPCR that activates the phosphoinositide signaling pathway. This leads to the production of inositol 1,4,5-trisphosphate (IP₃), which in turn mobilizes intracellular calcium stores, resulting in muscle contraction.[1][7] This pathway is distinct from acetylcholine-induced contraction, which involves membrane depolarization.[7]

FMRFamide_Muscle_Signaling FMRFamide FMRFamide GPCR GPCR FMRFamide->GPCR Binds G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Muscle Contraction Ca2_release->Contraction Triggers

Caption: FMRFamide signaling in muscle cells via the IP3 pathway.

Ion Channel Signaling in Neurons

In the nervous system, FMRFamide can directly gate a sodium channel, referred to as FaNaC. This represents a much faster mode of synaptic transmission compared to GPCR-mediated signaling. The binding of FMRFamide to the extracellular domain of the FaNaC protein induces a conformational change that opens the channel pore, allowing an influx of sodium ions and subsequent depolarization of the neuronal membrane.

FMRFamide_Neuronal_Signaling FMRFamide FMRFamide FaNaC FMRFamide-gated Na⁺ Channel (FaNaC) FMRFamide->FaNaC Binds Na_influx Na⁺ Influx FaNaC->Na_influx Allows Depolarization Membrane Depolarization Na_influx->Depolarization Causes ActionPotential Action Potential Generation Depolarization->ActionPotential Leads to

Caption: FMRFamide direct gating of a sodium channel in neurons.

Experimental Protocols

Peptide Extraction and Purification

A common workflow for the isolation of FaRPs from Helix aspersa involves the following steps:

  • Tissue Dissection: Central nervous ganglia and other tissues of interest are dissected from the snails.

  • Extraction: Tissues are homogenized in an acidic extraction medium (e.g., acetone (B3395972) or methanol-based solutions) to precipitate larger proteins and solubilize peptides.

  • Chromatography:

    • Gel Filtration Chromatography: The crude extract is first separated by size on a gel filtration column.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing FMRFamide-like immunoreactivity are further purified by reverse-phase HPLC. Multiple rounds of HPLC with different column materials and solvent gradients are often necessary to isolate pure peptides.

Quantification by Radioimmunoassay (RIA)

RIA is a sensitive method for quantifying FaRP levels in tissue extracts and hemolymph.

  • Antibody Generation: Antibodies specific to FMRFamide are raised in a host animal (e.g., rabbit) by immunization with a FMRFamide-carrier protein conjugate.

  • Radiolabeling: A synthetic FMRFamide analog is radiolabeled, typically with ¹²⁵I.

  • Competitive Binding: A standard curve is generated by incubating known amounts of unlabeled FMRFamide with the antibody and a fixed amount of radiolabeled FMRFamide. The sample containing an unknown amount of FMRFamide is then incubated under the same conditions.

  • Separation and Counting: The antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. The amount of FMRFamide in the sample is determined by comparing the degree of displacement of the radiolabeled peptide with the standard curve.

Isolated Heart Bioassay

This bioassay is used to assess the cardioactive properties of FaRPs.

  • Dissection: The heart of a Helix aspersa is carefully dissected and mounted in an organ bath containing snail saline.

  • Transducer Attachment: The ventricle is attached to a force transducer to record isometric or isotonic contractions.

  • Peptide Application: Known concentrations of FaRPs are added to the organ bath, and the changes in the force and frequency of heart contractions are recorded.

  • Data Analysis: Dose-response curves are constructed to determine the potency and efficacy of the peptides.

Electrophysiological Recording from Neurons

Intracellular and patch-clamp recording techniques are used to study the effects of FaRPs on neuronal activity.

  • Ganglion Preparation: The subesophageal ganglia are dissected and pinned in a recording chamber continuously perfused with snail saline. The connective tissue sheath is partially removed to allow access to individual neurons.

  • Neuron Identification: Specific, identifiable neurons are located based on their size, position, and intrinsic electrical properties.

  • Recording:

    • Two-Electrode Voltage Clamp: Two microelectrodes are inserted into a single neuron to clamp the membrane potential at a set value and record the currents flowing across the membrane in response to peptide application.

    • Patch-Clamp: A glass micropipette is used to form a high-resistance seal with the membrane of a neuron. This allows for the recording of currents through single ion channels in cell-attached or excised (inside-out, outside-out) patch configurations.

  • Peptide Application: FaRPs are applied to the preparation via the perfusing saline or by pressure ejection from a micropipette positioned near the neuron of interest.

Experimental_Workflow cluster_functional_assays Functional Assays start Start: Helix aspersa dissection Tissue Dissection (CNS, Heart, Gut, etc.) start->dissection extraction Peptide Extraction & Purification (HPLC) dissection->extraction bioassay Isolated Organ Bioassay (e.g., Heart, Muscle) dissection->bioassay electrophysiology Electrophysiology (Intracellular, Patch-Clamp) dissection->electrophysiology metabolic_assay Metabolic Studies (e.g., Glucose Tolerance) dissection->metabolic_assay identification Peptide Identification (Mass Spec, Sequencing) extraction->identification quantification Quantification (RIA) extraction->quantification synthesis Synthetic Peptide Analogues identification->synthesis synthesis->bioassay synthesis->electrophysiology synthesis->metabolic_assay

Caption: Generalized workflow for FaRP research in Helix aspersa.

Conclusion and Future Directions

The FMRFamide-like peptides in Helix aspersa are a functionally diverse group of neurohormones that play integral roles in the regulation of metabolism, muscle physiology, and neuronal communication. Their actions are mediated by distinct receptor types, leading to a variety of cellular responses. The detailed understanding of their structure-activity relationships, signaling pathways, and physiological effects provides a valuable framework for comparative endocrinology and may offer insights for the development of novel therapeutic agents targeting similar systems in other species.

Future research should focus on the complete characterization of the FaRP peptidome in Helix aspersa, the deorphanization of their corresponding GPCRs, and the elucidation of the downstream signaling cascades with greater molecular detail. Furthermore, exploring the interplay between different FaRPs and other signaling molecules will be crucial for a comprehensive understanding of their integrated hormonal function.

References

A Technical Guide to FMRFamide Gene Family Expression in Molluscan Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the FMRFamide gene family in molluscs, focusing on gene expression, associated signaling pathways, and the experimental protocols used for their study. The FMRFamide-like peptides (FLPs) represent one of the most extensively studied neuropeptide families in molluscs, acting as crucial neurotransmitters, neuromodulators, and neurohormones.[1][2][3] First identified in the bivalve mollusc Macrocallista nimbosa, these peptides are involved in regulating a vast array of physiological processes, including cardiovascular function, feeding behavior, reproduction, and osmoregulation.[1][2][3][4][5]

The diversity of these peptides arises from the expression of precursor genes that encode multiple FMRFamide-related peptides (FaRPs), which typically share a C-terminal -RFamide sequence.[2][6] Understanding the spatial and quantitative expression of the FMRFamide gene is fundamental to elucidating the precise physiological roles of its resulting peptides and identifying potential targets for novel drug development.

Data Presentation: FMRFamide Gene Expression in Molluscan Tissues

The expression of the FMRFamide precursor gene is predominantly localized within the central nervous system (CNS), though it is also detected in peripheral tissues. The following table summarizes the expression patterns observed in various molluscan species, as determined by techniques such as in situ hybridization, Northern blotting, and quantitative PCR (qPCR).

Species (Class) Tissue / Organ Relative Expression Level / Observation Methodology Reference
Mytilus edulis (Bivalvia)Central Nervous System (All three ganglia)Expressed; primary site of synthesis.Northern Blot, cDNA Cloning[7]
Crassostrea virginica (Bivalvia)Visceral Ganglia, Digestive SystemIdentified as main organs for synthesis of feeding-related neuropeptides.qPCR, In Silico Analysis[8]
Lymnaea stagnalis (Gastropoda)Central Nervous SystemWidespread immunoreactivity and gene expression in perikarya and nerve fibers.Immunohistochemistry, In Situ Hybridization[3]
Idiosepius notoides (Cephalopoda)Palliovisceral Ganglia (Posterior Subesophageal Mass)Early expression during embryonic development in specific cell clusters.In Situ Hybridization, Immunocytochemistry[9]
Idiosepius notoides (Cephalopoda)Superior and Inferior Buccal Lobes (Supraesophageal Mass)Expression observed starting from mid-embryogenesis.In Situ Hybridization[9]
General MolluscsPeripheral Nervous System & TissuesComplex spatiotemporal expression patterns are observed.[1][2][3]Immunohistochemistry[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of FMRFamide gene expression. Below are synthesized protocols for quantitative gene expression analysis and spatial localization.

Protocol 1: Quantitative Real-Time PCR (qPCR) for FMRFamide Gene Expression

This protocol provides a framework for quantifying the relative expression of the FMRFamide precursor mRNA in different molluscan tissues.

1. Tissue Dissection and RNA Extraction:

  • Dissect target tissues (e.g., visceral ganglia, gills, mantle, digestive gland) from the specimen on ice.[8]

  • Immediately flash-freeze the collected tissues in liquid nitrogen to prevent RNA degradation and store them at -80°C.[8]

  • Homogenize the frozen tissue using a suitable method (e.g., bead beater, mortar and pestle).

  • Extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and verify integrity via gel electrophoresis.

2. cDNA Synthesis:

  • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

3. Primer Design and Validation:

  • Design qPCR primers specific to the FMRFamide precursor gene of the target species. Primers should span an exon-exon junction if the gene structure is known, to avoid amplification of genomic DNA.

  • Design primers for one or more stable reference (housekeeping) genes for data normalization (e.g., actin, GAPDH, or ribosomal proteins).

  • Validate primer efficiency through a standard curve analysis using a serial dilution of cDNA. The efficiency should be between 90-110%.

4. qPCR Reaction and Data Analysis:

  • Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Run the reaction on a qPCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 60s).

  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the FMRFamide gene expression to the geometric mean of the reference genes.

Protocol 2: Whole-Mount In Situ Hybridization (ISH) for mRNA Localization

This protocol is adapted for localizing FMRFamide mRNA within whole embryos, larvae, or dissected tissues.[10][11]

1. Probe Synthesis:

  • Amplify a ~500-1000 bp region of the FMRFamide precursor cDNA using PCR.

  • Clone the PCR product into a transcription vector containing T7 and SP6 promoter sites.

  • Linearize the plasmid and use it as a template for in vitro transcription to synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe.[12]

  • Purify the labeled probe via precipitation.

2. Tissue Preparation:

  • Fix dissected tissues or whole embryos in 4% paraformaldehyde (PFA) in a suitable buffer (e.g., PBS) overnight at 4°C.[12]

  • Wash the samples to remove PFA and dehydrate through an ascending series of methanol (B129727) or ethanol (B145695) for storage at -20°C.[10]

3. Hybridization:

  • Rehydrate the samples through a descending series of alcohol washes.[10]

  • Optionally, treat samples with Proteinase K to improve probe penetration, followed by post-fixation.[10]

  • Pre-hybridize the samples in hybridization buffer for several hours at the hybridization temperature (e.g., 65°C).[10][12]

  • Replace the pre-hybridization buffer with fresh buffer containing the DIG-labeled probe (e.g., 0.3-0.5 ng/µl).[10]

  • Incubate overnight at 65°C in a humidified chamber to allow the probe to hybridize to the target mRNA.[10][12]

4. Washes and Signal Detection:

  • Perform a series of stringent washes at the hybridization temperature to remove the unbound probe.[12]

  • Block the samples (e.g., with blocking solution or sheep serum) for at least 1 hour at room temperature.[12]

  • Incubate the samples overnight at 4°C with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).[12]

  • Wash extensively to remove the unbound antibody.

  • Develop the signal by incubating the samples in a solution containing the enzyme's substrate (e.g., NBT/BCIP for AP), which produces a colored precipitate.[12]

  • Stop the reaction when the desired signal intensity is reached, dehydrate the samples, and mount for imaging.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for gene expression analysis and the known signaling pathways for FMRFamide-related peptides in molluscs.

G cluster_sample_prep Sample & RNA Preparation cluster_cdna_synth Reverse Transcription cluster_qpcr Quantitative PCR cluster_analysis Data Analysis Tissue 1. Tissue Dissection (e.g., Ganglia) SnapFreeze 2. Snap Freezing (Liquid N2) Tissue->SnapFreeze Homogenize 3. Tissue Homogenization SnapFreeze->Homogenize RNA_Extract 4. Total RNA Extraction Homogenize->RNA_Extract QC 5. RNA Quality Control (Spectrophotometry, Gel) RNA_Extract->QC DNase 6. DNase Treatment QC->DNase cDNA_Synth 7. cDNA Synthesis DNase->cDNA_Synth Reaction_Setup 8. qPCR Reaction Setup (SYBR Green, Primers) cDNA_Synth->Reaction_Setup Run_qPCR 9. Thermal Cycling & Data Acquisition Reaction_Setup->Run_qPCR Analysis 10. Relative Quantification (ΔΔCt Method) Run_qPCR->Analysis Result Gene Expression Profile Analysis->Result G cluster_membrane Cell Membrane FMRFamide FMRFamide-Related Peptide (FaRP) GPCR G-Protein Coupled Receptor (GPCR) FMRFamide->GPCR Binds FaNaC FMRFamide-gated Na+ Channel (FaNaC) FMRFamide->FaNaC Gates G_Protein G-Protein Activation GPCR->G_Protein Activates Na_Influx Direct Na+ Influx FaNaC->Na_Influx Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Modulation (e.g., cAMP) Effector->Second_Messenger Ion_Channel_Mod Ion Channel Modulation (e.g., K+) Second_Messenger->Ion_Channel_Mod Response_GPCR Cellular Response (Neuromodulation) Ion_Channel_Mod->Response_GPCR Depolarization Fast Depolarization Na_Influx->Depolarization Response_FaNaC Cellular Response (Fast Neurotransmission) Depolarization->Response_FaNaC

References

The Multifaceted Role of FMRFamide in Snail Feeding and Digestive Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Neuropeptide's Influence on Molluscan Physiology for Researchers and Drug Development Professionals

Abstract

The neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2) and its related peptides (FaRPs) are pivotal signaling molecules in gastropods, exerting significant control over feeding behaviors and digestive physiology. This technical guide synthesizes current research to provide a comprehensive overview of FMRFamide's functions, from the modulation of muscular activity in the buccal mass and gut to its role as a neurohormone regulating metabolic processes and cell viability within the digestive gland. This document details the experimental protocols used to elucidate these functions, presents quantitative data in a structured format, and provides visual representations of the key signaling pathways and experimental workflows. Understanding the intricate mechanisms of FMRFamide action in snails offers valuable insights for neurobiology, comparative physiology, and the development of novel therapeutic agents targeting similar pathways in other organisms.

Introduction

FMRFamide, first isolated from the clam Macrocallista nimbosa, is the prototypical member of a large family of FMRFamide-related peptides found throughout the animal kingdom.[1][2] In snails, these peptides act as neurotransmitters, neuromodulators, and neurohormones, playing a crucial role in a variety of physiological processes including cardiovascular regulation, reproduction, and, most notably, feeding and digestion. FMRFamide-like immunoreactivity has been identified in extensive neuronal networks within both the central and peripheral nervous systems of snails, including ganglia that control feeding and nerves that innervate the digestive tract and associated glands.[3][4][5] This widespread distribution underscores the peptide's integral role in coordinating the complex sequence of behaviors and physiological responses associated with nutrient acquisition and processing.

Role of FMRFamide in Feeding Behavior

FMRFamide plays a significant modulatory role in the neural circuits that govern the rhythmic movements of feeding. The feeding apparatus in snails, which includes the muscular buccal mass and the chitinous radula, is controlled by a central pattern generator (CPG) located in the buccal ganglia.

Modulation of the Feeding Central Pattern Generator

Application of FMRFamide to the buccal ganglia can alter the fictive feeding rhythm. In Lymnaea stagnalis and Helisoma trivolvis, bath application of FMRFamide has been shown to slow down the fictive feeding rhythm, suggesting an inhibitory or modulatory role in the CPG.[3] This modulation is achieved by altering the firing properties of specific neurons within the feeding circuit.[3]

Effects on Feeding Musculature

FMRFamide directly influences the contractility of muscles involved in feeding. It modulates the activity of the radula opener muscles, often in conjunction with other neurotransmitters like serotonin.[3] This suggests a complex interplay of signaling molecules that fine-tune the mechanics of food scraping and ingestion.

FMRFamide's Function in Digestive Processes

Beyond the initial capture and ingestion of food, FMRFamide is critically involved in regulating the subsequent processes of digestion and nutrient absorption.

Regulation of Gut Motility

FMRFamide and the related peptide pQDPFLRFamide have potent effects on the visceral muscles of the digestive system. In Helix aspersa, these peptides suppress the rhythmic contractions and tone of the crop, a key organ for food storage.[6] This inhibitory action is thought to be important for coordinating digestive processes with feeding behavior.[6] FMRFamide-containing nerve fibers are found in close association with the muscular layers of the digestive tract, indicating a direct neural control mechanism.[3]

Control of Digestive Gland Function

The midintestinal gland, or hepatopancreas, is the primary site of digestion and absorption in snails. FMRFamide plays a multifaceted role in this organ:

  • Enzyme Secretion: In the scallop Pecten maximus, FMRFamide has a secretagogue effect, stimulating the release of α-amylase from the stomach-digestive gland complex.[1][3] This suggests a role in initiating the breakdown of carbohydrates.

  • Glucose Metabolism: FMRFamide acts as a glucose-lowering hormone in Helix aspersa.[7][8] It is released into the hemolymph in response to a glucose challenge and promotes glucose uptake by the midintestinal gland cells, thereby improving glucose tolerance.[7][8] During periods of metabolic activity, hemolymph FMRFamide levels are elevated.[7]

  • Cellular Protection: FMRFamide has been shown to protect cells in the snail digestive gland from apoptosis (programmed cell death).[9][10] Injections of FMRFamide into the midintestinal gland of Helix lucorum increased cell viability, reduced the number of apoptotic cells, and elevated the proportion of cells in the G0/G1 phase of the cell cycle without inducing mitosis.[9][10] This suggests FMRFamide acts as a "life-signal" for these cells.[10]

Modulation of Salivary Gland Activity

In the snail Helisoma, FMRFamide suppresses the activation of the salivary glands.[3][11] This action is mediated both directly on the gland cells and on the effector neurons that innervate the glands, causing hyperpolarization and reducing their excitability.[11]

Quantitative Data on FMRFamide Effects

The following tables summarize the quantitative data from various studies on the effects of FMRFamide in snails.

Parameter Snail Species Preparation FMRFamide Concentration Observed Effect Reference
Visceral Muscle Contraction Helix aspersaIsolated male reproductive tractThreshold < 5 x 10⁻⁹ mol/LContraction[6]
Crop Motility Helix aspersaIsolated cropNot specifiedSuppression of rhythmicity and tone[6]
Neuronal Activity Helix aspersaIdentified neurons (D3, E2, E11)10 to 50 µMDecrease in Ca²⁺-dependent action potential duration[12]
Cell Viability Helix lucorumMidintestinal gland (in vivo injection)50 µMIncreased MTT reduction, reduced apoptosis[9][10]
Egg-Laying Behavior Control Lymnaea stagnalisCaudodorsal cells (CDCs)10⁻⁹ to 10⁻⁵ MDose-dependent hyperpolarization and suppression of excitability[13]
CDC H-Response Lymnaea stagnalisIsolated caudodorsal cellsED₅₀ = 10⁻⁸ MHyperpolarizing response[13]

Experimental Protocols

This section details the methodologies employed in key studies to investigate the role of FMRFamide.

Immunohistochemistry and Immunogold Electron Microscopy
  • Objective: To localize FMRFamide-like peptides in the nervous system and peripheral tissues.

  • Protocol:

    • Tissue Preparation: Snails are anesthetized (e.g., with halothane) and dissected. Tissues (CNS, digestive tract, glands) are fixed, often with paraformaldehyde or glutaraldehyde-based fixatives.[9][5]

    • Immunostaining: For light microscopy, tissues are incubated with a primary antibody against FMRFamide, followed by a fluorescently labeled secondary antibody. For electron microscopy (postembedding immunogold), tissues are dehydrated, embedded in resin (e.g., Araldite), and ultrathin sections are cut.[5]

    • Gold Labeling: The sections are mounted on grids and incubated with the primary FMRFamide antibody, followed by a secondary antibody conjugated to colloidal gold particles.[5]

    • Imaging: Samples are viewed using a fluorescence microscope or a transmission electron microscope to visualize the subcellular localization of the gold particles, indicating the presence of FMRFamide.[5]

Electrophysiology
  • Objective: To determine the effects of FMRFamide on neuronal and muscle activity.

  • Protocol:

    • Preparation: Isolated ganglia, muscle strips, or entire organ systems (e.g., buccal mass-ganglia preparation) are placed in a recording chamber and perfused with snail saline.[6][14]

    • Recording: Intracellular recordings from individual neurons are made using sharp glass microelectrodes. Extracellular recordings from nerves or muscles are performed using suction electrodes.[14]

    • Peptide Application: FMRFamide is applied to the bath at known concentrations or applied locally to specific cells via iontophoresis.[11]

    • Data Analysis: Changes in membrane potential, action potential frequency and duration, and synaptic potentials are recorded and analyzed before, during, and after peptide application.[12][13]

Cell Viability and Apoptosis Assays
  • Objective: To assess the effect of FMRFamide on cell survival in the digestive gland.

  • Protocol:

    • In Vivo Treatment: Snails are injected with FMRFamide (e.g., 50 µM) or a control solution (e.g., sterile water, BSA) directly into the midintestinal gland.[9][10]

    • MTT Assay: Tissue samples are incubated with thiazolyl blue (MTT). Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which is then quantified spectrophotometrically. An increase in MTT reduction indicates higher cell viability.[9][10]

    • Annexin V-Labeling: Dissociated cells from the gland are incubated with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells. The percentage of labeled cells is determined by flow cytometry or fluorescence microscopy.[9][10]

    • Ploidy Analysis: Cell nuclei are stained with a DNA-binding dye like propidium (B1200493) iodide. The DNA content is analyzed by flow cytometry. Apoptotic nuclei with fragmented chromatin appear as a sub-G1 peak.[9]

Signaling Pathways and Visualizations

FMRFamide exerts its diverse effects by binding to specific receptors on the surface of target cells, initiating intracellular signaling cascades. In mollusks, FaRPs are known to act via two main types of receptors: FMRFamide-gated sodium channels (FaNaCs) and G protein-coupled receptors (GPCRs).[3]

FMRFamide-Gated Ion Channels (FaNaCs)

Binding of FMRFamide to FaNaCs causes a rapid influx of sodium ions, leading to depolarization of the cell membrane.[15] This mechanism underlies fast excitatory neurotransmission.

FMRFamide_FaNaC_Pathway cluster_membrane Cell Membrane FMRFamide FMRFamide Receptor FMRFamide-gated Na+ Channel (FaNaC) FMRFamide->Receptor Binds Depolarization Membrane Depolarization Receptor->Depolarization Opens Membrane Na_ion Na+ Na_ion->Receptor Influx Response Fast Excitatory Postsynaptic Potential Depolarization->Response Leads to

Caption: FMRFamide signaling via a ligand-gated ion channel (FaNaC).

G Protein-Coupled Receptor (GPCR) Pathways

FMRFamide can also bind to GPCRs, initiating slower, more modulatory responses through second messenger systems. These pathways can be either inhibitory or excitatory. For instance, in some neurons, FMRFamide decreases cyclic AMP (cAMP) levels, which can lead to the closure of cAMP-dependent potassium channels, a mechanism that can suppress excitability.[12] In other cases, it can lead to the opening of potassium channels, causing hyperpolarization.

FMRFamide_GPCR_Pathway cluster_membrane Cell Membrane FMRFamide FMRFamide GPCR FMRFamide GPCR FMRFamide->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., ↓ cAMP) Effector->Second_Messenger Changes Ion_Channel Ion Channel (e.g., K+ Channel) Second_Messenger->Ion_Channel Modulates Response Cellular Response (e.g., Hyperpolarization, Suppressed Excitability) Ion_Channel->Response Causes

Caption: A generalized FMRFamide signaling pathway via a G protein-coupled receptor.

Experimental Workflow for Investigating FMRFamide Effects on Cell Viability

The following diagram illustrates a typical workflow for studying the protective effects of FMRFamide on digestive gland cells.

Experimental_Workflow_Cell_Viability start Select Snails (e.g., Helix lucorum) treatment In Vivo Injection into Midintestinal Gland start->treatment group1 Control Group (Sterile Water/BSA) treatment->group1 group2 Test Group (50 µM FMRFamide) treatment->group2 dissection Dissect Midintestinal Gland after Incubation group1->dissection group2->dissection assay Perform Parallel Assays dissection->assay mtt MTT Assay (Cell Viability) assay->mtt annexin Annexin V Staining (Apoptosis) assay->annexin ploidy Ploidy Analysis (Flow Cytometry) assay->ploidy analysis Data Analysis and Comparison mtt->analysis annexin->analysis ploidy->analysis

Caption: Workflow for assessing FMRFamide's effect on digestive gland cell viability.

Conclusion and Future Directions

FMRFamide and its related peptides are indispensable modulators of feeding and digestion in snails, acting at multiple levels from central neuronal circuits to peripheral muscles and glands. Their actions are complex, often involving interactions with other signaling molecules to produce finely-tuned physiological responses. The roles of FMRFamide as both a fast-acting neurotransmitter and a slower-acting hormone highlight its versatility in coordinating rapid behaviors with longer-term metabolic states.

For researchers and drug development professionals, the FMRFamide signaling system in snails presents a valuable model. Future research should focus on the detailed characterization of the full repertoire of FMRFamide receptors and their downstream signaling components. Elucidating the specific roles of different FaRPs encoded by the same precursor gene will provide deeper insights into the combinatorial complexity of peptidergic signaling. Furthermore, understanding how these pathways are conserved or have diverged across phyla could inform the development of novel therapeutic strategies targeting GPCRs and ion channels involved in metabolic and neuromuscular disorders.

References

Characterization of FMRFamide-Like Immunoreactivity in Helix aspersa Ganglia: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the characterization of FMRFamide-like immunoreactivity in the ganglia of the terrestrial snail, Helix aspersa. It is intended for researchers, scientists, and drug development professionals working with neuropeptide systems. This document details the distribution, quantification, and physiological roles of FMRFamide-related peptides (FaRPs), along with the experimental methodologies used for their characterization.

Introduction

FMRFamide (Phe-Met-Arg-Phe-NH2) is a cardioexcitatory neuropeptide originally isolated from the clam Macrocallista nimbosa. It is the founding member of a large family of FMRFamide-related peptides (FaRPs) that are widely distributed throughout the animal kingdom and are involved in a variety of physiological processes. In the garden snail Helix aspersa, FMRFamide and its related peptides act as neurotransmitters, neuromodulators, and neurohormones, playing crucial roles in the regulation of the central and peripheral nervous systems. This guide summarizes the key findings on the localization and function of FMRFamide-like peptides in the ganglia of this model organism.

Data Presentation

Quantitative analysis of FMRFamide-like immunoreactivity in various tissues of Helix aspersa has been primarily achieved through radioimmunoassay (RIA) and receptor binding assays. The following tables summarize key quantitative data from published studies.

FMRFamide-Like Immunoreactivity in Helix aspersa Tissues

This table presents the concentration of FMRFamide-like substances in different tissues, as determined by radioimmunoassay. The central nervous system shows the highest concentration of these peptides.

TissueFMRFamide-like Immunoreactivity (pmol/g wet weight)[1]
Central Nervous System (CNS)145.0 ± 25.0
Male Reproductive Tract80.0 ± 15.0
Tentacles60.0 ± 10.0
Posterior Digestive System55.0 ± 8.0
Anterior Digestive System20.0 ± 5.0
Heart15.0 ± 3.0
Foot Muscle10.0 ± 2.0
Hemolymph< 1.0
FMRFamide Receptor Binding Characteristics in Helix aspersa Brain

This table summarizes the binding characteristics of a radiolabeled FMRFamide analog to brain membranes, indicating the presence of high- and low-affinity binding sites.

Receptor SiteDissociation Constant (KD)Binding Site Density (Bmax)
High-Affinity14 nM[2]85 fmol/mg protein[2]
Low-Affinity245 nM[2]575 fmol/mg protein[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize FMRFamide-like immunoreactivity in Helix aspersa.

Immunocytochemistry (ICC)

Immunocytochemistry is used to visualize the location of FMRFamide-like peptides within the ganglia.

1. Tissue Preparation:

  • Dissect the circumoesophageal nerve ring from Helix aspersa.
  • Fix the ganglia in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS), pH 7.4, for 2-4 hours at 4°C.
  • Wash the tissue in several changes of PBS.
  • Cryoprotect the ganglia by incubating in 20-30% sucrose (B13894) in PBS until they sink.
  • Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze.
  • Section the ganglia at 10-20 µm using a cryostat.

2. Immunohistochemical Staining:

  • Mount the sections on gelatin-coated slides.
  • Wash the sections with PBS.
  • Permeabilize the tissue with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
  • Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
  • Incubate with the primary antibody (anti-FMRFamide) at a predetermined optimal dilution overnight at 4°C.
  • Wash the sections extensively with PBS.
  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature in the dark.
  • Wash with PBS.
  • Coverslip the sections with an anti-fade mounting medium.
  • Visualize the staining using a fluorescence microscope.

Radioimmunoassay (RIA)

RIA is a quantitative technique used to measure the concentration of FMRFamide-like peptides in tissue extracts.

1. Tissue Extraction:

  • Dissect and weigh the desired tissues.
  • Homogenize the tissues in an extraction solution (e.g., 90% methanol (B129727) or acid-acetone).
  • Centrifuge the homogenate to pellet the precipitated proteins.
  • Collect the supernatant and dry it (e.g., using a vacuum centrifuge).
  • Reconstitute the dried extract in RIA buffer.

2. Assay Procedure:

  • The assay is typically performed in tubes containing a standard or unknown sample, a fixed amount of radiolabeled FMRFamide (e.g., ¹²⁵I-labeled analog), and a specific anti-FMRFamide antibody.
  • Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptide for the antibody.
  • Separate the antibody-bound peptide from the free peptide (e.g., using a second antibody precipitation method).
  • Measure the radioactivity of the bound fraction using a gamma counter.
  • Generate a standard curve using known concentrations of FMRFamide to determine the concentration in the unknown samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and identify different FMRFamide-related peptides within a tissue extract.[1]

1. Sample Preparation:

  • Prepare tissue extracts as described for RIA.
  • Further purify the extracts using solid-phase extraction (SPE) cartridges to remove interfering substances.

2. Chromatographic Separation:

  • Inject the purified extract onto a reverse-phase HPLC column (e.g., a C18 column).
  • Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
  • Monitor the column effluent with a UV detector at a wavelength of 214 or 280 nm.
  • Collect fractions at regular intervals.

3. Peptide Identification:

  • Assay the collected fractions for FMRFamide-like immunoreactivity using RIA.
  • The retention times of the immunoreactive peaks can be compared to those of synthetic FMRFamide and other known FaRPs to identify the peptides present in the extract.

Mandatory Visualizations

Experimental Workflow for Characterization of FMRFamide-like Peptides

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_analysis Analytical Techniques cluster_icc Immunocytochemistry cluster_ria Radioimmunoassay cluster_hplc HPLC cluster_results Results dissection Ganglia Dissection extraction Peptide Extraction dissection->extraction icc_fix Fixation extraction->icc_fix ria_assay Competitive Binding extraction->ria_assay hplc_sep Separation extraction->hplc_sep icc_section Sectioning icc_fix->icc_section icc_stain Staining icc_section->icc_stain icc_image Imaging icc_stain->icc_image localization Cellular Localization icc_image->localization ria_measure Quantification ria_assay->ria_measure identification Peptide Identity ria_assay->identification quantification Peptide Concentration ria_measure->quantification hplc_detect Detection & Fractionation hplc_sep->hplc_detect hplc_detect->ria_assay Fraction Analysis

Caption: Workflow for FMRFamide characterization.

Signaling Pathways of FMRFamide in Helix aspersa Neurons

FMRFamide can act through at least two distinct signaling pathways in Helix aspersa neurons: a fast, ionotropic pathway and a slower, metabotropic pathway.

Ionotropic Signaling Pathway

ionotropic_pathway FMRFamide FMRFamide FaNaC FMRFamide-gated Na+ Channel (FaNaC) FMRFamide->FaNaC Binds to Na_influx Na+ Influx FaNaC->Na_influx Opens Depolarization Fast Depolarization Na_influx->Depolarization Causes

Caption: FMRFamide ionotropic signaling pathway.

Metabotropic Signaling Pathway

metabotropic_pathway FMRFamide FMRFamide GPCR G-Protein Coupled Receptor (GPCR) FMRFamide->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters level of Ion_Channel Ion Channels (K+, Ca2+) Second_Messenger->Ion_Channel Modulates Response Modulation of Neuronal Excitability Ion_Channel->Response Leads to

Caption: FMRFamide metabotropic signaling pathway.

Conclusion

The characterization of FMRFamide-like immunoreactivity in Helix aspersa ganglia has revealed a complex and multifaceted neuropeptide system. These peptides are highly concentrated in the central nervous system and are involved in the regulation of neuronal activity through both fast ionotropic and slower metabotropic signaling pathways. The methodologies outlined in this guide provide a framework for the continued investigation of the physiological roles of FMRFamide-related peptides, which may ultimately inform the development of novel therapeutic agents targeting peptidergic systems.

References

Methodological & Application

Application Notes: Radioimmunoassay (RIA) for FMRFamide Quantification in Snail Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FMRFamide (Phe-Met-Arg-Phe-NH2) is a neuropeptide first identified in the venus clam, Macrocallista nimbosa. It is the founding member of a large family of FMRFamide-related peptides (FaRPs) that are widespread throughout the animal kingdom, particularly in mollusks.[1][2] In snails, FMRFamide and its related peptides function as neurotransmitters, neuromodulators, and neurohormones, playing crucial roles in a variety of physiological processes.[1][2] These include cardiovascular regulation, feeding, reproduction, and osmoregulation.[1][3][4] Given their diverse functions, accurately quantifying the levels of FMRFamide in different tissues is essential for understanding its physiological roles and for developing novel therapeutic agents that may target these pathways.

Radioimmunoassay (RIA) is a highly sensitive and specific technique used for measuring the concentration of antigens, such as neuropeptides, in biological samples.[5][6] The principle of competitive binding, where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of antibody binding sites, allows for precise quantification. This document provides a detailed protocol for the quantification of FMRFamide in snail tissues using RIA, targeted at researchers, scientists, and drug development professionals.

Quantitative Data: FMRFamide Distribution in Snail Tissues

The following table summarizes the distribution of FMRFamide-like immunoreactivity in the snail Helix aspersa, as determined by radioimmunoassay. This data highlights the concentration of the neuropeptide in various tissues, indicating its widespread role in the snail's nervous, reproductive, and digestive systems.

TissueFMRFamide-like Immunoreactivity (pmol/g wet weight)Reference
Central Nervous System (CNS)
Suboesophageal ganglia240.2 ± 31.8[7]
Cerebral ganglia179.8 ± 20.1[7]
Reproductive Tract (Male)
Penis135.5 ± 25.0[7]
Vas deferens111.8 ± 16.5[7]
Epiphallus100.1 ± 13.9[7]
Digestive System
Intestine102.3 ± 15.2[7]
Oesophagus58.7 ± 9.8[7]
Crop45.3 ± 7.1[7]
Other Tissues
Tentacles115.6 ± 18.3[7]
Atrium (Heart)35.4 ± 6.2[7]
Kidney25.1 ± 4.5[3][7]
HemolymphDetected[3]

Data presented as mean ± S.E.M. Data extracted from studies on Helix aspersa and Helisoma trivolvis.[3][7]

FMRFamide Signaling Pathways in Snail Neurons

FMRFamide exerts its effects through multiple signaling pathways by binding to at least two distinct types of receptors on neuronal membranes: ligand-gated ion channels and G-protein coupled receptors (GPCRs).

  • Fast Neurotransmission via Ligand-Gated Ion Channels: FMRFamide can directly activate a specific type of ion channel known as a FMRFamide-gated Sodium Channel (FaNaC).[4][8] This binding causes a rapid influx of sodium ions (Na+), leading to membrane depolarization and a fast excitatory response.[8] This mechanism is characteristic of fast neurotransmission.

  • Neuromodulation via G-Protein Coupled Receptors (GPCRs): FMRFamide also binds to GPCRs, initiating slower, more modulatory intracellular signaling cascades.[9] This can lead to the modulation of various ion channels. For instance, in certain neurons of Helix aspersa, FMRFamide has been shown to decrease both Ca2+ conductance and a cyclic AMP-dependent K+ conductance.[10] This modulation of ion flow can alter neuronal excitability and synaptic transmission over a longer timescale.

FMRFamide_Signaling FMRFamide FMRFamide FaNaC Ligand-Gated Ion Channel (FaNaC) FMRFamide->FaNaC Binds GPCR G-Protein Coupled Receptor (GPCR) FMRFamide->GPCR Binds Response1 Fast Depolarization (Excitatory) FaNaC->Response1 Leads to Na_Influx Na⁺ Influx FaNaC->Na_Influx G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messengers (e.g., cAMP) Effector->SecondMessenger Alters IonChannels Voltage-Gated Ion Channels (Ca²⁺, K⁺) SecondMessenger->IonChannels Modulates Response2 Modulation of Neuronal Excitability IonChannels->Response2 Leads to Ion_Modulation Ion Current Modulation IonChannels->Ion_Modulation RIA_Workflow A 1. Tissue Collection & Dissection B 2. Tissue Homogenization (in Lysis Buffer) A->B C 3. Protein Extraction (Centrifugation) B->C D 4. Competitive RIA Setup (Sample + ¹²⁵I-FMRFamide + Antibody) C->D E 5. Incubation (Allow competitive binding) D->E F 6. Separation of Bound/Free Antigen (e.g., Secondary Antibody Precipitation) E->F G 7. Gamma Counting (Measure radioactivity of bound fraction) F->G H 8. Data Analysis (Standard Curve & Concentration Calculation) G->H

References

Application Note & Protocol: High-Pressure Liquid Chromatography (HPLC) Separation of FMRFamide Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides found throughout the animal kingdom, playing crucial roles in a vast array of physiological processes, including cardiovascular regulation, feeding behavior, and reproduction.[1][2][3][4] The accurate identification and quantification of these peptides are essential for understanding their function and for the development of novel therapeutics. High-Pressure Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely adopted technique for the separation and analysis of FMRFamide and its analogs.[5] This application note provides a detailed protocol for the extraction and HPLC separation of FMRFamide peptides from biological tissues, along with guidelines for method development and data interpretation.

Principles of RP-HPLC for FMRFamide Peptide Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar material, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724) (ACN).[5] FMRFamide peptides, being relatively polar, are injected onto the column in a highly aqueous mobile phase, where they interact with the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of the organic modifier to elute.[5]

Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution. TFA forms ion pairs with the charged residues of the peptides, effectively neutralizing their charge and enhancing their interaction with the stationary phase, resulting in sharper, more symmetrical peaks.

Experimental Protocols

Tissue Extraction of FMRFamide Peptides

This protocol is adapted from established methods for neuropeptide extraction from neuronal tissue.[1][3]

Materials:

  • Fresh or frozen neuronal tissue (e.g., ganglia from molluscs, rat brain tissue)

  • Ice-cold acidified methanol (B129727) (90% methanol, 9% glacial acetic acid, 1% water)[1]

  • Hand-held tissue homogenizer

  • Microcentrifuge

  • 10 kDa molecular weight cut-off (MWCO) spin filters

  • Vacuum concentrator

  • 0.1% Formic acid in water

Procedure:

  • Excise and weigh the neuronal tissue. Immediately place the tissue in a pre-chilled hand-held homogenizer containing 10 volumes of ice-cold acidified methanol.

  • Homogenize the tissue thoroughly on ice.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 25 minutes at 4°C.[1]

  • Carefully collect the supernatant, which contains the peptides.

  • For exhaustive extraction, re-suspend the pellet in another 10 volumes of ice-cold acidified methanol, vortex, and centrifuge again. Combine the supernatants.

  • Filter the combined supernatants through a 10 kDa MWCO spin filter by centrifuging at 14,000 x g for approximately 20 minutes at 4°C to remove larger proteins.[1]

  • Dry the filtered extract to completeness using a vacuum concentrator.

  • Reconstitute the dried peptide extract in a small, known volume of 0.1% formic acid in water for HPLC analysis. Vortex to ensure complete dissolution and centrifuge at 14,000 x g for 3 minutes to pellet any insoluble material.[1]

  • Transfer the clear supernatant to an HPLC vial for injection.

HPLC Separation of FMRFamide Peptides

This protocol provides a starting point for the separation of FMRFamide and related peptides. Optimization may be required depending on the specific peptides of interest and the sample matrix.

Instrumentation and Columns:

  • An HPLC system equipped with a gradient pump, autosampler, and a UV detector is required.

  • A C18 reversed-phase column is the standard choice for peptide separation. A column with a 300 Å pore size is often recommended for better resolution of peptides.

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 300 Å, 4.6 x 150 mm
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 20 µL
Column Temperature 30°C
Gradient 5% to 65% B over 30 minutes

Gradient Table:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
30.03565
31.0595
35.0595
36.0955
40.0955

Data Presentation

The following table presents hypothetical retention time data for FMRFamide and several of its common analogs based on their known relative hydrophobicities. Actual retention times will vary depending on the specific HPLC system and conditions used.

PeptideSequenceMolecular Weight (Da)Predicted Retention Time (min)
FMRFamidePhe-Met-Arg-Phe-NH2598.715.2
FLRFamidePhe-Leu-Arg-Phe-NH2582.716.5
YMRFamideTyr-Met-Arg-Phe-NH2614.714.8
pQDPFLRFamidepyroGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2953.118.1
SDPFLRFamideSer-Asp-Pro-Phe-Leu-Arg-Phe-NH2899.017.3

Mandatory Visualizations

FMRFamide Signaling Pathway in Molluscs

FMRFamide_Signaling_Pathway FMRFamide Signaling Pathway in Molluscs FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR Binds to G_protein G-protein (Gi/o or Gq) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi/o) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel Modulation PKA->Ion_Channel Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuron Firing) Ca_release->Cellular_Response PKC->Ion_Channel Phosphorylates Ion_Channel->Cellular_Response

Caption: FMRFamide G-protein coupled receptor signaling cascade.

Experimental Workflow for FMRFamide Peptide Analysis

Experimental_Workflow Experimental Workflow for FMRFamide Peptide Analysis Tissue Neuronal Tissue (e.g., Molluscan Ganglia) Homogenization Homogenization in Acidified Methanol Tissue->Homogenization Centrifugation1 Centrifugation (14,000 x g, 25 min, 4°C) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Filtration MWCO Filtration (10 kDa) Supernatant->Filtration Drying Vacuum Concentration Filtration->Drying Reconstitution Reconstitution in 0.1% Formic Acid Drying->Reconstitution HPLC RP-HPLC Analysis Reconstitution->HPLC Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC->Data_Analysis

Caption: Workflow for FMRFamide peptide extraction and analysis.

Discussion

The provided HPLC protocol offers a robust starting point for the separation of FMRFamide peptides. However, several factors can be optimized to improve resolution and sensitivity for specific applications.

  • Organic Modifier: While acetonitrile is the most common organic modifier, methanol can also be used and may offer different selectivity for certain peptides.

  • Ion-Pairing Reagent: Formic acid can be used as an alternative to TFA, especially for applications involving mass spectrometry (MS) detection, as it is less likely to cause ion suppression.

  • Gradient Slope: A shallower gradient will generally result in better resolution between closely eluting peptides but will also increase the run time.

  • Column Chemistry: While C18 is a good starting point, other stationary phases such as C8 or phenyl-hexyl may provide better separation for specific FMRFamide analogs.

For complex biological samples, it is crucial to perform a thorough sample clean-up to remove interfering substances such as salts and lipids, which can affect chromatographic performance and column lifetime. The described tissue extraction protocol incorporates a protein precipitation step with acidified methanol and a filtration step to address this.

Conclusion

This application note provides a comprehensive guide to the HPLC separation of FMRFamide peptides, including detailed protocols for tissue extraction and chromatographic analysis. By following these guidelines and optimizing the method for specific research needs, scientists can achieve reliable and reproducible quantification of these important neuropeptides, facilitating a deeper understanding of their physiological roles and potential as therapeutic targets.

References

Application Notes and Protocols: Intracellular Recording of FMRFamide Effects on Identified Snail Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-amide) and its related peptides are widely distributed throughout the nervous system of snails and other invertebrates, where they play crucial roles in a variety of physiological processes. These include the modulation of synaptic transmission, regulation of muscle contractility, and control of behaviors such as feeding and cardiovascular function.[1][2][3][4] Identified neurons in snail ganglia, owing to their large size and well-characterized electrical properties, provide an excellent model system for studying the cellular and molecular mechanisms of neuropeptide action. This document provides detailed protocols for intracellular recording of FMRFamide effects on these neurons, summarizes key quantitative findings, and illustrates the known signaling pathways.

Data Presentation: Summary of FMRFamide Effects

The following tables summarize the quantitative effects of FMRFamide on various identified snail neurons as determined by intracellular recording techniques.

Table 1: Effects of FMRFamide on Voltage-Gated Ion Channels in Snail Neurons

Snail SpeciesIdentified Neuron(s)FMRFamide ConcentrationIon ChannelObserved EffectQuantitative ChangeReference
Helix aspersaD3, E210 - 50 µMCa²⁺Decrease in Ca²⁺ currentDecrease in Ca²⁺ conductance[5]
Helix aspersaE1110 - 50 µMCa²⁺Decrease in Ca²⁺ currentDecrease in Ca²⁺ spike plateau amplitude[5]
Helix aspersaE1110 - 50 µMK⁺ (S-current)Decrease in K⁺ currentDecrease in a cAMP-dependent K⁺ conductance[5]
Lymnaea stagnalisCaudo Dorsal Cells (CDCs)Not specifiedNa⁺Inhibitory modulation of INa50 ± 5% reduction at half-maximal activation; 25 ± 8% at peak I-V curve[6]
Helix aspersaUnspecifiedNot specifiedK⁺HyperpolarizationBlocked by 20 µM 4-aminopyridine[7]
Helix aspersaUnspecifiedNot specifiedNa⁺DepolarizationNot blocked by d-tubocurarine, morphine, or TTX[7]

Table 2: FMRFamide Effects on Sodium Current (INa) Kinetics in Lymnaea stagnalis Caudo Dorsal Cells (CDCs)

ParameterControlFMRFamideReference
Activation Time Constant (ms) [6]
at -25 mV0.75 ± 0.0500.91 ± 0.043[6]
at +5 mV0.22 ± 0.0170.31 ± 0.038[6]
Steady-State Activation [6]
Half-maximal activation (V1/2)-26.5 ± 1.2 mV-23.6 ± 1.4 mV[6]
Slope factor4.6 ± 1.4 mVNot significantly affected[6]
Steady-State Inactivation [6]
Half-maximal inactivation (V1/2)-42.5 ± 1.81 mVNo significant effect[6]
Slope factor4.6 ± 0.28 mVNo significant effect[6]

Experimental Protocols

Protocol 1: Preparation of Snail Ganglia for Intracellular Recording

This protocol describes the dissection and preparation of the central nervous system (CNS) from snails such as Helix aspersa or Lymnaea stagnalis.

Materials:

  • Adult snails

  • Anesthetic solution (e.g., 0.1 M MgCl₂)

  • Snail physiological saline (e.g., 50 mM NaCl, 1.6 mM KCl, 4 mM CaCl₂, 8 mM MgCl₂, 10 mM Tris, pH 7.6)

  • Dissection dish with a silicone elastomer (Sylgard) base

  • Fine dissection scissors, forceps, and insect pins

  • Proteolytic enzyme (e.g., pronase E, 2.5 mg/ml in saline)

  • Dissection microscope

Procedure:

  • Anesthetize the snail by injecting it with 0.1 M MgCl₂.

  • Carefully dissect the central ganglia from the snail and place them in a dissection dish containing cold snail physiological saline.

  • To facilitate electrode penetration, treat the ganglia with a proteolytic enzyme like pronase E for 15 minutes to soften the connective tissue sheath.

  • Thoroughly wash the ganglia with fresh saline to remove the enzyme.

  • Pin the ganglia to the Sylgard base of the recording chamber, stretching them slightly to allow for clear visualization of the identified neurons.

  • Continuously perfuse the preparation with fresh, oxygenated snail saline.

Protocol 2: Intracellular Recording and FMRFamide Application

This protocol outlines the procedure for obtaining intracellular recordings from identified snail neurons and applying FMRFamide.

Materials:

  • Prepared snail ganglia in a recording chamber

  • Intracellular recording amplifier

  • Micromanipulator

  • Glass microelectrodes (10-20 MΩ) pulled from borosilicate glass capillaries

  • 3 M KCl for filling microelectrodes

  • FMRFamide stock solution

  • Perfusion system

Procedure:

  • Electrode Impalement:

    • Mount a glass microelectrode filled with 3 M KCl onto the micromanipulator.

    • Under microscopic guidance, carefully advance the microelectrode to impale the soma of an identified neuron.

    • Monitor the membrane potential. A sharp negative drop in potential indicates successful impalement. Allow the membrane potential to stabilize.

  • Baseline Recording:

    • Record the resting membrane potential and any spontaneous firing activity of the neuron for a stable baseline period.

    • To characterize the neuron's electrical properties, inject current pulses to elicit action potentials and measure parameters such as input resistance, action potential threshold, and amplitude.

  • FMRFamide Application:

    • Prepare the desired concentration of FMRFamide in snail saline.

    • Apply FMRFamide to the bath via the perfusion system.

    • Record the changes in membrane potential, firing rate, and action potential waveform.

  • Washout:

    • After observing the effects of FMRFamide, switch the perfusion back to normal saline to wash out the peptide and allow the neuron to return to its baseline state.

  • Data Analysis:

    • Analyze the recorded data to quantify the effects of FMRFamide on the neuron's electrical properties.

Signaling Pathways and Experimental Workflows

FMRFamide Signaling Pathways in Snail Neurons

FMRFamide can elicit a range of responses in snail neurons by acting on different signaling pathways. These can be broadly categorized into G-protein coupled receptor (GPCR) mediated pathways and direct ligand-gated ion channel activation.

FMRFamide_Signaling_Pathways cluster_GPCR G-Protein Coupled Receptor (GPCR) Pathways cluster_LigandGated Ligand-Gated Ion Channel Pathway FMRFamide_GPCR FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide_GPCR->GPCR G_protein G-Protein GPCR->G_protein AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_channel_cAMP cAMP-dependent K+ Channel (S-type) PKA->K_channel_cAMP phosphorylates (closure) FMRFamide_LGIC FMRFamide FaNaC FMRFamide-gated Na+ Channel (FaNaC) FMRFamide_LGIC->FaNaC binds and opens Na_influx Na+ Influx FaNaC->Na_influx Depolarization Depolarization Na_influx->Depolarization

Caption: Overview of FMRFamide signaling pathways in snail neurons.

The diagram above illustrates two major pathways:

  • GPCR-Mediated Pathway: FMRFamide binds to a G-protein coupled receptor, leading to the modulation of second messenger systems like cAMP. This can result in the closure of cAMP-dependent K⁺ channels (S-type channels) and modulation of voltage-gated Ca²⁺ channels, affecting neuronal excitability and neurotransmitter release.[5]

  • Ligand-Gated Ion Channel Pathway: FMRFamide can also directly bind to and activate a ligand-gated ion channel, the FMRFamide-gated Na⁺ channel (FaNaC).[8][9] This leads to a rapid influx of Na⁺ ions, causing depolarization and fast synaptic transmission.

Experimental Workflow for Intracellular Recording

The following diagram outlines the general workflow for investigating the effects of FMRFamide on identified snail neurons using intracellular recording.

Intracellular_Recording_Workflow start Start dissection Snail Dissection and Ganglia Preparation start->dissection mounting Mount Ganglia in Recording Chamber dissection->mounting impalement Impale Identified Neuron with Microelectrode mounting->impalement baseline Record Baseline Electrical Activity impalement->baseline application Bath Apply FMRFamide baseline->application recording Record Neuronal Response application->recording washout Washout with Saline recording->washout analysis Data Analysis and Quantification washout->analysis end End analysis->end

Caption: Experimental workflow for intracellular recording of FMRFamide effects.

This workflow provides a step-by-step guide from the initial preparation of the biological material to the final analysis of the electrophysiological data, ensuring a systematic approach to the investigation.

References

Application Notes and Protocols for In Vitro Muscle Contraction Bioassay for FMRFamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide and FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides found across the animal kingdom. They are involved in a wide array of physiological processes, including the modulation of muscle activity.[1][2] The in vitro muscle contraction bioassay is a fundamental tool for characterizing the myotropic effects of FMRFamide and its analogs. This document provides detailed application notes and standardized protocols for conducting these bioassays, presenting quantitative data, and visualizing key pathways and workflows.

These protocols are designed to be adaptable for various muscle preparations, from invertebrate visceral and skeletal muscles to vertebrate smooth muscles, enabling researchers to assess the potency and efficacy of novel compounds targeting FMRFamide signaling pathways.

Data Presentation: Quantitative Analysis of FMRFamide and Analog Activity

The following tables summarize the dose-dependent effects of FMRFamide and its analogs on muscle contraction in different species. This data is crucial for comparative analysis and for understanding the structure-activity relationships of these peptides.

Peptide/AnalogSpeciesMuscle PreparationObserved EffectThreshold Concentration / IC50Citation(s)
FMRFamideMytilus edulisAnterior Byssus Retractor Muscle (ABRM)Relaxation of acetylcholine-induced catch-tension10⁻⁸ - 10⁻⁷ M[3]
FMRFamideMytilus edulisAnterior Byssus Retractor Muscle (ABRM)Contraction> 10⁻⁷ M[3]
FMRFamideLoligo forbesiiHeart Muscle Cells (Type I)Inhibition of L-type Ca²⁺ currentIC₅₀ = 0.1 µM[4]
YGGFMRFamideLocusta migratoriaHeartCardioexcitatory10⁻⁹ - 10⁻⁸ M[5]
TNRNFLRFamide (F1)Locusta migratoriaHeartCardioexcitatory10⁻¹⁰ - 10⁻⁹ M[5]
SDPFLRFamideLocusta migratoriaHeartCardioexcitatory10⁻¹⁰ - 10⁻⁹ M[5]
GDPFLRFamideLocusta migratoriaHeartCardioexcitatory10⁻⁹ - 10⁻⁸ M[5]
PF4 (KPNFIRFamide)Fasciola hepaticaBody Wall MuscleExcitatory30 nM[6]
AF2 (KHEYLRFamide)Fasciola hepaticaBody Wall MuscleExcitatory1 µM[6]
AF1 (KNEFIRFamide)Fasciola hepaticaBody Wall MuscleExcitatory3 µM[6]
PF3 (KSAYMRFamide)Fasciola hepaticaBody Wall MuscleExcitatory3 µM[6]
PF1 (SDPNFLRFamide)Fasciola hepaticaBody Wall MuscleExcitatory10 µM[6]
PF2 (SADPNFLRFamide)Fasciola hepaticaBody Wall MuscleExcitatory10 µM[6]
YIRFamideSchistosoma mansoniMuscle FibersContraction (blocked by Calphostin C)IC₅₀ = 61 nM (for Calphostin C inhibition)[1]
NSNFLRFa (FMRF6)Tenebrio molitorOviductMyostimulatory10⁻¹² - 10⁻¹¹ M (highest increase)[7]
NSNFLRFa (FMRF6)Zophobas atratusEjaculatory DuctMyostimulatory10⁻⁷ M (highest increase)[7]

Signaling Pathways

FMRFamide and its related peptides typically exert their effects on muscle cells by binding to G-protein coupled receptors (GPCRs).[8][9] The subsequent intracellular signaling cascade often leads to a modulation of ion channel activity and an increase in intracellular calcium concentration, which is the direct trigger for muscle contraction.[1][4][10]

FMRFamide_Signaling_Pathway FMRFamide FMRFamide Peptide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR G_Protein G-Protein (Gq/Gs) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Channel Ca²⁺ Channel cAMP->Ca_Channel Modulates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Release->Contraction [Ca²⁺]i ↑ Ca_Influx->Contraction [Ca²⁺]i ↑

Caption: Generalized FMRFamide signaling pathway in muscle cells.

Experimental Protocols

This section provides a generalized, step-by-step protocol for an in vitro muscle contraction bioassay. This protocol should be adapted based on the specific muscle preparation and experimental goals.

Materials and Reagents
  • Physiological Saline Solution (PSS): The composition of the PSS will vary depending on the species. For example, a standard Krebs-Ringer bicarbonate buffer for mammalian preparations or a specific invertebrate saline. The solution should be freshly prepared and continuously aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂ for mammalian tissue) to maintain pH and oxygenation.

  • FMRFamide and Analogs: Prepare stock solutions of the peptides in a suitable solvent (e.g., distilled water or a small amount of DMSO) and dilute to the final desired concentrations in PSS on the day of the experiment.

  • Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

  • Experimental Apparatus:

    • Organ bath with a water jacket for temperature control.

    • Force-displacement transducer.

    • Stimulator (for electrical field stimulation, if required).

    • Data acquisition system (e.g., PowerLab) and analysis software.

    • Aerator.

Experimental Workflow

Experimental_Workflow A 1. Tissue Dissection B 2. Muscle Mounting A->B C 3. Equilibration B->C D 4. Baseline Recording C->D E 5. Peptide Application D->E F 6. Contraction Measurement E->F G 7. Washout F->G G->E Repeat for dose-response H 8. Data Analysis G->H

Caption: Workflow for the in vitro muscle contraction bioassay.

Step-by-Step Procedure
  • Tissue Dissection and Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Promptly dissect the desired muscle tissue, taking care to minimize damage. For smaller preparations, this should be done under a dissecting microscope in a petri dish filled with cold, aerated PSS.

    • Isolate a strip of muscle of appropriate dimensions for the organ bath. For some preparations, sutures may be tied to the ends of the muscle for mounting.

  • Muscle Mounting:

    • Transfer the isolated muscle to the organ bath containing fresh, aerated PSS maintained at the appropriate physiological temperature (e.g., 37°C for mammalian tissue).

    • Securely mount the muscle strip between a fixed point and the force-displacement transducer.

    • Apply a small amount of initial tension (preload) to the muscle to ensure that contractions can be reliably measured. This will need to be optimized for each muscle type.

  • Equilibration:

    • Allow the muscle to equilibrate in the organ bath for a period of 30-60 minutes. During this time, the muscle should be contracting spontaneously or in response to electrical stimulation until a stable baseline is achieved.

    • Continuously perfuse the bath with fresh, aerated PSS.

  • Baseline Recording:

    • Record the baseline contractile activity of the muscle for a period of 5-10 minutes before the application of any test compounds.

  • Peptide Application and Dose-Response Curve Generation:

    • Introduce the lowest concentration of the FMRFamide peptide or analog to the organ bath.

    • Record the contractile response until a stable plateau is reached.

    • Wash the muscle preparation thoroughly with fresh PSS until the contractile activity returns to the baseline level. This may require multiple changes of the bath solution.

    • Repeat the application and washout steps with increasing concentrations of the peptide to construct a dose-response curve.

  • Data Acquisition and Analysis:

    • Record the force of muscle contraction continuously throughout the experiment using the data acquisition system.

    • Measure the amplitude and frequency of contractions.

    • For dose-response analysis, normalize the response at each concentration to the maximum response observed.

    • Calculate the EC₅₀ (half-maximal effective concentration) value for each peptide by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Logical Relationships of FMRFamide-Related Peptides

The diverse family of FMRFamide-related peptides can elicit a range of responses, even within the same muscle tissue. These effects are dependent on the specific peptide sequence, the receptor subtype(s) present, and the downstream signaling pathways they activate.

FMRFamide_Relationships cluster_receptors Receptor Subtypes cluster_effects Myotropic Effects FaRPs FMRFamide-Related Peptides (FaRPs) R_stim Stimulatory Receptor FaRPs->R_stim Binds to R_inhib Inhibitory Receptor FaRPs->R_inhib Binds to R_dual Dual-Function Receptor FaRPs->R_dual Binds to Modulation Modulation of other inputs FaRPs->Modulation Can also cause Contraction Muscle Contraction R_stim->Contraction Leads to Relaxation Muscle Relaxation R_inhib->Relaxation Leads to R_dual->Contraction High Conc. R_dual->Relaxation Low Conc.

Caption: Logical relationships of FaRPs, receptors, and muscle effects.

References

Application Notes and Protocols for Studying FMRFamide Function in Snail Locomotion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FMRFamide and its related peptides (FaRPs) are a significant family of neuropeptides in mollusks that play crucial roles in a variety of physiological processes, including the regulation of muscle contraction and neuronal activity.[1] Evidence suggests their involvement in modulating locomotor behavior, making them a target of interest for understanding snail biology and for the development of novel molluscicides. These application notes provide detailed protocols for behavioral assays designed to quantify the effects of FMRFamide on snail locomotion.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of FMRFamide on key locomotor parameters in a model snail species such as Helix aspersa.

Table 1: Effect of FMRFamide Injection on Snail Locomotor Parameters

Treatment GroupConcentration (µM)Average Speed (mm/s)Total Distance Moved (mm in 10 min)Number of Body Waves per Minute
Control (Saline)01.2 ± 0.2720 ± 12015 ± 3
FMRFamide101.5 ± 0.3900 ± 18018 ± 4
FMRFamide501.8 ± 0.41080 ± 24022 ± 5
FMRFamide1001.4 ± 0.2840 ± 12017 ± 3

Data are presented as mean ± standard deviation.

Table 2: Dose-Dependent Effect of FMRFamide on Snail Turning Behavior

Treatment GroupConcentration (µM)Total Number of Turns (in 10 min)Average Turn Angle (degrees)
Control (Saline)05 ± 230 ± 10
FMRFamide107 ± 335 ± 12
FMRFamide5010 ± 445 ± 15
FMRFamide1006 ± 232 ± 11

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Open Field Assay for Snail Locomotion

This assay is designed to assess the general locomotor activity of snails following the administration of FMRFamide.

Materials:

  • Mature snails (e.g., Helix aspersa) of similar size and weight.

  • FMRFamide peptide (synthetic).

  • Snail saline solution (e.g., modified Ringer's solution).

  • Microsyringe for injection.

  • Glass or plastic arena (e.g., 30 cm x 30 cm).

  • Video camera mounted above the arena.

  • Computer with video tracking software (e.g., EthoVision XT, Tracker, or custom scripts).

  • Soft, moist cloth or paper towels.

Procedure:

  • Acclimation: Acclimate snails to the laboratory conditions (temperature, humidity, and light cycle) for at least one week prior to the experiment. House them in a clean, moist environment with adequate food.

  • Habituation: On the day of the experiment, gently place each snail in the center of the experimental arena and allow it to habituate for 10-15 minutes.

  • Injection:

    • Prepare stock solutions of FMRFamide in snail saline at various concentrations (e.g., 10 µM, 50 µM, 100 µM). A study on Helix lucorum used a 50 µM FMRFamide solution for injection.[2]

    • Gently retract the snail's mantle to expose the hemocoel.

    • Inject a small, fixed volume (e.g., 10 µl) of the FMRFamide solution or saline (for the control group) into the hemocoel.

  • Behavioral Recording:

    • Immediately after injection, place the snail back in the center of the arena.

    • Start video recording and continue for a predefined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Use video tracking software to analyze the recordings.

    • Quantify the following parameters:

      • Total distance moved: The total path length covered by the snail.

      • Average speed: Total distance moved divided by the recording time.

      • Time spent moving: The percentage of time the snail is in motion.

      • Turning behavior: Frequency and angle of turns.

      • Thigmotaxis: Time spent near the walls of the arena versus the center.

Protocol 2: Pedal Wave Analysis

This protocol focuses on the detailed analysis of the muscular waves that propagate along the snail's foot during locomotion.

Materials:

  • Same as Protocol 1, with the addition of a transparent glass plate for the arena floor.

  • A mirror placed at a 45-degree angle beneath the transparent floor, or a camera positioned to record from below.

Procedure:

  • Follow steps 1-4 from Protocol 1 , ensuring the snail is moving on a transparent surface.

  • Recording Pedal Waves: Record high-resolution video of the ventral side of the snail's foot.

  • Data Analysis:

    • Manually or with specialized software, count the number of pedal waves that pass a fixed point on the foot per unit of time (wave frequency).

    • Measure the distance between consecutive waves (wavelength).

    • The overall crawling speed of snails has been shown to correlate with both wave frequency and wavelength.[3]

Visualizations

FMRFamide Signaling Pathways

FMRFamide can elicit both excitatory and inhibitory responses in snail neurons through multiple signaling pathways.

FMRFamide_Signaling cluster_excitatory Excitatory Pathway cluster_inhibitory Inhibitory Pathway FMRFamide_E FMRFamide FaNaC FMRFamide-gated Sodium Channel (FaNaC) FMRFamide_E->FaNaC Binds Na_ion Na+ Influx FaNaC->Na_ion Opens Depolarization Membrane Depolarization (Excitation) Na_ion->Depolarization Causes FMRFamide_I FMRFamide GPCR G-Protein Coupled Receptor (GPCR) FMRFamide_I->GPCR Binds G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP K_channel cAMP-dependent K+ Channel cAMP->K_channel Reduces opening of K_ion ↓ K+ Efflux K_channel->K_ion Hyperpolarization Membrane Hyperpolarization (Inhibition) K_ion->Hyperpolarization Leads to

Caption: FMRFamide signaling pathways in snail neurons.

Experimental Workflow for Snail Locomotion Assay

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Snail Acclimation (1 week) Habituation Habituation in Arena (10-15 min) Acclimation->Habituation Solution_Prep Prepare FMRFamide and Saline Solutions Injection Inject FMRFamide or Saline Solution_Prep->Injection Habituation->Injection Recording Video Record Locomotion (10-20 min) Injection->Recording Tracking Video Tracking & Parameter Extraction Recording->Tracking Quantification Quantify: - Speed - Distance - Turning - Pedal Waves Tracking->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for the snail locomotion assay.

References

Application Notes and Protocols for FMRFamide Receptor Binding Assays Using Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides characterized by a common C-terminal Arg-Phe-NH2 motif. They are involved in a wide array of physiological processes in both invertebrates and vertebrates, including cardiovascular regulation, pain modulation, and feeding behavior. The biological effects of FaRPs are mediated by specific G-protein coupled receptors (GPCRs). The study of these receptors and their interaction with native ligands and synthetic analogs is crucial for understanding their physiological roles and for the development of novel therapeutics.

These application notes provide detailed protocols for performing FMRFamide receptor binding assays using synthetic analogs, with a focus on radioligand competition assays. Additionally, we present a summary of binding data for various synthetic analogs and visualize the key experimental workflows and signaling pathways.

Data Presentation: Binding Affinities of Synthetic FMRFamide Analogs

The following table summarizes the binding affinities (Ki or IC50 values) of various synthetic FMRFamide analogs for FMRFamide or related RFamide receptors. This data is essential for understanding the structure-activity relationships (SAR) of these peptides and for selecting appropriate ligands for functional studies. The data has been compiled from various sources in the scientific literature.[1][2]

Analog/LigandReceptor/TissueAssay TypeRadioligandKi (nM)IC50 (nM)Reference
FMRFamideHelix aspersa brain membranesCompetition[125I]daYFnLRFamide~100[3]
FnLKFamideHelix aspersa brain membranesCompetition[125I]daYFnLRFamide>10000[3]
FnLKF-CONHCH3Helix aspersa brain membranesCompetition[125I]daYFnLRFamide~5000[3]
FnLKF-CON(CH3)2Helix aspersa brain membranesCompetition[125I]daYFnLRFamide~2000[3]
FnLRFamideHelix aspersa brain membranesCompetition[125I]daYFnLRFamide~1000[3]
FnLRF-CONHCH3Helix aspersa brain membranesCompetition[125I]daYFnLRFamide~500[3]
FnLRF-CON(CH3)2Helix aspersa brain membranesCompetition[125I]daYFnLRFamide~200[3]
Neuropeptide FF (NPFF)Human NPFF2 ReceptorCompetition[125I]EYF1.2[2]
1-Adamantanecarbonyl-RF-NH2Human NPFF2 ReceptorCompetition[125I]EYF43.0[2]
Kisspeptin-10Human NPFF2 ReceptorCompetition[125I]EYF76.0[2]

Note: The binding affinities can vary depending on the specific receptor subtype, the tissue or cell line used, and the experimental conditions.

FMRFamide Receptor Signaling Pathways

FMRFamide receptors are GPCRs that can couple to different G-protein subtypes, leading to the activation of various downstream signaling cascades. The primary signaling pathways involve the modulation of intracellular cyclic AMP (cAMP) levels and calcium mobilization.[4]

Caption: FMRFamide Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cultured Cells

This protocol describes the preparation of cell membranes enriched with FMRFamide receptors, a critical first step for in vitro binding assays.

Materials:

  • Tissue (e.g., snail ganglia) or cultured cells expressing the FMRFamide receptor of interest

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • High-speed centrifuge

  • Dounce homogenizer or polytron

Procedure:

  • Harvest tissues or cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the suspension using a Dounce homogenizer (for cells) or a polytron (for tissues) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane preparations in aliquots at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay

This protocol details a competition binding assay to determine the binding affinity of synthetic FMRFamide analogs.

Materials:

  • Prepared cell membranes (from Protocol 1)

  • Radiolabeled FMRFamide analog (e.g., [125I]-labeled analog)

  • Unlabeled synthetic FMRFamide analogs (competitors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation fluid and a scintillation counter

Procedure:

  • In a 96-well plate, add the following components in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled FMRFamide (for non-specific binding).

    • 50 µL of a serial dilution of the synthetic analog (competitor).

    • 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • 50 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with 3 x 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the competitor.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (Protocol 1) Reagent_Prep 2. Prepare Reagents: - Radioligand - Synthetic Analogs - Assay Buffer Membrane_Prep->Reagent_Prep Plate_Setup 3. Set up 96-well plate: - Total Binding - Non-specific Binding - Competitor Dilutions Reagent_Prep->Plate_Setup Incubation 4. Add Radioligand and Membranes & Incubate Plate_Setup->Incubation Filtration 5. Rapid Filtration & Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Calculate_Binding 7. Calculate Specific Binding Counting->Calculate_Binding Plot_Data 8. Plot Competition Curve Calculate_Binding->Plot_Data Determine_Values 9. Determine IC50 and Ki Plot_Data->Determine_Values

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers studying FMRFamide receptors. By utilizing these methods, scientists can effectively characterize the binding properties of novel synthetic analogs, which is a critical step in the drug discovery and development process for targeting this important class of neuropeptide receptors. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Gene Expression Analysis of FMRFamide Receptors in Helix aspersa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FMRFamide-related peptides (FaRPs) are a significant family of neuropeptides in mollusks, involved in the regulation of diverse physiological processes including cardiovascular function, reproduction, and feeding behavior.[1] In the garden snail, Helix aspersa, these peptides exert their effects by binding to specific receptors, which are broadly classified into two major types: FMRFamide-gated sodium channels (FaNaCs) and G-protein coupled receptors (GPCRs).[1] Understanding the expression patterns and signaling mechanisms of these receptors is crucial for elucidating the complex roles of FaRPs and for identifying potential targets for novel drug development.

These application notes provide a summary of known FMRFamide receptor characteristics in Helix aspersa and offer detailed protocols for their gene expression analysis.

Quantitative Data: FMRFamide Receptor Binding Characteristics

While quantitative data on the mRNA expression levels of FMRFamide receptors in Helix aspersa is not extensively documented, radioligand binding assays have been used to characterize receptor affinity and density in various tissues. The following table summarizes key findings from these studies, which used the radiolabeled FMRFamide analog ¹²⁵I-daYFnLRFamide. These binding parameters serve as a valuable proxy for receptor protein abundance.

Table 1: Radioligand Binding Characteristics of FMRFamide Receptors in Helix aspersa

TissueReceptor SiteDissociation Constant (K D )Max. Binding Capacity (B max )Reference
Brain MembranesHigh Affinity14 nM85 fmol/mg brain[2]
Brain MembranesLow Affinity245 nM575 fmol/mg brain[2]

Note: The biphasic binding is attributed to two distinct receptor sites rather than different agonist-induced states.[3]

Tissue Distribution: Specific binding of ¹²⁵I-daYFnLRFamide has been observed in various tissues, indicating a widespread distribution of FMRFamide receptors. The highest levels of binding are found in the brain, reproductive system, and digestive system. Moderate binding is observed in the heart, with lower levels in the oviduct and retractor muscles.[3]

Signaling Pathways

FMRFamide and related peptides in Helix aspersa are known to activate multiple signaling pathways by interacting with at least two distinct types of receptors. Evidence suggests the presence of both ionotropic receptors (FaNaCs) and metabotropic G-protein coupled receptors (GPCRs).[1][4]

FMRFamide_Signaling_Pathways cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space FMRFamide FMRFamide Peptide FaNaC FaNaC (Ion Channel) FMRFamide->FaNaC Binds GPCR FMRFamide GPCR FMRFamide->GPCR Binds Na_ion Na+ Influx FaNaC->Na_ion G_Protein G-Protein (Gq/Gs/Gi) GPCR->G_Protein Activates Depolarization Membrane Depolarization Na_ion->Depolarization Neuron_Excitation Fast Neuronal Excitation Depolarization->Neuron_Excitation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Ion_Channel_Mod Ion Channel Modulation (e.g., K+) Second_Messenger->Ion_Channel_Mod Slow_Response Slow Modulatory Response Kinase_Cascade->Slow_Response Ion_Channel_Mod->Slow_Response

Caption: Putative FMRFamide receptor signaling pathways in Helix aspersa.

Experimental Protocols

This section outlines a comprehensive workflow for the analysis of FMRFamide receptor gene expression in Helix aspersa tissues using quantitative Polymerase Chain Reaction (qPCR).

Gene_Expression_Workflow cluster_animal 1. Sample Collection cluster_rna 2. RNA Processing cluster_cdna 3. cDNA Synthesis cluster_qpcr 4. qPCR Analysis cluster_analysis 5. Data Analysis Animal Helix aspersa Specimen Dissection Tissue Dissection (e.g., Brain, Heart, Ganglia) Animal->Dissection SnapFreeze Snap Freeze in Liquid N2 & Store at -80°C Dissection->SnapFreeze Homogenization Tissue Homogenization (e.g., with TRIzol) SnapFreeze->Homogenization Start RNA Extraction RNA_Extraction Total RNA Extraction (Phenol-Chloroform) Homogenization->RNA_Extraction DNase DNase I Treatment RNA_Extraction->DNase RNA_QC RNA Quality & Quantity Check (Spectrophotometry, Gel) DNase->RNA_QC RT_Setup Reverse Transcription Reaction Setup (RNA, RT Enzyme, Primers, dNTPs) RNA_QC->RT_Setup Proceed if RNA is high quality cDNA_Synth cDNA Synthesis RT_Setup->cDNA_Synth cDNA_Store Store cDNA at -20°C cDNA_Synth->cDNA_Store qPCR_Reaction qPCR Reaction Setup (cDNA, Primers, SYBR Green Mix) cDNA_Store->qPCR_Reaction Use as template Primer_Design Design Primers for Receptor & Reference Genes Primer_Design->qPCR_Reaction qPCR_Run Run qPCR Protocol qPCR_Reaction->qPCR_Run Data_Acquisition Data Acquisition (Ct Values) qPCR_Run->Data_Acquisition Ct_Analysis Relative Quantification (e.g., ΔΔCt Method) Data_Acquisition->Ct_Analysis Input Ct values Stats Statistical Analysis Ct_Analysis->Stats Results Gene Expression Results Stats->Results

Caption: Experimental workflow for FMRFamide receptor gene expression analysis.

Protocol 1: Tissue Dissection and Storage
  • Animal Preparation: Anesthetize adult Helix aspersa snails by placing them in a cold environment (4°C) for 30-60 minutes.

  • Dissection: Perform dissection on a cold plate to minimize RNA degradation. Quickly excise target tissues (e.g., central nervous system ganglia, heart, reproductive tract, digestive gland).

  • Preservation: Immediately snap-freeze the dissected tissues in liquid nitrogen.

  • Storage: Store the frozen tissues at -80°C until RNA extraction. For long-term preservation and to prevent RNA degradation, tissues can also be stored in an RNA stabilization solution (e.g., RNAlater™) according to the manufacturer's instructions.[5]

Protocol 2: Total RNA Extraction

This protocol is based on a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method, suitable for tissues rich in proteins and nucleases.[5]

  • Homogenization:

    • Place 20-50 mg of frozen tissue directly into a pre-chilled mortar containing liquid nitrogen.

    • Grind the tissue to a fine powder using a pestle.

    • Transfer the frozen powder to a tube containing 1 mL of a suitable RNA extraction reagent (e.g., TRIzol™).

    • Homogenize further using a mechanical homogenizer until no visible tissue clumps remain.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform (B151607) per 1 mL of reagent. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol (B130326) per 1 mL of the initial reagent used. Mix gently and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should form at the bottom of the tube.

  • RNA Wash and Resuspension:

    • Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (B145695) (prepared with nuclease-free water).

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 30-100 µL of RNase-free water. Incubate at 55-60°C for 10 minutes to aid dissolution.

Protocol 3: RNA Quality Control and DNase Treatment
  • Quantification: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Integrity Check: Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show two sharp ribosomal RNA (rRNA) bands.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with a TURBO DNA-free™ Kit or a similar DNase I reagent according to the manufacturer's protocol.

Protocol 4: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a nuclease-free PCR tube, combine the following on ice:

    • Total RNA: 1-2 µg

    • Oligo(dT) and/or Random Hexamers: Per manufacturer's recommendation

    • dNTP Mix (10 mM): 1 µL

    • Nuclease-free water: to a final volume of ~12 µL

  • Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then immediately place on ice.

  • Reverse Transcription: Add the following to the tube:

    • 5X Reaction Buffer: 4 µL

    • RNase Inhibitor: 1 µL

    • Reverse Transcriptase (e.g., M-MuLV or SuperScript™): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.

  • Storage: The resulting cDNA can be stored at -20°C.

Protocol 5: Quantitative PCR (qPCR)
  • Primer Design: Design specific primers for the target FMRFamide receptor genes and at least one stable reference gene (e.g., actin, GAPDH, or ribosomal protein L). Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction:

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • qPCR Cycling: Use a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing: 58-62°C for 30 seconds (optimize for specific primer pair).

      • Extension: 72°C for 30 seconds.

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplicon.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare expression levels between different tissues or experimental conditions.

References

Electrophysiological Characterization of FaNaC Channel Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FMRFamide-gated sodium channel (FaNaC) is a peptide-gated ion channel belonging to the Epithelial Sodium Channel/Degenerin (ENaC/DEG) superfamily.[1][2] These channels are primarily found in invertebrates and are directly activated by the neuropeptide FMRFamide and related peptides, leading to a rapid and selective influx of sodium ions.[1][2] This activation results in membrane depolarization, playing a crucial role in neuronal signaling. FaNaC channels are characterized by their fast activation and partial desensitization in the continued presence of the agonist.[1] Understanding the kinetic properties of FaNaC channels is essential for elucidating their physiological roles and for the development of novel therapeutic agents targeting peptidergic signaling pathways.

This document provides detailed application notes and protocols for the electrophysiological characterization of FaNaC channel kinetics, focusing on activation, desensitization, and ion selectivity.

Data Presentation: Quantitative Properties of FaNaC Channels

The following tables summarize key quantitative data for FaNaC channels from various species, providing a basis for experimental design and data comparison.

Table 1: Agonist Affinity and Potency

Channel OrthologAgonistEC50 (µM)Notes
Helix aspersaFMRFamide1.8Expressed in Xenopus oocytes.[3]
Helix aspersaFLRFamide11.7Expressed in Xenopus oocytes.[3]
Aplysia californicaFMRFamide3.4 ± 0.4-
Capitella teleta (FaNaC52833)FMRFamide0.35 ± 0.15-
Malacoceros fuliginosus (FaNaCC52466)FMRFamide0.23 ± 0.06-
Malacoceros fuliginosus (FaNaCC40284)FMRFamide11 ± 3-

Table 2: Gating Kinetics and Temperature Dependence

ParameterValueChannel OrthologConditions
ActivationFastLymnaea stagnalisWhole-cell patch clamp.[1]
DesensitizationPartial and RapidLymnaea stagnalisWhole-cell patch clamp.[1]
Desensitization Q101.3Helix aspersaTwo-electrode voltage clamp in Xenopus oocytes.

Table 3: Ion Selectivity and Single-Channel Properties

ParameterValueChannel OrthologConditions
Ion SelectivityHighly selective for Na+Helix aspersa, Lymnaea stagnalis[1]
Permeability Ratio (PLi/PNa)~1.6 - 2.5Rat ENaC (related channel)Concentration-dependent.[4]
Permeability Ratio (PK/PNa)~0.04 - 0.11Rat ENaC (related channel)Concentration-dependent.[4]
Single-Channel Conductance9.2 pSHelix aspersaOutside-out patch clamp from Xenopus oocytes.[3]
InhibitorAmilorideHelix aspersa, Lymnaea stagnalis[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell type and recording equipment.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of FaNaC in Xenopus oocytes

This protocol is suitable for characterizing the basic biophysical properties of FaNaC channels, including agonist dose-response relationships and ion selectivity.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the FaNaC of interest

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5

  • Agonist stock solution (e.g., 10 mM FMRFamide in water)

  • Two-electrode voltage clamp amplifier system

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Micromanipulators

  • Perfusion system

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject 50 nL of FaNaC cRNA (10-50 ng/µL) into the cytoplasm of stage V-VI oocytes.

    • Incubate the injected oocytes in ND96 solution supplemented with penicillin and streptomycin (B1217042) at 18°C for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

    • Apply the agonist (e.g., FMRFamide) at various concentrations via the perfusion system to determine the dose-response relationship. Apply each concentration until the current reaches a steady state or a peak followed by desensitization.

    • To study ion selectivity, replace the NaCl in the ND96 solution with other salts (e.g., LiCl, KCl) and measure the reversal potential.

  • Data Analysis:

    • Measure the peak current amplitude at each agonist concentration and fit the data to the Hill equation to determine the EC50.

    • Calculate the permeability ratios using the Goldman-Hodgkin-Katz (GHK) equation based on the measured reversal potentials in different ionic solutions.

Protocol 2: Whole-Cell Patch-Clamp Recording of FaNaC in Cultured Cells

This protocol is ideal for studying the detailed kinetics of FaNaC activation and desensitization in a mammalian cell expression system.

Materials:

  • Cultured cells (e.g., HEK293, CHO) transiently or stably expressing the FaNaC of interest

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • Patch-clamp amplifier system

  • Borosilicate glass pipettes (3-5 MΩ resistance)

  • Micromanipulator

  • Fast solution exchange system

Procedure:

  • Cell Culture and Transfection:

    • Culture cells on glass coverslips.

    • Transfect the cells with a plasmid encoding the FaNaC channel using a suitable transfection reagent.

    • Allow 24-48 hours for channel expression.

  • Patch-Clamp Recording:

    • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

    • Pull a patch pipette and fill it with the internal solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Rapidly apply the agonist using a fast solution exchange system to elicit a current.

    • Record the current response, paying attention to the activation and desensitization phases.

  • Data Analysis:

    • Fit the activation phase of the current to a single exponential function to determine the activation time constant (τ_act).

    • Fit the desensitization phase to a single or double exponential function to determine the desensitization time constant(s) (τ_desens).

Visualizations

FaNaC_Gating_Pathway cluster_0 Channel Gating C Closed State O Open State C->O Activation (FMRFamide Binding) O->C Deactivation (FMRFamide Unbinding) D Desensitized State O->D Desensitization D->C Recovery

Caption: Simplified gating scheme of the FaNaC channel.

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis oocyte_prep Oocyte Preparation & cRNA Injection incubation Incubation (2-4 days) oocyte_prep->incubation placement Oocyte Placement & Impalement incubation->placement clamping Voltage Clamp (-60 mV) placement->clamping perfusion Agonist/Ion Solution Perfusion clamping->perfusion recording Current Recording perfusion->recording dose_response Dose-Response Curve (EC50) recording->dose_response reversal_potential Reversal Potential Measurement recording->reversal_potential permeability Permeability Ratio (GHK Equation) reversal_potential->permeability

Caption: Experimental workflow for TEVC recording of FaNaC channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_culture Cell Culture & Transfection expression Channel Expression (24-48 hours) cell_culture->expression giga_seal Gigaohm Seal Formation expression->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell agonist_app Fast Agonist Application whole_cell->agonist_app current_rec Current Recording agonist_app->current_rec activation_kinetics Activation Kinetics (τ_act) current_rec->activation_kinetics desens_kinetics Desensitization Kinetics (τ_desens) current_rec->desens_kinetics

Caption: Experimental workflow for whole-cell patch-clamp recording.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FMRFamide Peptide Stability in Physiological Saline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FMRFamide and related peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on maintaining peptide stability in physiological saline.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for FMRFamide in physiological saline?

A1: FMRFamide, like other peptides, is susceptible to several degradation pathways in aqueous solutions such as physiological saline. The primary routes of degradation include:

  • Enzymatic Degradation: If the physiological saline is not sterile or comes into contact with biological samples, it may contain proteases and peptidases that can cleave the peptide bonds of FMRFamide.

  • Oxidation: The methionine (Met) residue in the FMRFamide sequence (Phe-Met-Arg-Phe-NH2) is susceptible to oxidation, which can alter the peptide's conformation and biological activity.

  • Deamidation: The C-terminal amide is crucial for the activity of FMRFamide. While less common than with asparagine or glutamine residues, the C-terminal amide can still be susceptible to hydrolysis under certain pH and temperature conditions, leading to an inactive, free-acid form of the peptide.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, particularly at higher concentrations or near their isoelectric point. This can lead to a loss of active peptide and potential issues with bioassays.

Q2: My FMRFamide solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve it?

A2: Cloudiness or precipitation in your FMRFamide solution is likely due to aggregation or poor solubility. Here are some common causes and solutions:

  • Concentration is too high: Try preparing a more dilute stock solution.

  • pH is near the isoelectric point (pI): The solubility of a peptide is minimal at its pI. Adjusting the pH of the saline solution away from the pI can improve solubility. For FMRFamide, which is a basic peptide, ensuring the pH is slightly acidic (e.g., pH 5-6) can help maintain its solubility.

  • Contamination: Bacterial or fungal contamination can cause turbidity. Ensure you are using sterile physiological saline and aseptic techniques when preparing your solutions. Filtering the solution through a 0.22 µm filter can remove microbial contamination.

  • Freeze-thaw cycles: Repeatedly freezing and thawing your FMRFamide stock solution can promote aggregation. It is highly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

Q3: I am observing a progressive loss of biological activity in my FMRFamide experiments over time. What are the likely reasons and how can I mitigate this?

A3: A gradual loss of activity suggests that your FMRFamide peptide is degrading in the experimental solution. Consider the following factors:

  • Temperature: Higher temperatures accelerate chemical degradation processes like oxidation and hydrolysis. Whenever possible, prepare and store FMRFamide solutions at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage).

  • pH of the saline: The stability of peptides is often pH-dependent. For FMRFamide, maintaining a slightly acidic to neutral pH (around 5-7) is generally recommended to minimize degradation.

  • Presence of enzymes: If your experimental setup involves biological fluids or tissues, enzymatic degradation is a significant concern. The inclusion of a broad-spectrum protease inhibitor cocktail in your physiological saline can help to minimize this.

  • Oxidation: To prevent oxidation of the methionine residue, you can prepare the physiological saline with deoxygenated water. For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can also be beneficial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent bioactivity of FMRFamide Peptide degradation due to improper storage or handling.Store lyophilized peptide at -20°C or lower. Reconstitute in sterile, cold physiological saline immediately before use. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inaccurate peptide concentration due to water absorption by the lyophilized powder.Allow the peptide vial to equilibrate to room temperature before opening to prevent condensation. Use a microbalance in a controlled environment for accurate weighing.
Precipitation upon reconstitution in physiological saline Peptide concentration is above its solubility limit.Reconstitute at a higher, more soluble concentration in a small amount of a suitable solvent (e.g., sterile water or a buffer with a pH away from the pI) before diluting to the final concentration in physiological saline.
The pH of the saline is close to the isoelectric point (pI) of FMRFamide.Adjust the pH of the physiological saline. For the basic FMRFamide peptide, a slightly acidic pH (e.g., 5.0-6.5) can improve solubility.
Loss of peptide during experiment Adsorption of the peptide to plasticware (e.g., pipette tips, microcentrifuge tubes).Use low-protein-binding plasticware. Pre-rinsing pipette tips with the peptide solution before transferring can also help.
Aggregation of the peptide in the saline solution.Consider adding a small amount of a non-ionic surfactant (e.g., 0.05% Tween 20) to the physiological saline to reduce non-specific binding and aggregation.

Data Presentation: Estimated Stability of FMRFamide in Physiological Saline

The following tables provide estimated stability data for FMRFamide in physiological saline (0.9% NaCl) based on typical degradation rates for similar short, C-terminally amidated peptides. Actual stability will depend on specific experimental conditions.

Table 1: Estimated Half-life of FMRFamide in Physiological Saline at Different Temperatures (pH 7.4)

TemperatureEstimated Half-life
37°C< 24 hours
25°C1 - 3 days
4°C1 - 2 weeks
-20°CSeveral months (in solution)

Table 2: Estimated FMRFamide Stability at 25°C in Saline at Various pH Values

pHEstimated % Remaining after 24 hours
5.0> 95%
7.4~80-90%
8.5< 70%

Experimental Protocols

Protocol for Assessing FMRFamide Stability in Physiological Saline using HPLC

This protocol outlines a method to determine the stability of FMRFamide in physiological saline over time.

1. Materials:

  • Lyophilized FMRFamide peptide (high purity, >95%)

  • Sterile, physiological saline (0.9% NaCl)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and low-retention tips

  • HPLC system with a C18 column and UV detector (set to 214 nm or 280 nm)

2. Preparation of Solutions:

  • FMRFamide Stock Solution (1 mg/mL):

    • Allow the lyophilized FMRFamide vial to warm to room temperature.

    • Accurately weigh a small amount of the peptide.

    • Reconstitute in a known volume of cold, sterile physiological saline to achieve a final concentration of 1 mg/mL.

    • Vortex gently to dissolve completely.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

3. Stability Study Procedure:

  • From the FMRFamide stock solution, prepare aliquots of 100 µL in low-protein-binding microcentrifuge tubes.

  • Store the aliquots at the desired temperatures for the stability study (e.g., 37°C, 25°C, 4°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition. The t=0 sample should be analyzed immediately after preparation.

  • For each time point, dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with Mobile Phase A.

  • Inject a fixed volume (e.g., 20 µL) of the diluted sample onto the HPLC system.

4. HPLC Analysis:

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 280 nm

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (equilibration)

5. Data Analysis:

  • Identify the peak corresponding to intact FMRFamide based on its retention time from the t=0 sample.

  • Integrate the peak area of the intact FMRFamide at each time point.

  • Calculate the percentage of FMRFamide remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining FMRFamide versus time to determine the degradation kinetics and half-life.

Mandatory Visualizations

FMRFamide Signaling Pathways

FMRFamide and its related peptides exert their effects through two main types of receptors: G-protein coupled receptors (GPCRs) and FMRFamide-gated sodium channels (FaNaCs).

FMRFamide_GPCR_Signaling FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response1 Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response1 Leads to PKC->Cellular_Response1 Contributes to

Caption: FMRFamide G-protein coupled receptor (GPCR) signaling pathway.

FMRFamide_FaNaC_Signaling FMRFamide FMRFamide FaNaC FMRFamide-gated Na⁺ Channel (FaNaC) FMRFamide->FaNaC Binds and activates Na_influx Na⁺ Influx FaNaC->Na_influx Allows Depolarization Membrane Depolarization Na_influx->Depolarization Causes Cellular_Response2 Cellular Response (e.g., Neuronal Excitation) Depolarization->Cellular_Response2 Leads to

Caption: FMRFamide-gated sodium channel (FaNaC) signaling pathway.

Experimental Workflow

Stability_Workflow start Start: Lyophilized FMRFamide reconstitute Reconstitute in Cold, Sterile Physiological Saline start->reconstitute aliquot Aliquot into Single-Use Microcentrifuge Tubes reconstitute->aliquot storage Store at Different Temperatures (e.g., 37°C, 25°C, 4°C) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling hplc_prep Dilute Sample and Prepare for HPLC sampling->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis: Peak Area Integration, % Remaining Calculation hplc_analysis->data_analysis end End: Determine Degradation Kinetics and Half-life data_analysis->end

Troubleshooting FMRFamide solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMRFamide. The following information is designed to address common challenges encountered during in vitro experiments, with a focus on solubility and proper handling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve FMRFamide?

A1: The optimal solvent for FMRFamide depends on the experimental requirements. For most applications, sterile distilled water is the recommended starting solvent.[1][2] FMRFamide is a basic peptide, and if solubility in water is limited, adding a small amount of 10% acetic acid can aid dissolution.[1] For applications where higher concentrations are needed and the solvent system is compatible, Dimethyl Sulfoxide (DMSO) is an effective option.

Q2: I'm observing precipitation when I dilute my FMRFamide stock solution in my cell culture media. What should I do?

A2: Precipitation upon dilution into aqueous buffers or media is a common issue with peptides initially dissolved in organic solvents.[2] To avoid this, it is recommended to add the concentrated peptide stock solution dropwise to the aqueous buffer while gently vortexing.[3] This gradual dilution helps to prevent localized high concentrations that can lead to precipitation. If precipitation persists, consider reducing the final concentration of FMRFamide or the percentage of the organic solvent in the final solution. For most cell-based assays, the final DMSO concentration should ideally be kept below 0.5-1%.[1]

Q3: How should I store my lyophilized FMRFamide and prepared stock solutions?

A3: Lyophilized FMRFamide should be stored at -20°C or colder, protected from light.[1][2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, which can reduce long-term stability.[2]

Prepared stock solutions are best aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or colder. For short-term storage (up to a week), peptide solutions in sterile buffers at pH 5-6 can be stored at 4°C.[3]

Q4: My FMRFamide contains Methionine. Are there any special precautions I should take?

A4: Yes, peptides containing Methionine (M), as well as Cysteine (C) or Tryptophan (W), are susceptible to oxidation.[1][2] When preparing solutions, it is advisable to use oxygen-free solvents. This can be achieved by degassing the solvent (e.g., by bubbling nitrogen or argon gas through it) before dissolving the peptide.[2] When storing stock solutions of these peptides, purging the vial with an inert gas like nitrogen or argon before sealing can also help to minimize oxidation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
FMRFamide powder will not dissolve in sterile water. FMRFamide is a basic peptide and may have limited solubility in neutral water at high concentrations.Add a few drops of 10% acetic acid to the solution to lower the pH, which should increase the solubility of the basic peptide.[1] Gentle sonication can also be used to aid dissolution.[1]
Precipitation occurs after adding the DMSO stock solution to an aqueous buffer. The rapid change in solvent polarity is causing the peptide to crash out of solution.Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while gently stirring or vortexing the buffer.[3] You can also try using a lower concentration of the stock solution.
Inconsistent results in bioassays. The peptide may have degraded due to improper storage or handling, or the actual concentration of the dissolved peptide is lower than calculated due to incomplete dissolution.Ensure proper storage of lyophilized peptide and stock solutions (see FAQs). Centrifuge the stock solution before use and take the supernatant for your experiment to remove any undissolved peptide. Always prepare fresh dilutions from a stock solution for each experiment.

Quantitative Solubility Data

The solubility of FMRFamide can vary depending on the solvent and conditions. The following table summarizes available quantitative data.

Solvent Reported Solubility Notes
DMSO 100 mg/mL (166.74 mM)May require sonication to fully dissolve.[4] Use freshly opened, anhydrous DMSO for best results as it is hygroscopic.[4]
Water SolubleSpecific maximum solubility not widely reported, but generally soluble. Solubility can be enhanced by adjusting the pH.

Experimental Protocols

Protocol 1: Preparation of an Aqueous FMRFamide Stock Solution
  • Allow the lyophilized FMRFamide vial to warm to room temperature in a desiccator.[2]

  • Add a small, measured amount of sterile, distilled water to a small aliquot of the peptide to test for solubility.

  • If the peptide dissolves, you can proceed to make your desired stock concentration (e.g., 1 mM) by adding the appropriate volume of sterile water.

  • If solubility is limited, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[1]

  • Once dissolved, the stock solution can be aliquoted and stored at -20°C or colder.

Protocol 2: Preparation of an FMRFamide Stock Solution in DMSO
  • Equilibrate the lyophilized FMRFamide to room temperature.[2]

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL or 10 mM).[4]

  • If necessary, sonicate the solution in a water bath for short periods to ensure complete dissolution.[4]

  • Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.

FMRFamide Signaling Pathways

FMRFamide and FMRFamide-related peptides (FaRPs) typically exert their effects by binding to G-protein coupled receptors (GPCRs), which in turn activate intracellular second messenger systems.[5] The specific downstream effects can vary depending on the receptor subtype and the cell type. Two common pathways are the modulation of cyclic AMP (cAMP) levels and the mobilization of intracellular calcium (Ca2+).

FMRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates/ Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKA->Cellular_Response IP3 IP3 PLC->IP3 Produces Ca2 Ca²⁺ IP3->Ca2 Releases from intracellular stores Ca2->Cellular_Response

Caption: Generalized FMRFamide signaling pathways via GPCR activation.

In some invertebrates, FMRFamide signaling has been shown to increase intracellular cAMP levels, leading to downstream cellular responses.[6] In other systems, FMRFamide-like peptides can activate GPCRs that couple to Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and the release of intracellular calcium.[5]

The following diagram illustrates a more specific workflow for troubleshooting FMRFamide solubility issues.

Troubleshooting_Workflow start Start: Lyophilized FMRFamide dissolve_water Dissolve in sterile water start->dissolve_water is_dissolved1 Completely dissolved? dissolve_water->is_dissolved1 add_acid Add 10% acetic acid dropwise is_dissolved1->add_acid No success Success: Prepare aliquots and store at -20°C is_dissolved1->success Yes is_dissolved2 Completely dissolved? add_acid->is_dissolved2 use_dmso Use DMSO as solvent is_dissolved2->use_dmso No is_dissolved2->success Yes is_dissolved3 Completely dissolved? use_dmso->is_dissolved3 sonicate Apply gentle sonication is_dissolved3->sonicate No is_dissolved3->success Yes fail Consult manufacturer's specific instructions or consider peptide quality is_dissolved3->fail Still not dissolved sonicate->is_dissolved3

Caption: Troubleshooting workflow for dissolving FMRFamide.

References

FMRFamide Delivery in Whole-Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for FMRFamide delivery in whole-animal studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is FMRFamide and what are its primary functions in vivo?

FMRFamide is a neuropeptide, first identified in the hard clam Mercenaria mercenaria, that is part of a larger family of FMRFamide-related peptides (FaRPs) characterized by a C-terminal -RFamide sequence.[1] In invertebrates, FaRPs are known to modulate a wide range of physiological processes, including heart rate, blood pressure, gut motility, feeding behavior, and reproduction.[1] In vertebrates, including mammals, these peptides can influence opioid receptors, affecting pain perception (antinociception) and feeding.[1][2] They are considered to play significant roles as neurotransmitters, neuromodulators, and neurohormones.[3]

Q2: What are the most common animal models used for in vivo FMRFamide studies?

A variety of animal models are utilized depending on the research question. Invertebrate models such as snails (e.g., Planorbidae and Lymnaeidae families), clams, and insects are common for studying the fundamental roles of FMRFamide in nervous system function and cardiac regulation.[1] For research related to pain, feeding, and cardiovascular effects in a mammalian system, rodents (rats and mice) are frequently used.[2][4][5]

Q3: What are the primary methods for delivering FMRFamide in whole-animal studies?

The delivery method largely depends on the target tissue and the animal model. Common methods include:

  • Systemic Injection: Intravenous (i.v.) or intraperitoneal (i.p.) injections are used for studying systemic effects.

  • Intracerebroventricular (ICV) Injection/Infusion: This method is used to deliver the peptide directly into the central nervous system (CNS) of rodents, bypassing the blood-brain barrier.[6][7][8] This is critical for studying the central effects of FMRFamide on behavior and physiology.[2]

  • Direct Injection into Hemolymph: In invertebrates like snails and insects, FMRFamide can be directly administered into the hemolymph, the circulatory fluid.[9][10][11]

Q4: How stable is FMRFamide in vivo, and what are the primary degradation concerns?

Like most therapeutic peptides, FMRFamide is susceptible to rapid degradation in vivo by proteases.[12][13] This results in a short half-life, which can reduce its therapeutic efficacy and complicate the interpretation of experimental results.[12][13] Strategies to enhance stability include chemical modifications (e.g., using D-amino acids) or encapsulation in delivery systems like hydrogels.[12][14]

Troubleshooting Guide

Problem 1: Inconsistent or no observable effect after FMRFamide administration.

Possible Cause Troubleshooting Step
Peptide Degradation Prepare fresh solutions of FMRFamide for each experiment. Consider using protease inhibitors in the vehicle solution if compatible with the experimental design. For longer-term studies, explore chemically modified, degradation-resistant FMRFamide analogs or use a continuous infusion method (e.g., osmotic mini-pumps) to maintain a steady concentration.[12]
Incorrect Dosage Perform a dose-response study to determine the optimal effective concentration for your specific animal model and experimental paradigm. Consult literature for dosages used in similar studies.[5]
Poor Bioavailability/Target Engagement For CNS studies in vertebrates, ensure the delivery method bypasses the blood-brain barrier (e.g., ICV injection).[7] Verify the accuracy of the injection site through histological analysis post-experiment.
Vehicle Incompatibility Ensure the vehicle used to dissolve FMRFamide is biocompatible and does not interfere with the biological process being studied. Sterile saline is a common and generally safe vehicle.[6]

Problem 2: High variability in experimental results between animals.

Possible Cause Troubleshooting Step
Inconsistent Administration Technique Standardize the injection procedure, including the volume, rate of infusion, and anatomical location. For procedures like ICV injections, ensure consistent stereotaxic coordinates are used.[7][8]
Animal Stress Acclimate animals to the experimental environment and handling procedures to minimize stress-induced physiological changes that could confound results.
Biological Variation Increase the sample size (number of animals per group) to improve statistical power. Ensure animals are of a similar age, weight, and genetic background.

Problem 3: Adverse effects or toxicity observed in animals.

Possible Cause Troubleshooting Step
High Peptide Concentration Reduce the administered dose. High local concentrations, especially in the CNS, can lead to non-specific effects.
Vehicle Toxicity If using a vehicle other than sterile saline, test the vehicle alone to ensure it does not cause adverse effects.
Contamination of Injectate Ensure all solutions and equipment are sterile to prevent infection, particularly with chronic infusions or injections into sensitive areas like the CNS.

Quantitative Data Summary

The following tables summarize dosages and observed effects of FMRFamide-related peptides from various whole-animal studies.

Table 1: Effects of Intracerebroventricular (ICV) Administration of RFamide-Related Peptides in Rodents

PeptideSpecies/StrainDoseTime PointObserved EffectReference
RFRP-3Male C57BL/6J Mice6 nmol/day (chronic infusion)13 daysIncreased cumulative food intake and body mass.[5][5]
Neuropeptide FF (NPFF)Sprague-Dawley Rat5 or 10 µ g/rat First 60 minutesDose-dependent reduction in food intake.[7][7]
Neuropeptide FF (NPFF)Wistar RatNot specifiedEarly light phaseAcute reduction in food intake and a large increase in water intake.[7][7]
FMRFamideRatNot specifiedNot specifiedWhen co-administered with morphine, it decreased or blocked morphine analgesia.[4][4]

Detailed Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of FMRFamide in Rats

This protocol is adapted from established methods for ICV cannulation and injection in rodents.[6][7][8]

Materials:

  • FMRFamide peptide

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill with a burr bit

  • Guide cannula, dummy cannula, and internal injector cannula

  • Anchoring screws and dental cement

  • Microinjection pump

  • Surgical tools (scalpel, forceps, etc.)

  • Antiseptic solution and analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an approved protocol and place it in the stereotaxic frame. Shave the fur on the scalp and clean the surgical area with an antiseptic solution.[7]

  • Exposing the Skull: Make a midline incision on the scalp to expose the skull. Identify and clear the bregma (the intersection of the sagittal and coronal sutures).

  • Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP: -0.8 mm, L: ±1.5 mm relative to bregma), drill a small hole through the skull.[7]

  • Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface).[7] Secure the cannula to the skull using anchoring screws and dental cement.

  • Recovery: Insert a dummy cannula into the guide cannula to keep it patent. Suture the scalp incision, administer analgesics, and allow the animal to recover for at least 24-48 hours.[6]

  • FMRFamide Preparation: Dissolve FMRFamide in sterile 0.9% saline to the desired concentration.

  • Injection Procedure: Gently restrain the conscious rat, remove the dummy cannula, and insert the internal injector cannula. The injector should extend slightly beyond the guide cannula.

  • Infusion: Infuse the FMRFamide solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[7] Typical injection volumes range from 1-5 µL.[7]

  • Post-Injection: Leave the injector in place for an additional minute to prevent backflow, then gently withdraw it and replace the dummy cannula.

Protocol 2: Hemolymph Delivery and Sampling in Snails

This protocol is based on methods for hemolymph extraction from gastropods.[10][11][15]

Materials:

  • FMRFamide peptide

  • Snail saline solution

  • Micropipette with fine tips or insulin (B600854) syringe

  • Small petri dish

  • Dissecting microscope (optional)

Procedure for FMRFamide Delivery (Injection):

  • Preparation: Prepare the FMRFamide solution in an appropriate snail saline buffer.

  • Anesthesia (Optional): For some species, brief anesthetization (e.g., with menthol (B31143) crystals in water) may facilitate handling.[10]

  • Injection: Using an insulin syringe or a fine micropipette, carefully inject a small, defined volume of the FMRFamide solution into the snail's foot or another accessible area where hemolymph circulates.[10]

Procedure for Hemolymph Sampling:

  • Non-lethal Method:

    • Gently irritate the snail's foot with a pipette tip, causing it to retract into its shell.[10]

    • This defensive action is often accompanied by the extrusion of hemolymph.

    • Carefully collect the extruded hemolymph with a micropipette.[10] This method allows for repeated sampling from the same animal.

  • Heart Puncture Method (Terminal Procedure):

    • Identify the location of the heart (often visible through the shell in albino snails).[11]

    • Carefully puncture the shell over the heart and use a syringe or micropipette to aspirate hemolymph directly from the heart.[11][15] This method yields a larger, cleaner sample but is a terminal procedure.

Visualizations

FMRFamide_Signaling_Pathway FMRFamide FMRFamide Peptide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR Binds G_protein G-Protein (Gq/Gs/Gi) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gs) or Inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IP3 PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response Cellular Response (e.g., Muscle Contraction, Neuron Firing) Ca_release->Cell_Response PKA->Cell_Response PKC->Cell_Response

Caption: Generalized FMRFamide signaling pathway via G-protein coupled receptors (GPCRs).

Experimental_Workflow start Hypothesis Formulation animal_prep Animal Model Selection & Acclimation start->animal_prep peptide_prep FMRFamide Solution Preparation (Sterile) start->peptide_prep delivery FMRFamide Administration (e.g., ICV Injection) animal_prep->delivery peptide_prep->delivery behavioral Behavioral/Physiological Monitoring delivery->behavioral sampling Tissue/Fluid Sampling (e.g., Brain, Hemolymph) delivery->sampling analysis Data Analysis (e.g., HPLC, ELISA, Stats) behavioral->analysis sampling->analysis end Conclusion analysis->end

Caption: Experimental workflow for in vivo FMRFamide studies.

References

Preventing desensitization of FMRFamide receptors in electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with FMRFamide and related peptides in electrophysiology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address FMRFamide receptor desensitization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is FMRFamide receptor desensitization and why is it a problem in electrophysiology?

A1: FMRFamide receptor desensitization is the progressive decrease in the response of a neuron to a constant or repeated application of FMRFamide. In electrophysiology, this manifests as a "rundown" of the recorded current or a diminished change in membrane potential with subsequent agonist applications. This phenomenon can lead to inaccurate measurements of receptor function, inconsistent drug effects, and difficulty in obtaining stable recordings, ultimately compromising the reliability and reproducibility of your data.

Q2: What are the primary mechanisms of FMRFamide receptor desensitization?

A2: FMRFamide and its related peptides can act on two main types of receptors, each with distinct desensitization mechanisms:

  • G-Protein Coupled Receptors (GPCRs): This is a common mechanism for many FMRFamide-related peptides.[1][2] Desensitization of these receptors is an active cellular process involving:

    • Phosphorylation: Upon activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[3][4]

    • Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins, which bind to the receptor and sterically hinder its interaction with G-proteins, thus terminating the signal.

    • Internalization: Arrestin binding also promotes the removal of the receptor from the cell surface via endocytosis, making it unavailable for further stimulation.

  • Ion Channels (e.g., FaNaC): FMRFamide can directly gate certain ion channels, such as the FMRFamide-gated sodium channel (FaNaC).[1] Desensitization of these channels is often a faster and more direct process related to:

    • Channel Gating: The channel may enter a non-conducting, desensitized state in the continued presence of the agonist.

    • Agonist Block: At higher concentrations, FMRFamide itself may act as a channel blocker, contributing to a reduction in current.

Q3: How can I determine which type of FMRFamide receptor I am studying?

A3: Differentiating between GPCR-mediated and direct ion channel-mediated responses can be achieved through several electrophysiological and pharmacological approaches:

  • Kinetics of the Response: Direct channel gating is typically very fast (milliseconds), while GPCR-mediated responses are slower (hundreds of milliseconds to seconds) due to the involvement of intracellular signaling cascades.

  • Intracellular Messengers: If the response is mediated by a GPCR, including GTPγS (a non-hydrolyzable GTP analog) in your patch pipette will lead to an irreversible activation of the G-protein and can prevent desensitization. Conversely, including GDPβS (a competitive inhibitor of G-protein activation) will block the response.

  • Pharmacology: Use specific antagonists if available for the receptor subtype you are studying.

Troubleshooting Guide

Issue: Rapid rundown of FMRFamide-induced current during whole-cell recording.

This is a common problem indicative of receptor desensitization. The following troubleshooting steps can help you achieve more stable recordings.

Step 1: Optimize FMRFamide Application Protocol

The concentration and duration of FMRFamide application are critical factors.

ParameterRecommendationRationale
Concentration Use the lowest effective concentration of FMRFamide. Determine the EC50 from a dose-response curve and work at concentrations at or slightly above this value.High concentrations of FMRFamide can accelerate desensitization, and in the case of ionotropic receptors, may cause channel block.
Application Duration Apply FMRFamide for the shortest duration necessary to elicit a stable response.Prolonged exposure to the agonist will promote desensitization and receptor internalization.
Washout Period Ensure a complete washout of FMRFamide between applications. The required time will depend on the receptor subtype and experimental conditions.Insufficient washout will lead to cumulative desensitization. It is essential to allow the receptor sufficient time to recover.
Step 2: Modify the Intracellular Solution

For GPCR-mediated responses, the composition of your intracellular (pipette) solution can significantly impact receptor stability.

ComponentRecommendationRationale
GTP Include 0.1-0.5 mM GTP in your intracellular solution.GTP is essential for G-protein activation. Its presence helps maintain the pool of active G-proteins available to couple with the receptor.[5][6]
ATP Include 2-5 mM ATP in your intracellular solution.ATP is required for the activity of many kinases and other enzymes involved in cellular signaling and may be necessary to maintain receptor function and prevent rundown.[5][7][8]
GTPγS To test for G-protein involvement and to achieve a non-desensitizing response, you can replace GTP with 0.1-0.3 mM GTPγS.GTPγS is a non-hydrolyzable GTP analog that causes persistent G-protein activation. This can lock the receptor in a high-activity state but will also make the response irreversible.
GDPβS To confirm G-protein dependence, replace GTP with 0.5-2 mM GDPβS.GDPβS competitively inhibits G-protein activation, which should block a GPCR-mediated response.
Step 3: Pharmacological Intervention

If you suspect desensitization is mediated by GPCR phosphorylation, you can try to inhibit the kinases involved.

InhibitorTargetWorking ConcentrationNotes
Paroxetine GRK21-10 µMA selective serotonin (B10506) reuptake inhibitor that has been shown to inhibit GRK2 and prevent desensitization of some GPCRs.[3][4]
Takeda Compound 101 GRK2/3100 nM - 1 µMA potent and selective inhibitor of GRK2 and GRK3.[4]
Staurosporine Broad-spectrum kinase inhibitor100 nM - 1 µMA non-selective kinase inhibitor that can be used to test the general involvement of phosphorylation. However, its lack of specificity can lead to off-target effects.

Note: The efficacy of these inhibitors can vary depending on the specific receptor subtype and cell type. Always perform appropriate controls.

Experimental Protocols

Protocol 1: Determining the Concentration-Response Relationship for FMRFamide

This protocol will help you determine the optimal concentration of FMRFamide to use in your experiments to minimize desensitization.

  • Establish a stable whole-cell recording.

  • Begin with a low concentration of FMRFamide (e.g., 1 nM) and apply for a short duration (e.g., 5-10 seconds).

  • Wash out the agonist for a prolonged period (e.g., 5-10 minutes) to allow for full receptor recovery.

  • Increase the concentration of FMRFamide in logarithmic steps (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Measure the peak amplitude of the response at each concentration.

  • Plot the peak response as a function of FMRFamide concentration and fit the data with a sigmoidal dose-response curve to determine the EC50.

  • For subsequent experiments, use a concentration at or slightly above the EC50.

Protocol 2: Assessing the Time Course of Recovery from Desensitization

This protocol will help you determine the necessary washout period between FMRFamide applications.

  • Establish a stable whole-cell recording.

  • Apply a saturating concentration of FMRFamide (e.g., 10x EC50) for a fixed duration to induce desensitization (e.g., 30 seconds).

  • Wash out the agonist and apply a test pulse of the same concentration and duration at increasing time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min).

  • Measure the peak amplitude of the response to the test pulse and express it as a percentage of the initial response.

  • Plot the percentage of recovery as a function of the washout time. This will give you an estimate of the time required for the receptors to recover.[9][10][11]

Visualizations

FMRFamide_GPCR_Desensitization cluster_0 Cell Membrane cluster_1 Intracellular FMRFamide FMRFamide Receptor FMRFamide Receptor (GPCR) FMRFamide->Receptor 1. Agonist Binding G_protein G-Protein Receptor->G_protein 2. G-Protein Activation GRK GRK Receptor->GRK 4. Receptor Phosphorylation Phosphorylation P Effector Effector (e.g., Ion Channel) G_protein->Effector 3. Cellular Response Arrestin β-Arrestin Arrestin->G_protein Uncoupling Endocytosis Endocytosis Arrestin->Endocytosis 6. Internalization Phosphorylation->Arrestin 5. Arrestin Binding

Caption: Signaling pathway for FMRFamide GPCR desensitization.

Troubleshooting_Workflow Start Start: Current Rundown Observed Optimize_App Optimize Application Protocol (Concentration, Duration, Washout) Start->Optimize_App Check_Intra Modify Intracellular Solution (Add GTP/ATP) Optimize_App->Check_Intra Rundown Persists Stable_Recording Stable Recording Achieved Optimize_App->Stable_Recording Rundown Resolved Pharm_Intervention Pharmacological Intervention (e.g., GRK inhibitor) Check_Intra->Pharm_Intervention Rundown Persists Check_Intra->Stable_Recording Rundown Resolved Pharm_Intervention->Stable_Recording Rundown Resolved Further_Troubleshoot Further Troubleshooting Needed Pharm_Intervention->Further_Troubleshoot Rundown Persists

Caption: Troubleshooting workflow for FMRFamide receptor desensitization.

Recovery_Experiment Start Establish Stable Whole-Cell Recording Induce_Desens Apply Saturating FMRFamide (e.g., 30s) Start->Induce_Desens Washout Washout Agonist (Variable Time) Induce_Desens->Washout Test_Pulse Apply Test Pulse of FMRFamide Washout->Test_Pulse Measure Measure Peak Response Test_Pulse->Measure Measure->Washout Repeat with different washout time Analyze Plot % Recovery vs. Washout Time Measure->Analyze

Caption: Experimental workflow for assessing recovery from desensitization.

References

FMRFamide antibody cross-reactivity with other RFamide peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMRFamide antibodies. The focus is on addressing potential cross-reactivity with other RFamide peptides and ensuring experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is FMRFamide and the RFamide peptide family?

FMRFamide (Phe-Met-Arg-Phe-NH2) is a neuropeptide originally identified in the hard clam, Mercenaria mercenaria, and is known to play a role in regulating cardiac activity.[1] It is the founding member of the FMRFamide-related peptides (FaRPs), a large and diverse family of neuropeptides that all share a common C-terminal arginine-phenylalanine-amide (-RFamide) motif.[1][2] In mammals, the broader RFamide peptide family is divided into several groups, including neuropeptide FF (NPFF), RFamide-related peptides (RFRPs, which includes gonadotropin-inhibitory hormone or GnIH), prolactin-releasing peptide (PrRP), and pyroglutamylated RFamide peptide (QRFP).[3][4]

Q2: Why is my FMRFamide antibody detecting signals from other RFamide peptides?

The primary reason for FMRFamide antibody cross-reactivity is the shared C-terminal RFamide motif among all members of this peptide superfamily.[4] Antibodies, especially polyclonal ones, raised against the full FMRFamide sequence may recognize this conserved epitope, leading to binding with other RFamide peptides present in the sample. This can result in non-specific signals in immunoassays like immunohistochemistry (IHC), ELISA, and Western blotting.

Q3: How can I confirm if my FMRFamide antibody is cross-reacting?

The most definitive way to confirm cross-reactivity is through a peptide pre-adsorption control experiment (also known as a blocking or competition assay). This involves pre-incubating the antibody with an excess of the FMRFamide peptide before using it in your staining protocol. If the signal in your sample disappears after this pre-adsorption, it indicates that the staining is specific to the FMRFamide sequence. To test for cross-reactivity, you can perform the same pre-adsorption experiment with other RFamide peptides (e.g., NPFF, PrRP). If another RFamide peptide also blocks the signal, it confirms cross-reactivity.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)

High background staining can obscure the specific signal and lead to misinterpretation of results. Here are some common causes and solutions:

Possible Cause Solution
Primary antibody concentration is too high. Determine the optimal antibody concentration by performing a titration experiment. Start with the manufacturer's recommended dilution and test a range of higher dilutions.
Non-specific binding of the secondary antibody. Run a control experiment without the primary antibody. If staining persists, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or changing the blocking serum to one from the same species as the secondary antibody host.
Insufficient blocking. Increase the incubation time for the blocking step (e.g., to 1 hour at room temperature). Use a blocking serum from the same species as the secondary antibody at a concentration of 5-10%.
Endogenous enzyme activity (for HRP or AP detection). Quench endogenous peroxidase activity with a 0.3% hydrogen peroxide solution before primary antibody incubation. For alkaline phosphatase, use levamisole (B84282) in the substrate solution.
Cross-reactivity with other RFamide peptides. Perform a peptide pre-adsorption control experiment to confirm specificity. If cross-reactivity is confirmed, you may need to source a more specific monoclonal antibody or use alternative detection methods.
Issue 2: Unexpected or Inconsistent Results in ELISA

Inconsistent results in an ELISA can be due to a variety of factors, including cross-reactivity and procedural issues.

Possible Cause Solution
Cross-reactivity of the antibody with multiple RFamide peptides. Perform a competitive ELISA to quantify the extent of cross-reactivity. This involves competing the binding of your FMRFamide antibody to a coated FMRFamide peptide with increasing concentrations of other RFamide peptides.
Insufficient washing. Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the volume of wash buffer.
Inadequate blocking. Use a suitable blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS-T) and incubate for at least 1-2 hours at room temperature or overnight at 4°C to prevent non-specific binding to the plate.
Incorrect antibody dilutions. Optimize the concentrations of both the primary and secondary antibodies through titration experiments to find the optimal signal-to-noise ratio.

Quantitative Data on Cross-Reactivity

The degree of cross-reactivity of an FMRFamide antibody with other RFamide peptides is a critical parameter for interpreting experimental results. While comprehensive cross-reactivity tables for commercially available FMRFamide antibodies are not always readily available, data from radioimmunoassays (RIA) and competitive binding assays can provide this information. Below is a representative table summarizing hypothetical cross-reactivity data for a polyclonal FMRFamide antibody.

Peptide Sequence Cross-Reactivity (%)
FMRFamide Phe-Met-Arg-Phe-NH2100
Neuropeptide FF (NPFF) Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH245
RFamide-Related Peptide 3 (RFRP-3) Val-Pro-Ile-Asn-Leu-Pro-Gln-Arg-Phe-NH230
Prolactin-Releasing Peptide (PrRP) Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-Arg-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH215
Non-related Peptide (e.g., Substance P) Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2<0.1

Note: This table is for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody and the assay conditions.

Experimental Protocols

Protocol 1: Peptide Pre-adsorption for Immunohistochemistry (IHC)

This protocol is designed to verify the specificity of an FMRFamide antibody.

Materials:

  • Primary FMRFamide antibody

  • FMRFamide peptide (and other RFamide peptides for cross-reactivity testing)

  • Antibody dilution buffer (e.g., PBS with 1% BSA)

  • Two identical tissue sections for each peptide being tested

Procedure:

  • Determine the optimal working dilution of your primary antibody.

  • Prepare two tubes with the diluted primary antibody.

  • To one tube (the "blocked" sample), add the FMRFamide peptide to a final concentration that is in 10-100 fold molar excess of the antibody.

  • To the second tube (the "control" sample), add an equal volume of the antibody dilution buffer.

  • Incubate both tubes for at least 1 hour at room temperature with gentle agitation.

  • Proceed with your standard IHC protocol, using the "blocked" antibody solution on one tissue section and the "control" antibody solution on the other.

  • Compare the staining between the two sections. A significant reduction or complete absence of staining in the "blocked" sample indicates that the antibody is specific for the FMRFamide peptide.

  • Repeat steps 3-7 with other RFamide peptides to assess cross-reactivity.

G cluster_prep Antibody Preparation cluster_block Blocking Step cluster_stain Staining cluster_result Result Interpretation Ab_dilution Dilute FMRFamide Antibody Split Split into two tubes Ab_dilution->Split Add_peptide Add excess FMRFamide peptide Split->Add_peptide Add_buffer Add buffer Split->Add_buffer Incubate_blocked Incubate (Blocked Ab) Add_peptide->Incubate_blocked Incubate_control Incubate (Control Ab) Add_buffer->Incubate_control Stain_blocked Stain tissue with Blocked Ab Incubate_blocked->Stain_blocked Stain_control Stain tissue with Control Ab Incubate_control->Stain_control Compare Compare Staining Stain_blocked->Compare Stain_control->Compare Specific Specific Signal (Staining Absent) Compare->Specific If blocked Non_specific Non-specific Signal (Staining Present) Compare->Non_specific If not blocked

Caption: Workflow for FMRFamide antibody specificity testing using peptide pre-adsorption.

Protocol 2: Competitive ELISA for Cross-Reactivity Analysis

This protocol allows for the quantitative assessment of antibody cross-reactivity.

Materials:

  • 96-well ELISA plate

  • FMRFamide peptide for coating

  • Various RFamide peptides for competition

  • Primary FMRFamide antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

Procedure:

  • Coat the wells of a 96-well plate with FMRFamide peptide (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a series of dilutions for each competing RFamide peptide in assay buffer.

  • In separate tubes, mix the diluted primary FMRFamide antibody with each concentration of the competing peptides. Also, prepare a control with only the primary antibody and no competing peptide. Incubate for 1 hour at room temperature.

  • Add the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm.

  • Plot the absorbance against the log of the competitor peptide concentration to generate competition curves and calculate the IC50 values. The cross-reactivity can be calculated as: (IC50 of FMRFamide / IC50 of competing peptide) x 100%.

Signaling Pathways

FMRFamide and other RFamide peptides exert their effects by binding to G-protein coupled receptors (GPCRs).[5] These receptors can couple to different G-protein subtypes, primarily Gq and Gi, leading to distinct downstream signaling cascades.

FMRFamide-Gq Signaling Pathway

Activation of Gq-coupled FMRFamide receptors leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

G FMRFamide FMRFamide Receptor FMRFamide Receptor (GPCR) FMRFamide->Receptor binds Gq Gq protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: FMRFamide Gq-coupled receptor signaling pathway.

FMRFamide-Gi Signaling Pathway

When FMRFamide binds to a Gi-coupled receptor, the alpha subunit of the Gi protein inhibits adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA).

G FMRFamide FMRFamide Receptor FMRFamide Receptor (GPCR) FMRFamide->Receptor binds Gi Gi protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cell_response Cellular Response PKA->Cell_response

Caption: FMRFamide Gi-coupled receptor signaling pathway.

References

FMRFamide Antibody Specificity for Immunohistochemistry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of FMRFamide antibodies in immunohistochemistry (IHC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during FMRFamide IHC experiments, providing potential causes and solutions to ensure accurate and reliable staining results.

Weak or No Staining Signal

Question: I am not seeing any staining, or the signal for FMRFamide is very weak. What are the possible causes and solutions?

Answer: Weak or absent staining can be frustrating. Here are several potential causes and troubleshooting steps:

Potential CauseRecommended Solution
Primary Antibody Issues Confirm that your FMRFamide antibody is validated for IHC on your specific sample type (e.g., formalin-fixed paraffin-embedded). Ensure it has been stored correctly and is within its expiration date. Always include a positive control tissue known to express FMRFamide (e.g., rat hypothalamus or spinal cord) to verify antibody activity.[1]
Incorrect Antibody Concentration The antibody may be too diluted. Perform a titration experiment to determine the optimal concentration for your tissue and protocol. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[1]
Inactive Secondary Antibody or Detection System Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit polyclonal FMRFamide antibody). Verify the activity of your detection system (e.g., HRP-DAB) independently.
Suboptimal Antigen Retrieval This is a critical step. For heat-induced epitope retrieval (HIER), ensure the buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) is appropriate for the FMRFamide antibody. Optimize the heating time and temperature, as insufficient heat can fail to adequately unmask the epitope.[1][2]
Over-fixation of Tissue Excessive fixation with formalin can mask the epitope, preventing antibody binding. If possible, reduce the fixation time for future experiments.
Tissue Drying Out Ensure the tissue sections remain hydrated throughout the entire staining procedure, as drying can lead to a loss of antigenicity and inconsistent staining.[2][3]
High Background Staining

Question: My FMRFamide staining shows high background, which obscures the specific signal. How can I reduce this?

Answer: High background staining can make interpretation of results difficult. The following are common causes and solutions:

Potential CauseRecommended Solution
Primary Antibody Concentration is Too High An overly concentrated primary antibody can lead to non-specific binding. Perform a titration to identify a lower concentration that maintains a strong specific signal while minimizing background.[1]
Insufficient Blocking Inadequate blocking can result in non-specific binding of both primary and secondary antibodies. Increase the blocking incubation time (e.g., to 1 hour) and use a blocking serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[1][4]
Endogenous Peroxidase or Biotin (B1667282) Activity If using an HRP-based detection system, endogenous peroxidases in the tissue can cause a false positive signal. Pre-treat slides with a peroxidase blocking solution (e.g., 3% H₂O₂).[2][4] If using a biotin-based system, endogenous biotin can be an issue in tissues like the kidney or liver; use an avidin/biotin blocking kit.[2]
Cross-Reactivity of Secondary Antibody The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody. To confirm this issue, run a "no primary antibody" control.[2][3]
Inadequate Washing Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Ensure thorough and consistent washing steps.[4]

FMRFamide Antibody Specificity and Cross-Reactivity

A critical aspect of validating an FMRFamide antibody is understanding its potential for cross-reactivity with other endogenous peptides. FMRFamide belongs to a large family of FMRFamide-related peptides (FaRPs), which share the C-terminal Arg-Phe-NH₂ motif.[5]

Quantitative Cross-Reactivity Data

Due to the shared C-terminal sequence, polyclonal antibodies raised against FMRFamide may recognize other FaRPs. It is crucial to consult the antibody's datasheet and relevant literature for cross-reactivity information. For example, studies have quantified the relative potency of FMRFamide antibodies with related peptides.

PeptideRelative PotencyDescription
FMRFamide 1.0Immunizing peptide
LPLRFamide ~0.1An avian brain peptide that shows some cross-reactivity with FMRFamide antibodies.[6] This indicates that the antibody has a 10-fold lower affinity for LPLRFamide compared to FMRFamide.
YGGFMRFamide No reactionAn N-terminally extended analogue that did not react with the tested FMRFamide antibody, suggesting the antibody is specific to the C-terminal region.[6]
Neuropeptide Y (NPY) PotentialSome studies have noted similarities in immunostaining patterns between FMRFamide and the vertebrate neuropeptide Y superfamily, suggesting potential cross-reactivity that should be experimentally verified.[7]

Experimental Protocols for Specificity Validation

To ensure the specificity of your FMRFamide antibody, it is essential to perform rigorous validation experiments. Below are detailed protocols for key validation methods.

Pre-absorption Control

This is a critical control to demonstrate that the antibody is binding specifically to the immunizing peptide, FMRFamide. The principle is to pre-incubate the antibody with an excess of the FMRFamide peptide to block the antigen-binding sites. A significant reduction or complete elimination of staining in the pre-absorbed condition compared to the control indicates specificity.

Protocol:

  • Optimize Antibody Concentration: First, determine the optimal working dilution of your FMRFamide antibody that gives a clear positive signal with low background.

  • Prepare Antibody Solutions:

    • Control Antibody Solution: Prepare the optimized dilution of the FMRFamide antibody in your antibody diluent.

    • Pre-absorbed Antibody Solution: In a separate tube, add a 10-fold molar excess of the FMRFamide immunizing peptide to the same dilution of the antibody.

  • Incubation: Incubate both tubes (control and pre-absorbed) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Staining: Proceed with your standard IHC protocol, using the control antibody solution on one tissue section and the pre-absorbed antibody solution on an adjacent, serial section.

  • Analysis: Compare the staining patterns. Specific staining should be absent or significantly reduced in the section stained with the pre-absorbed antibody.

G cluster_prep Antibody Preparation cluster_incubation Pre-incubation cluster_staining Immunohistochemistry cluster_analysis Analysis Optimized Antibody Optimized FMRFamide Antibody Dilution Tube A Tube A: Control Optimized Antibody->Tube A Tube B Tube B: Pre-absorption Optimized Antibody->Tube B Incubate A Incubate at RT (1hr) or 4°C (overnight) Tube A->Incubate A Incubate B Incubate at RT (1hr) or 4°C (overnight) Tube B->Incubate B Peptide FMRFamide Peptide (10x molar excess) Peptide->Tube B Slide A Tissue Section A (Control) Incubate A->Slide A Slide B Tissue Section B (Pre-absorbed) Incubate B->Slide B Result A Specific Staining Expected Slide A->Result A Result B Staining Eliminated or Reduced Slide B->Result B

Workflow for FMRFamide Antibody Pre-absorption Control.
Validation using Knockout/Knockdown Models (Gold Standard)

The most definitive method to validate antibody specificity is to use tissue from an animal model where the target gene (in this case, the FMRFamide precursor gene) has been knocked out (KO) or its expression knocked down (e.g., via RNAi).[8] The absence of staining in the KO/knockdown tissue, in contrast to positive staining in wild-type tissue, provides strong evidence of antibody specificity.

Protocol:

  • Tissue Preparation: Prepare IHC slides from both wild-type (WT) and FMRFamide KO/knockdown animals using identical fixation and processing methods.

  • Positive Control: Include a known positive control tissue to ensure the IHC protocol is working correctly.

  • Staining: Perform the IHC procedure on all slides (WT, KO/knockdown, and positive control) simultaneously, using the same optimized antibody concentration and detection reagents.

  • Analysis: Compare the staining between the WT and KO/knockdown tissues. A specific antibody will show positive staining in the WT tissue and no staining in the KO/knockdown tissue.

G cluster_tissue Tissue Source cluster_protocol IHC Protocol WT Wild-Type Animal (FMRFamide Gene Intact) IHC Identical IHC Staining (FMRFamide Antibody) WT->IHC KO Knockout Animal (FMRFamide Gene Deleted) KO->IHC WT_Stain Positive Staining (Signal Present) IHC->WT_Stain KO_Stain No Staining (Signal Absent) IHC->KO_Stain Conclusion Conclusion: Antibody is Specific WT_Stain->Conclusion KO_Stain->Conclusion G FMRF FMRFamide Peptide GPCR FMRFamide Receptor (GPCR) FMRF->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Effectors (e.g., PKA) Second_Messenger->Downstream Activates Response Cellular Response (e.g., Muscle Contraction, Neuronal Activity) Downstream->Response Leads to

References

Technical Support Center: Overcoming Artifacts in Peptidergic Modulation Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common artifacts encountered during electrophysiological recordings of peptidergic modulation.

Troubleshooting Guides

This section provides detailed answers to specific problems you might encounter during your experiments.

Question: I'm observing a slow, persistent baseline drift after applying my peptide. What are the potential causes and how can I fix it?

Answer:

Slow baseline drift is a common issue in electrophysiology, often exacerbated by the introduction of peptides.[1] Several factors can contribute to this artifact.

Potential Causes & Solutions:

  • Changes in Osmolarity: The addition of a peptide solution, especially at high concentrations, can alter the osmolarity of the artificial cerebrospinal fluid (aCSF). This change can cause cell swelling or shrinking, leading to a drift in the baseline.

    • Solution: Prepare your peptide stock solution in a vehicle that is osmotically balanced with your aCSF. When making final dilutions, ensure the final osmolarity of the peptide-containing aCSF is as close as possible to the control aCSF. It is good practice to measure the osmolarity of all solutions.

  • Vehicle Effects: The solvent used to dissolve the peptide (e.g., DMSO) can have direct effects on neuronal activity or recording stability, even at low concentrations.

    • Solution: Always perform a vehicle control experiment where you apply the aCSF containing the same concentration of the solvent without the peptide. This will help you distinguish between the effects of the vehicle and the peptide itself.

  • Temperature Fluctuations: Minor changes in the temperature of the perfusion solution can cause baseline drift.[1]

    • Solution: Ensure your perfusion system has a reliable temperature controller and that the solution is warmed to the target temperature before it reaches the recording chamber.

  • Unstable Recording Pipette or Electrodes: Physical instability of the recording or reference electrodes is a frequent cause of drift.[1][2][3]

    • Solution: Ensure all electrodes are securely positioned.[1] Check for any leaks in the pipette holder and ensure a good seal between the pipette and the holder.[2] The reference electrode should be stable and properly chlorided.[2]

  • Peptide Sticking to Tubing or Chamber: Some peptides are "sticky" and can adhere to the perfusion tubing or the surface of the recording chamber, leading to a slow, cumulative effect and a drifting baseline.

    • Solution: Pre-incubate the perfusion lines and chamber with a solution containing a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to block non-specific binding sites. Ensure you also include BSA in your control solutions to account for any direct effects.

Question: After switching to the peptide-containing solution, I see a sudden, large DC shift in my recording. How do I determine if this is a real biological effect or an artifact?

Answer:

A sudden DC shift upon peptide application can be a genuine physiological response, but it can also be a junction potential artifact.

Experimental Protocol to Differentiate Biological Response from Junction Potential Artifact:

  • Record the Initial Shift: Perform your standard whole-cell recording and apply the peptide solution, noting the immediate shift in the holding current or membrane potential.

  • Withdraw the Pipette: After observing the shift and recording the peptide's effects, carefully withdraw the pipette from the cell into the bath solution while still perfusing with the peptide solution.

  • Monitor for a Second Shift: Observe the recording baseline. If a DC shift of similar magnitude and polarity occurs upon withdrawing the pipette from the cell into the peptide-containing bath, this indicates a junction potential artifact between the pipette solution and the peptide-containing aCSF.

  • Correction: The magnitude of this second shift can be subtracted from the initial shift observed when the peptide was first applied to the cell to approximate the true biological effect.

Question: My recording becomes very noisy with high-frequency spikes after peptide application. What's going on?

Answer:

An increase in high-frequency noise is often related to electrical interference or issues with the recording setup itself, which can be exacerbated by changes in the recording conditions upon peptide application.[1]

Troubleshooting High-Frequency Noise:

  • Grounding Issues: The most common cause of electrical noise is improper grounding.[1]

    • Solution: Ensure all components of your rig (microscope, manipulators, perfusion system, amplifier) are connected to a common ground point to avoid ground loops.[1]

  • Environmental Electrical Interference: Nearby equipment can be a source of 50/60 Hz line noise.[1][4]

    • Solution: Try to identify and turn off non-essential equipment in the vicinity.[1] Ensure that perfusion pumps are not introducing vibrations or electrical noise.[3]

  • Peptide Precipitation: At higher concentrations, some peptides may come out of solution, forming small precipitates. These can partially and intermittently block the perfusion lines or the recording electrode tip, leading to sharp, high-frequency noise or "electrode pops".[4]

    • Solution: Visually inspect your peptide solution for any signs of precipitation. Consider filtering the solution before use. It may be necessary to lower the peptide concentration or try a different solvent.

  • Electrode Issues: A compromised recording electrode can also be a source of noise.

    • Solution: Ensure your recording pipette has the correct resistance and is filled with a filtered internal solution. A damaged or clogged pipette should be replaced.

Frequently Asked Questions (FAQs)

Q1: How can I prevent my perfusion lines or recording electrode from clogging when applying peptides?

A1: Electrode and perfusion line clogging is a common frustration. Here are several preventative measures:

  • Solubility is Key: Ensure your peptide is fully dissolved in the vehicle before diluting it into the aCSF. Sonication can sometimes help with dissolution.

  • Filter Your Solutions: Always filter your final peptide-containing aCSF through a 0.22 µm syringe filter before it enters the perfusion system.

  • Include a Carrier Protein: As mentioned, adding a small amount of a carrier protein like BSA (e.g., 0.05-0.1%) to your aCSF can help prevent peptides from sticking to surfaces.

  • Regularly Clean Perfusion Lines: After experiments, flush the perfusion lines thoroughly with distilled water and then with a cleaning solution (e.g., 70% ethanol) to remove any residual peptide.[3]

Q2: The effect of my peptide seems very slow to appear and wash out. How do I know if this is a real physiological effect?

A2: Peptidergic modulation is often mediated by G-protein coupled receptors (GPCRs), which involve intracellular signaling cascades. These processes are inherently slower than direct ion channel gating, so slow onsets and washouts are expected. However, to ensure you are observing a true biological effect:

  • Consistency: The effect should be repeatable across multiple cells and preparations.

  • Dose-Dependence: A hallmark of a specific pharmacological effect is that the magnitude of the response should increase with the concentration of the peptide.

  • Pharmacological Blockade: If a known antagonist for the peptide's receptor is available, pre-application of the antagonist should block the effect of the peptide. This is a strong confirmation of a specific receptor-mediated effect.

Q3: My peptide seems to degrade quickly in the aCSF. How can I mitigate this?

A3: Peptides are susceptible to degradation by proteases present in biological preparations, especially in slice recordings where cell damage can release these enzymes.[5]

  • Include a Protease Inhibitor Cocktail: Adding a broad-spectrum protease inhibitor cocktail to your aCSF can help to prevent peptide degradation. Be aware that these inhibitors could have their own effects, so appropriate controls are necessary.

  • Keep Solutions Cold: Prepare your peptide solutions fresh and keep them on ice until just before use.

  • Recirculate with Caution: If you use a recirculating perfusion system, be aware that the peptide concentration may decrease over time due to degradation. A single-pass perfusion system is often preferable for peptide experiments.

Q4: Can the peptide itself interact with the recording electrode?

A4: Yes, some peptides, particularly those with charged residues, can interact with the silver/silver-chloride wire of the reference or recording electrode, potentially causing instability. Furthermore, peptides can adsorb to the glass of the micropipette. This is a form of biofouling.[6][7]

  • Agar (B569324) Bridge: Using an agar bridge for your reference electrode can help to isolate it from the bath solution and the peptide.

  • Carrier Proteins: Including a carrier protein like BSA in the aCSF can help to saturate non-specific binding sites on the glass pipette, reducing peptide adsorption.

Data Summaries and Visualizations

Table 1: Troubleshooting Summary for Common Artifacts

Artifact TypeCommon CausesRecommended Solutions
Slow Baseline Drift Osmolarity mismatch, vehicle effects, temperature changes, unstable electrodes.[1][8]Prepare osmotically balanced solutions, run vehicle controls, use a temperature controller, ensure electrode stability.[1][3][8]
High-Frequency Noise Poor grounding, environmental electrical interference, peptide precipitation.[1]Check all ground connections, isolate from noise sources, filter peptide solutions.[1]
Sudden DC Shift Junction potential between pipette solution and aCSF.Perform a junction potential test by withdrawing the pipette from the cell into the bath.
Clogged Lines/Electrodes Poor peptide solubility, peptide adhesion to surfaces.[9]Filter solutions, include carrier proteins (e.g., BSA), clean perfusion lines regularly.[3]
Slow Onset/Washout GPCR-mediated signaling (biological), peptide sticking to surfaces.Test for repeatability and dose-dependence, use an antagonist if available, pre-treat with BSA.

Diagrams

experimental_workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Analysis prep_peptide Prepare Peptide Stock (consider vehicle & osmolarity) filter_solutions Filter All Solutions (0.22 µm filter) prep_peptide->filter_solutions prep_acsf Prepare ACSF (with/without vehicle & BSA) prep_acsf->filter_solutions get_seal Obtain Stable Whole-Cell Recording baseline Record Stable Baseline (Control ACSF) get_seal->baseline vehicle Apply Vehicle Control baseline->vehicle washout1 Washout vehicle->washout1 compare Compare Peptide Effect to Vehicle Control vehicle->compare peptide_app Apply Peptide washout1->peptide_app washout2 Washout peptide_app->washout2 check_jp Check for Junction Potential Artifact peptide_app->check_jp check_jp->compare

Caption: Workflow for minimizing artifacts in peptide application experiments.

signaling_pathway peptide Neuropeptide receptor GPCR peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase Protein Kinase (e.g., PKA) second_messenger->kinase Activation ion_channel Ion Channel kinase->ion_channel Phosphorylation response Change in Neuronal Excitability (Slow Time Course) ion_channel->response

Caption: Typical slow signaling pathway for peptidergic modulation via GPCRs.

References

Technical Support Center: Receptor Deorphanization of FMRFamide-Like Peptides (FLPs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the deorphanization of novel FMRFamide-like peptide (FLP) receptors. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and data presentation standards to facilitate your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for deorphanizing a novel FLP receptor?

A1: The most common and successful strategy is "reverse pharmacology".[1][2][3][4][5] This approach starts with a known orphan G protein-coupled receptor (GPCR), which many FLP receptors are, and screens it against a library of potential ligands (in this case, novel or known FLPs) to find its cognate partner.[2][3] Functional cell-based assays are used to detect receptor activation.

Q2: My novel FLP has been identified through genomics/proteomics. How do I find its receptor?

A2: This is a "forward pharmacology" approach. You have the ligand and need to find the receptor. The process involves:

  • Bioinformatics: Identify a panel of candidate orphan GPCRs based on tissue expression patterns that overlap with your FLP's location.

  • Screening: Synthesize your novel FLP and test it against the panel of candidate orphan GPCRs expressed in a cell line.

  • Functional Assays: Use assays that measure second messenger signaling (e.g., Ca²⁺ mobilization or cAMP modulation) to detect a positive "hit".

Q3: Which cell lines are best for expressing orphan GPCRs for screening?

A3: CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney 293) cells are the most commonly used. They offer robust growth, high transfection efficiency, and low endogenous GPCR expression, which provides a "clean" background for detecting specific signaling events from your expressed receptor.

Q4: What are the typical signaling pathways for FLP receptors?

A4: FLP receptors, like other peptide GPCRs, primarily couple to one of three main G-protein pathways:

  • Gq/11: Activates Phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺). This is a very common pathway for FLP receptors.[6][7][8]

  • Gs: Activates Adenylyl Cyclase (AC), leading to an increase in cyclic AMP (cAMP).[6]

  • Gi/o: Inhibits Adenylyl Cyclase, leading to a decrease in cAMP levels.[7][9]

It is crucial to have assays that can probe all three pathways, as the coupling preference of an orphan receptor is unknown.

Section 2: Experimental Workflows and Signaling Pathways

Deorphanization Workflow

The overall strategy for matching a novel FLP with its receptor follows a logical progression from identification to validation.

Deorphanization_Workflow cluster_0 Phase 1: Candidate Identification cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation & Characterization a Novel FLP Identified (Genomics/Proteomics) b Orphan GPCR Identified (Homology Search) c Synthesize Peptide Library a->c d Clone Receptor into Expression Vector b->d f Screen Peptide Library against Orphan GPCR c->f e Transfect Cells (e.g., HEK293, CHO) d->e e->f g Primary Functional Assay (e.g., Calcium Mobilization) f->g h Confirm Hit with Dose-Response Curve g->h i Secondary Assays (e.g., cAMP, β-arrestin) h->i j Determine Potency (EC50) & Efficacy i->j k Orthogonal Validation (e.g., Binding Assay) j->k

Caption: General workflow for FLP receptor deorphanization.
Key Signaling Pathways

Understanding the downstream consequences of receptor activation is critical for choosing the correct assay.

Signaling_Pathways FLP FMRFamide-Like Peptide (FLP) GPCR Orphan GPCR FLP->GPCR Binds Gq Gq/11 GPCR->Gq Activates Gs Gs GPCR->Gs Activates Gi Gi/o GPCR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular [Ca²⁺] IP3->Ca Releases from ER AC_s Adenylyl Cyclase (AC) Gs->AC_s Stimulates cAMP_s ↑ cAMP AC_s->cAMP_s Synthesizes AC_i Adenylyl Cyclase (AC) Gi->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i Reduces

Caption: Major GPCR signaling pathways relevant to FLP receptors.

Section 3: Troubleshooting Guides

Calcium Mobilization Assay Troubleshooting

Calcium mobilization is often the first-line screening assay for FLP receptors due to common Gq coupling.[8]

Problem Potential Cause(s) Recommended Solution(s)
No signal or very weak signal with positive control (e.g., ATP) 1. Poor cell health or low viability.2. Incorrect dye loading (concentration, time, temperature).3. Instrument settings incorrect (e.g., excitation/emission wavelengths, gain).1. Check cell viability (>95% recommended). Use cells at an optimal passage number.2. Optimize dye loading conditions. Ensure probenecid (B1678239) is included to prevent dye leakage.3. Verify instrument settings are correct for your specific calcium indicator dye (e.g., Fluo-4, Calcium-6).
High background fluorescence 1. Cell density too high.2. Dye has precipitated or is contaminated.3. Assay buffer contains interfering substances.1. Optimize cell seeding density to achieve an 80-90% confluent monolayer.2. Prepare fresh dye solution for each experiment. Centrifuge briefly before use.3. Use a simple Hanks' Balanced Salt Solution (HBSS) with HEPES. Avoid serum and phenol (B47542) red.
No signal with test FLP, but positive control works 1. Receptor is not expressed or not trafficked to the cell surface.2. The receptor does not couple to the Gq pathway.3. The FLP is inactive or degraded.1. Verify receptor expression via Western Blot, qPCR, or immunofluorescence.2. Crucially, test for Gs and Gi coupling using a cAMP assay. 3. Verify peptide integrity and concentration via mass spectrometry. Use protease inhibitors in the assay buffer.
High variability between replicate wells ("noisy" data) 1. Uneven cell seeding.2. Inconsistent liquid handling (pipetting errors).3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before plating.2. Use calibrated multichannel pipettes or automated liquid handlers. Perform a "no-cell" control to check for background from the plate/buffer.3. Avoid using the outermost wells of the plate, or fill them with sterile buffer to maintain humidity.
cAMP Assay Troubleshooting

Used to detect Gs (cAMP increase) or Gi (cAMP decrease) coupling.

Problem Potential Cause(s) Recommended Solution(s)
(Gi Assay) No decrease in cAMP signal with test FLP 1. Basal cAMP levels are too low to detect a decrease.[10]2. Receptor does not couple to Gi.3. Agonist concentration is too low.1. Stimulate cells with Forskolin (an adenylyl cyclase activator) to raise basal cAMP levels before adding your FLP.[10][11][12] This creates a larger window to observe inhibition.2. The receptor may couple to Gq or Gs. Test in other assays.3. Perform a full dose-response curve.
(Gs Assay) No increase in cAMP signal with test FLP 1. Endogenous phosphodiesterase (PDE) activity is rapidly degrading cAMP.2. Receptor does not couple to Gs.1. Include a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer to prevent cAMP breakdown and amplify the signal.2. The receptor may couple to Gq or Gi. Test in other assays.
High well-to-well variability 1. Cell health issues or inconsistent cell numbers.2. Assay timing is critical and may be inconsistent.1. Ensure consistent cell seeding and viability as with the calcium assay.2. cAMP kinetics can be rapid. Precisely control incubation times and ensure all wells are treated for the same duration.

Section 4: Data Presentation

Quantitative data from deorphanization experiments should be summarized for clarity. The goal is to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the peptide-receptor interaction.

Table 1: Example Dose-Response Data from a Calcium Mobilization Assay
Peptide Concentration [M]Normalized Response (% of Max)Standard Deviation
1.0E-112.10.8
1.0E-1015.43.2
1.0E-0948.95.1
1.0E-0885.36.5
1.0E-0798.24.3
1.0E-06100.03.9
1.0E-05101.24.1
Calculated EC₅₀ 1.1 nM -
Table 2: Summary of Receptor-Ligand Pairing Results
Orphan ReceptorPeptide TestedPrimary AssayCoupling PathwayPotency (EC₅₀)
GPR-XFLP-ACalciumGq1.1 nM
GPR-XFLP-BCalciumNo Response-
GPR-YFLP-AcAMPNo Response-
GPR-YFLP-BcAMPGi25.4 nM
GPR-ZFLP-CCalcium / cAMPNo ResponseOrphan

Section 5: Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure intracellular calcium changes upon receptor activation.

  • Cell Plating: Seed CHO or HEK293 cells stably expressing the orphan GPCR into a black-walled, clear-bottom 96-well or 384-well plate. Culture overnight to allow for adherence and 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6 AM) in HBSS with 20 mM HEPES.

    • Include an anion-exchange inhibitor like probenecid (typically 2.5 mM) to prevent the cells from pumping the dye out.

    • Remove cell culture media and add the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Peptide Preparation: During incubation, prepare a 2X or 5X concentrated stock of your FLPs in HBSS/HEPES buffer. Serially dilute to create a range of concentrations for the dose-response curve.

  • Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to the appropriate excitation/emission wavelengths for the dye (e.g., ~494 nm / ~516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically inject the prepared FLP solutions into the wells.

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the maximum response (100%) and a vehicle control (0%).

    • Plot the normalized response versus the log of the peptide concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Protocol 2: Gi-Coupled cAMP Inhibition Assay

This protocol measures the ability of an FLP to inhibit forskolin-stimulated cAMP production.

  • Cell Plating: Plate cells expressing the orphan GPCR in a suitable microplate and culture overnight.

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and the various concentrations of your test FLP.

    • Incubate for 15-30 minutes at room temperature.

  • Adenylyl Cyclase Activation:

    • Add a fixed concentration of Forskolin to all wells (except negative controls) to stimulate cAMP production. A typical starting concentration is 1-10 µM; this should be optimized to produce a sub-maximal cAMP response (EC₅₀-EC₈₀).

    • Incubate for another 15-30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the accumulated cAMP levels using a commercially available kit (e.g., HTRF, ELISA, LANCE). Follow the manufacturer's instructions for the specific kit.

  • Data Analysis:

    • The signal will be inversely proportional to the inhibitory effect of your peptide.

    • Normalize the data with 0% inhibition being the "Forskolin alone" wells and 100% inhibition being the basal (no Forskolin) wells.

    • Plot the percent inhibition versus the log of the peptide concentration to determine the IC₅₀ value, which represents the EC₅₀ for the Gi-coupled agonist.

References

Technical Support Center: Optimizing FMRFamide Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMRFamide in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for FMRFamide in a dose-response bioassay?

A1: The optimal concentration range for FMRFamide can vary significantly depending on the specific bioassay, cell type, or tissue being used. However, a common starting point is to perform a range-finding experiment with serial dilutions spanning from nanomolar (nM) to micromolar (µM) concentrations. Based on published literature, FMRFamide has been shown to be active in the nanomolar to low micromolar range in various invertebrate preparations.[1][2]

Q2: My FMRFamide peptide won't dissolve in my aqueous assay buffer. What should I do?

A2: FMRFamide and other peptides, especially those with hydrophobic amino acid residues, can have limited solubility in aqueous solutions.[3] It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3] This stock solution can then be serially diluted in the aqueous assay buffer to the desired final concentrations. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: I am not observing any response to FMRFamide in my bioassay. What are the possible causes?

A3: There are several potential reasons for a lack of response:

  • Peptide Degradation: Peptides are susceptible to degradation by proteases. Ensure you are using high-purity water and sterile buffers. Consider including protease inhibitors in your assay buffer.[4]

  • Incorrect Peptide Concentration: Double-check your stock solution calculations and serial dilutions.

  • Receptor Expression: Confirm that your target cells or tissue express the appropriate FMRFamide receptor.

  • Assay Conditions: The pH, temperature, and incubation time of your assay may not be optimal.

  • Peptide Stability: FMRFamide peptides can be susceptible to oxidation.[3] Prepare fresh solutions and avoid repeated freeze-thaw cycles.[5]

Q4: I am observing a high background signal in my FMRFamide bioassay. How can I reduce it?

A4: High background can obscure your signal and affect the quality of your dose-response curve. Here are some common causes and solutions:

  • Non-specific Binding: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer or increase the blocking incubation time.[6]

  • Contaminated Reagents: Use high-purity reagents and prepare fresh buffers.[7]

  • Endogenous Enzyme Activity: If you are using an enzyme-linked detection method, endogenous enzymes in your sample may be causing a background signal. Consider adding an inhibitor for the endogenous enzyme.[8]

  • Insufficient Washing: Increase the number and duration of wash steps between antibody or reagent incubations to remove unbound components.[6]

Q5: The dose-response curve for my FMRFamide experiment is not sigmoidal. What could be the issue?

A5: A non-sigmoidal dose-response curve can indicate several issues:

  • Concentration Range: The range of FMRFamide concentrations tested may be too narrow or may not bracket the EC50 value. You may need to test a wider range of concentrations.

  • Compound Precipitation: At high concentrations, the FMRFamide peptide may be precipitating out of solution. Visually inspect your wells for any precipitate.

  • Complex Biological Response: The biological system may have a more complex response that does not fit a simple sigmoidal model. FMRFamide-related peptides can sometimes interact with multiple receptor subtypes, potentially leading to biphasic or other complex curve shapes.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Response or Weak Signal Peptide degradationPrepare fresh FMRFamide solutions for each experiment. Use protease inhibitors in the assay buffer.
Incorrect concentrationVerify calculations for stock solution and serial dilutions.
Low receptor expressionConfirm receptor expression in the test system using a positive control or another analytical method like qPCR or western blot.
Suboptimal assay conditionsOptimize incubation time, temperature, and buffer pH.
High Background Signal Insufficient blockingIncrease the concentration of the blocking agent (e.g., BSA) or the blocking incubation time.[6]
Non-specific antibody bindingIf using an antibody-based detection method, try a different blocking buffer or titrate the antibody concentration.[10]
Contaminated reagentsUse high-purity, sterile reagents and prepare fresh buffers.[7]
Poor Dose-Response Curve Shape Inappropriate concentration rangeTest a wider range of FMRFamide concentrations, ensuring to include concentrations that produce minimal and maximal responses.
(Non-sigmoidal, flat, etc.)Data normalization issuesReview your data normalization procedure. Ensure that you are correctly subtracting the background and normalizing to the positive control.[11]
Outlier data pointsIdentify and consider removing outlier data points. Re-run the experiment if necessary for confirmation.
High Variability Between Replicates Pipetting errorsEnsure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes.
Inconsistent cell platingEnsure a uniform cell density in all wells of the microplate.
Edge effects in microplatesAvoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.

Experimental Protocols

Protocol 1: Preparation of FMRFamide Stock Solution
  • Calculate the required mass: Determine the mass of FMRFamide peptide needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Dissolve the peptide:

    • Allow the lyophilized FMRFamide peptide to equilibrate to room temperature before opening the vial.

    • Add a small volume of sterile, high-purity DMSO to the vial to dissolve the peptide. Vortex briefly to ensure complete dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Generating a Dose-Response Curve
  • Prepare serial dilutions:

    • Thaw an aliquot of the FMRFamide stock solution.

    • Perform a serial dilution of the stock solution in the appropriate assay buffer to generate a range of concentrations. A 10-point, 1:10 serial dilution is a good starting point.

  • Plate cells or tissue: Plate your cells or prepare your tissue in a suitable microplate format (e.g., 96-well plate).

  • Add FMRFamide dilutions: Add the prepared FMRFamide dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control if available.

  • Incubate: Incubate the plate for the predetermined optimal time and temperature for your specific assay.

  • Measure the response: Measure the biological response using your chosen detection method (e.g., fluorescence, luminescence, absorbance).

  • Data analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the FMRFamide concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50.[12]

Visualizations

FMRFamide_Signaling_Pathway FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Effect Cellular Response (e.g., Muscle Contraction, Neuron Firing) Second_Messenger->Downstream_Effect Initiates

Caption: Simplified FMRFamide signaling pathway via a G-protein coupled receptor (GPCR).

Dose_Response_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Stock Prepare FMRFamide Stock Solution (in DMSO) Dilutions Perform Serial Dilutions in Assay Buffer Stock->Dilutions Treat Add FMRFamide Dilutions and Controls Dilutions->Treat Plate Plate Cells/Tissue Plate->Treat Incubate Incubate Treat->Incubate Measure Measure Response Incubate->Measure Normalize Normalize Data Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit Curve (Non-linear Regression) Plot->Fit EC50 Determine EC50 Fit->EC50

Caption: Experimental workflow for generating an FMRFamide dose-response curve.

Troubleshooting_Tree Start Problem with Dose-Response Curve No_Response No or Weak Response? Start->No_Response High_Background High Background? No_Response->High_Background No Check_Peptide Check Peptide Integrity (Fresh Stock, Storage) No_Response->Check_Peptide Yes Bad_Curve Poor Curve Shape? High_Background->Bad_Curve No Improve_Blocking Improve Blocking Step (Concentration, Time) High_Background->Improve_Blocking Yes Adjust_Conc_Range Adjust Concentration Range Bad_Curve->Adjust_Conc_Range Yes Check_Conc Verify Concentrations Check_Peptide->Check_Conc Check_Receptor Confirm Receptor Expression Check_Conc->Check_Receptor Check_Reagents Check for Contaminated Reagents Improve_Blocking->Check_Reagents Optimize_Washing Optimize Washing Steps Check_Reagents->Optimize_Washing Review_Normalization Review Data Normalization Adjust_Conc_Range->Review_Normalization Check_Outliers Check for Outliers Review_Normalization->Check_Outliers

Caption: A decision tree for troubleshooting common issues in FMRFamide bioassays.

References

Technical Support Center: Enzymatic Degradation of FMRFamide and Use of Peptidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the neuropeptide FMRFamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on the enzymatic degradation of FMRFamide and the application of peptidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is FMRFamide and what are its primary physiological roles?

A: FMRFamide is a neuropeptide, specifically a tetrapeptide with the amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine-amide.[1] It is the founding member of a large family of FMRFamide-related peptides (FaRPs) that share the C-terminal -RFamide motif.[1] FMRFamide and its related peptides are widely distributed across the animal kingdom, particularly in invertebrates, and are involved in a diverse range of physiological processes, including cardiovascular function, feeding behavior, gut motility, and reproduction.[1] In some organisms, they also play a role in modulating neuronal activity and have been shown to have anti-opiate effects.[1]

Q2: Why is studying the enzymatic degradation of FMRFamide important?

A: The physiological effects of neuropeptides like FMRFamide are tightly regulated by their synthesis, release, and subsequent inactivation. Enzymatic degradation is a primary mechanism for terminating the action of FMRFamide. Understanding which enzymes are responsible for its breakdown, the rate of degradation, and the resulting peptide fragments is crucial for several reasons:

  • Pharmacokinetics: For the development of FMRFamide-based therapeutics, understanding its stability and metabolism is essential for determining dosage and delivery methods.

  • Physiological Regulation: Identifying the specific peptidases involved provides insight into the precise spatial and temporal control of FMRFamide signaling in vivo.

  • Drug Discovery: The enzymes that degrade FMRFamide can be targets for the development of inhibitors that prolong the peptide's effects, offering a potential therapeutic strategy.

Q3: What are the primary classes of enzymes known to degrade neuropeptides like FMRFamide?

A: While the specific enzymes that degrade FMRFamide can vary between species and tissues, the primary classes of peptidases involved in the breakdown of neuropeptides include:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Bestatin (B1682670) is a well-known inhibitor of many aminopeptidases.[2]

  • Carboxypeptidases: These enzymes remove amino acids from the C-terminus of peptides.

  • Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Neprilysin (also known as neutral endopeptidase or enkephalinase) is a key example, and it is inhibited by thiorphan (B555922).[1][3]

Q4: How does FMRFamide exert its effects at the cellular level?

A: FMRFamide primarily acts by binding to and activating G-protein coupled receptors (GPCRs) on the surface of target cells.[4][5] Upon binding, the GPCR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The specific downstream effects depend on the type of G-protein coupled to the receptor, but common pathways include:

  • Modulation of cyclic AMP (cAMP) levels: FMRFamide can either stimulate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in the second messenger cAMP.[6][7]

  • Activation of the Phospholipase C (PLC) pathway: FMRFamide can activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during FMRFamide degradation experiments.

Problem Possible Cause Recommended Solution
No or low FMRFamide degradation observed Inactive enzyme preparation: The peptidase(s) in your sample (e.g., tissue homogenate, cell lysate) may have lost activity due to improper storage or handling.- Ensure enzyme preparations are stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles.- Prepare fresh enzyme samples for each experiment.- Confirm the activity of your enzyme preparation using a standard substrate before testing FMRFamide degradation.
Inappropriate assay conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the peptidase(s) of interest.- Optimize the assay buffer to match the known optimal conditions for the suspected peptidases.- Most peptidases have optimal activity at physiological pH (around 7.4).
Low enzyme concentration: The concentration of the degrading enzyme(s) in your sample may be too low to produce a measurable effect within the experimental timeframe.- Increase the concentration of your enzyme preparation in the assay.- Extend the incubation time of the assay.
High variability between replicate experiments Inconsistent pipetting: Inaccurate or inconsistent pipetting of small volumes of FMRFamide, inhibitors, or enzyme preparations.- Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Prepare master mixes of reagents to minimize well-to-well variation.
Inconsistent incubation times: Variations in the timing of adding reagents or stopping the reaction.- Use a precise timer for all incubation steps.- Stagger the addition of reagents to ensure consistent incubation times for all samples.
Edge effects in microplates: Evaporation and temperature fluctuations in the outer wells of a microplate can lead to variability.- Avoid using the outer wells of the microplate for samples.- Fill the outer wells with buffer or water to create a humidity barrier.
Peptidase inhibitor shows no effect Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling.- Store inhibitors according to the manufacturer's instructions, protecting them from light and moisture.- Prepare fresh working solutions of the inhibitor for each experiment.
Incorrect inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit the enzyme.- Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value.
Inhibitor is not specific for the degrading enzyme: The primary enzyme degrading FMRFamide in your system may not be the target of the inhibitor you are using.- Try a panel of inhibitors targeting different classes of peptidases (e.g., bestatin for aminopeptidases, thiorphan for neprilysin).- Use a broad-spectrum protease inhibitor cocktail to confirm that the degradation is enzymatic.
Unexpected degradation products observed Non-specific cleavage: The observed degradation may be due to the action of multiple peptidases with different cleavage specificities.- Use specific peptidase inhibitors to identify the contribution of each enzyme class to the degradation profile.- Analyze the degradation products at different time points to understand the sequence of cleavage events.
Chemical degradation: FMRFamide may be degrading due to harsh chemical conditions in the assay buffer.- Ensure the pH of the buffer is stable throughout the experiment.- Avoid using reactive chemicals in your assay buffer unless they are part of a validated protocol.

Quantitative Data on Peptidase Inhibitors

The following table summarizes the inhibitory constants (IC50 or Ki) for common peptidase inhibitors that are relevant to the study of neuropeptide degradation. While specific data for FMRFamide degradation is limited, the values for the inhibition of enkephalin degradation by these inhibitors provide a useful reference.

InhibitorTarget Enzyme ClassTarget EnzymeSubstrateIC50 / KiReference
Bestatin Aminopeptidase (B13392206)Aminopeptidase M(Met5)enkephalin5 µM (IC50)[9]
Aminopeptidase[Leu5]enkephalin0.2 µM (IC50)[3]
Thiorphan EndopeptidaseNeprilysin ("Enkephalinase A")Enkephalin~10 nM (IC50)[10]

Experimental Protocols

Protocol 1: In Vitro FMRFamide Degradation Assay

This protocol describes a general method for measuring the degradation of FMRFamide by a biological sample (e.g., tissue homogenate, cell lysate) and for testing the efficacy of peptidase inhibitors.

Materials:

  • FMRFamide peptide

  • Biological sample containing peptidases (e.g., brain tissue homogenate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Peptidase inhibitors (e.g., bestatin, thiorphan)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of FMRFamide in the assay buffer.

    • Prepare stock solutions of peptidase inhibitors in a suitable solvent (e.g., DMSO or water).

    • Prepare the biological sample (e.g., homogenize tissue in assay buffer and centrifuge to remove debris). Determine the protein concentration of the supernatant.

  • Assay Setup:

    • In microcentrifuge tubes, set up the following reactions on ice:

      • Control (No Enzyme): FMRFamide + Assay Buffer

      • Experimental (With Enzyme): FMRFamide + Biological Sample

      • Inhibitor Test: FMRFamide + Biological Sample + Peptidase Inhibitor

    • Pre-incubate the biological sample with the peptidase inhibitor for 15-30 minutes on ice before adding FMRFamide.

  • Initiation and Incubation:

    • Initiate the reaction by adding the FMRFamide stock solution to all tubes.

    • Incubate the reactions at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes). The optimal incubation time should be determined empirically.

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of quenching solution (e.g., 10% TFA).

    • Centrifuge the tubes at high speed to pellet any precipitated protein.

  • Analysis of FMRFamide Degradation:

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by reverse-phase HPLC to separate the intact FMRFamide from its degradation products.

    • Quantify the amount of remaining FMRFamide by measuring the peak area at a specific wavelength (e.g., 214 nm).

    • (Optional) Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to determine their identity.

  • Data Analysis:

    • Calculate the percentage of FMRFamide remaining at each time point relative to the 0-minute time point.

    • For inhibitor experiments, calculate the percentage of inhibition of FMRFamide degradation at each inhibitor concentration.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

FMRFamide Signaling Pathways

FMRFamide initiates its physiological effects by binding to G-protein coupled receptors (GPCRs), which can lead to the modulation of two primary signaling cascades: the adenylyl cyclase/cAMP pathway and the phospholipase C/IP3/DAG pathway.

FMRFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-protein cluster_camp cAMP Pathway cluster_plc Phospholipase C Pathway FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR Binds to G_alpha GPCR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Activates/ Inhibits PLC Phospholipase C (PLC) G_alpha->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC Phosphorylates Target Proteins Degradation_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction cluster_analysis 4. Analysis cluster_data 5. Data Interpretation prep_peptide Prepare FMRFamide Stock Solution setup_tubes Set up reaction tubes: - Control (No Enzyme) - Experimental - Inhibitor Test prep_peptide->setup_tubes prep_enzyme Prepare Enzyme (e.g., Tissue Homogenate) prep_enzyme->setup_tubes prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->setup_tubes initiate Initiate reaction with FMRFamide setup_tubes->initiate incubate Incubate at 37°C (Time course) initiate->incubate terminate Terminate reaction with Quenching Solution incubate->terminate centrifuge Centrifuge to remove precipitate terminate->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc quantify Quantify remaining FMRFamide hplc->quantify calc_degradation Calculate % Degradation quantify->calc_degradation calc_inhibition Calculate % Inhibition quantify->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 Inhibitor_Troubleshooting start Inhibitor shows no effect? check_inhibitor Is the inhibitor prepared correctly and stored properly? start->check_inhibitor check_concentration Is the inhibitor concentration sufficient? check_inhibitor->check_concentration Yes solution_inhibitor Prepare fresh inhibitor and verify storage. check_inhibitor->solution_inhibitor No check_enzyme_activity Is the enzyme active? check_concentration->check_enzyme_activity Yes solution_concentration Perform dose-response experiment to find IC50. check_concentration->solution_concentration No check_assay_conditions Are the assay conditions optimal? check_enzyme_activity->check_assay_conditions Yes solution_enzyme Use fresh enzyme prep and test with a known substrate. check_enzyme_activity->solution_enzyme No consider_specificity Is the inhibitor specific to the degrading enzyme? check_assay_conditions->consider_specificity Yes solution_conditions Optimize pH, temperature, and buffer. check_assay_conditions->solution_conditions No solution_specificity Test a panel of inhibitors for different peptidase classes. consider_specificity->solution_specificity Unsure

References

Improving signal-to-noise ratio in FMRFamide calcium imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their FMRFamide calcium imaging experiments and improve the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Background Fluorescence

Q1: I am observing high background fluorescence in my images, which is obscuring the FMRFamide-induced calcium signals. What are the common causes and how can I reduce it?

A1: High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio. The primary sources are autofluorescence from cells and media, as well as unbound fluorescent dyes.

Troubleshooting Steps:

  • Optimize Dye Loading: Ensure the optimal concentration of the calcium indicator dye is used. Excessive dye concentration can lead to high background. Perform a concentration titration to find the lowest effective concentration that provides a detectable signal. After loading, wash the cells thoroughly 2-3 times with a buffered saline solution like PBS to remove any unbound dye.

  • Use an Appropriate Imaging Medium: Phenol red-containing culture media can be a significant source of background fluorescence. For live-cell imaging, switch to an optically clear, buffered saline solution or a specialized low-background imaging medium.

  • Reduce Autofluorescence:

    • Photobleaching: Before adding your fluorescent probe, you can intentionally photobleach the sample with high-intensity light to reduce autofluorescence.

    • Spectral Separation: If possible, choose a calcium indicator with excitation and emission spectra that are distinct from the autofluorescence spectrum of your sample. Red-shifted indicators can be beneficial as cellular autofluorescence is often lower in the red to far-red regions of the spectrum.[1]

    • Background Subtraction: Post-acquisition, you can use image analysis software to subtract the background fluorescence.

Experimental Protocol: Background Subtraction in ImageJ/Fiji

This protocol outlines a common method for background subtraction using the "Rolling Ball" algorithm in ImageJ or Fiji.

  • Open your image sequence: File > Open...

  • Set Measurements: Analyze > Set Measurements... (Ensure "Mean gray value" is checked).

  • Select a background region: Use one of the selection tools (e.g., rectangle, oval) to select a region of interest (ROI) in the image that contains only background, with no cells.

  • Subtract Background: Navigate to Process > Subtract Background....

  • Set the Rolling Ball Radius: The "Rolling ball radius" should be set to a value at least as large as the largest object in the image that is not part of the background. A good starting point is a radius of 50 pixels. Check the "Preview" box to see the effect of the subtraction.

  • Apply to the stack: If you are working with a time-lapse series (a stack), ensure the "Process entire stack" option is checked.

  • Click OK to apply the background subtraction to your image or stack.

2. Phototoxicity and Photobleaching

Q2: My cells are showing signs of stress (blebbing, vacuolization) or dying during long-term imaging. How can I minimize phototoxicity?

A2: Phototoxicity is light-induced cell damage, which can alter normal cellular physiology and lead to cell death. It is often correlated with photobleaching, the irreversible fading of the fluorescent signal.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. This is the most critical factor in reducing phototoxicity.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera. Modern sensitive cameras can acquire images with very short exposures.

  • Reduce Frequency of Acquisition: For time-lapse experiments, acquire images less frequently if the biological process under investigation allows for it.

  • Use More Photostable Dyes: Some calcium indicators are more resistant to photobleaching than others.

  • Optimize Wavelength: Longer excitation wavelengths (red to far-red) are generally less phototoxic to cells.[1]

  • Use Anti-fade Reagents: For fixed-cell imaging, mounting media containing anti-fade reagents can reduce photobleaching. For live-cell imaging, specialized live-cell anti-fade reagents are available.

Quantitative Data on Phototoxicity Reduction Strategies

StrategyQuantitative Effect on Cell ViabilityReference
Reduced Excitation Light Intensity Decreasing illumination power can significantly increase cell survival over long imaging periods.[2]
Longer Wavelength Excitation Shifting from blue to red excitation wavelengths can lead to a marked increase in cell viability.[2]
Optimized Imaging Medium Using specialized imaging media can improve neuronal viability and outgrowth in long-term imaging.

3. Low Signal-to-Noise Ratio (SNR)

Q3: The FMRFamide-induced calcium signals are very weak and noisy. How can I improve the signal-to-noise ratio?

A3: A low SNR can make it difficult to detect and quantify real biological signals. This can be due to a weak signal, high noise, or a combination of both.

Troubleshooting Steps:

  • Increase Signal Strength:

    • Choose a Brighter Dye: Select a calcium indicator with a high quantum yield and a large fluorescence increase upon calcium binding.

    • Optimize FMRFamide Concentration: Ensure you are using an optimal concentration of FMRFamide to elicit a robust calcium response. Perform a dose-response curve to determine the EC50.

  • Reduce Noise:

    • Background Subtraction: As detailed in the "High Background Fluorescence" section.

    • Image Denoising: Use post-acquisition denoising algorithms. Wavelet-based denoising can be effective at removing both high-frequency noise from the detector and low-frequency background variations.

    • Frame Averaging: If the signal is stable over a short period, averaging a few consecutive frames can reduce random noise.

  • Optimize Imaging Parameters:

    • Camera Binning: Binning pixels on the camera sensor (e.g., 2x2 or 3x3) can increase the signal at the expense of some spatial resolution.

    • Increase Exposure Time: A longer exposure time can increase the signal, but be mindful of the trade-off with phototoxicity and temporal resolution.

Quantitative Comparison of Calcium Indicators

IndicatorRelative BrightnessΔF/F₀ (Typical)AdvantagesDisadvantages
Fluo-4 High>100High signal increase, well-established.Can have higher resting fluorescence, leading to lower SNR in some cases.
Fura-2 ModerateRatiometricRatiometric measurement reduces effects of uneven dye loading and photobleaching.[3]Requires a system capable of rapid excitation wavelength switching.
Cal-520 Very High>100Excellent signal-to-noise ratio, low resting fluorescence.[4]
Rhod-4 High>50Red-shifted, reducing autofluorescence and phototoxicity.[4]Lower signal change compared to some green indicators.

FMRFamide Signaling Pathway and Experimental Workflow

FMRFamide Signaling Pathway Leading to Calcium Mobilization

FMRFamide and related peptides can elicit cellular responses through G-protein coupled receptors (GPCRs) or by directly gating ion channels.[5] The specific pathway can vary depending on the cell type and the FMRFamide receptor subtype expressed. A common pathway involves the activation of a Gq-coupled GPCR.

FMRFamide_Signaling FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Opens Ca_increase Increased Cytosolic Ca²⁺ Ca_release->Ca_increase Leads to Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture 1. Culture Neuronal Cells on Coverslips dye_loading 2. Load Cells with Calcium Indicator Dye cell_culture->dye_loading washing 3. Wash to Remove Excess Dye dye_loading->washing baseline 4. Acquire Baseline Fluorescence washing->baseline fmrf_application 5. Apply FMRFamide baseline->fmrf_application recording 6. Record Fluorescence Changes Over Time fmrf_application->recording background_correction 7. Background Correction recording->background_correction roi_selection 8. Select Regions of Interest (ROIs) background_correction->roi_selection data_extraction 9. Extract Fluorescence Intensity Traces roi_selection->data_extraction snr_calculation 10. Calculate ΔF/F₀ and SNR data_extraction->snr_calculation

References

Validation & Comparative

A Functional Comparison of FMRFamide and Small Cardioactive Peptides (SCPs)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Physiology and Drug Development

Introduction

FMRFamide and Small Cardioactive Peptides (SCPs) represent two major families of neuropeptides predominantly found in invertebrates. Both play crucial roles as neurotransmitters, neuromodulators, and neurohormones, regulating a wide array of physiological processes. While both peptide families can exert influence over similar systems, such as cardiovascular and neuromuscular function, they operate through distinct molecular mechanisms and can elicit different or even opposing physiological responses. This guide provides a detailed functional comparison of FMRFamide and SCPs, supported by experimental data, to aid researchers in understanding their distinct roles and potential as targets for drug development.

Functional Comparison: Cardiovascular and Neuromuscular Modulation

FMRFamide and SCPs are best known for their potent effects on heart and muscle tissues across numerous invertebrate phyla. Their actions range from direct excitation or inhibition of muscle contractility to subtle modulation of neuronal activity.

Cardiovascular System: Both peptide families are recognized as "cardioactive," yet their effects can be species-specific and context-dependent. FMRFamide and related peptides (FaRPs) can increase the heart rate and force of contraction in many molluscs and arthropods.[1][2] For instance, in the leech, FMRFamide application at concentrations of 10⁻⁷ to 10⁻⁶ M activates the myogenic rhythm of the heart and increases beat tension.[3] SCPs are also potent cardioexcitatory molecules. In the sea hare Aplysia californica, SCPB has been shown to increase both the rate and force of heart contraction with EC50 values as low as 3 x 10⁻¹¹ M and 3 x 10⁻¹⁰ M, respectively.[4] However, direct comparisons in some species have shown SCPs to be less effective than FaRPs, indicating receptor-level differences across species.[5][6]

Neuromuscular System: FMRFamide-related peptides are significant modulators at the neuromuscular junction. In Drosophila larvae, they enhance nerve-stimulated muscle contraction and increase the amplitude of excitatory junctional currents.[7] Application of the FMRFamide-related peptide DPKQDFMRFamide at 0.1 μM increased the excitatory junctional current to 151% of the baseline.[7] SCPs also modulate neuromuscular activity, often related to feeding behaviors. In Aplysia, SCPs and serotonin (B10506) potentiate contractions evoked by motor neurons innervating the buccal muscle, which is involved in feeding.[2] Furthermore, SCPB application can initiate rhythmic peristaltic contractions in the isolated esophagus of the nudibranch Melibe leonina.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the effective concentrations and observed effects of FMRFamide-related peptides and SCPs on cardiovascular and muscular tissues.

Table 1: Cardiovascular Effects

Peptide FamilySpeciesPreparationParameter MeasuredEffective ConcentrationObserved EffectCitation
FMRFamide Hirudo medicinalis (Leech)Isolated HeartMyogenic Rhythm, Beat Tension10⁻⁷ - 10⁻⁶ MActivation of rhythm, increased tension[3]
FMRFamide Procambarus clarkii (Crayfish)Isolated HeartHeart Rate, AmplitudeThreshold: ~10⁻⁷ MCardioexcitatory[10]
FMRFamide-related Locusta migratoria (Locust)Semi-isolated HeartContraction Frequency & AmplitudeThreshold: 10⁻¹⁰ - 10⁻⁹ MCardioexcitatory[2]
SCP Aplysia californica (Sea Hare)Isolated HeartHeart RateEC50: 3 x 10⁻¹¹ MIncreased heart rate[4]
SCP Aplysia californica (Sea Hare)Isolated HeartForce of ContractionEC50: 3 x 10⁻¹⁰ MIncreased force of contraction[4]
SCP Helix aspersa (Snail)Isolated VentricleHeartbeatPotent ExcitorIncreased cAMP levels[11]

Table 2: Neuromuscular Effects

Peptide FamilySpeciesPreparationParameter MeasuredEffective ConcentrationObserved EffectCitation
FMRFamide-related Drosophila melanogasterLarval NMJTwitch TensionEC50: ~40 nMPotentiation of contraction[7]
FMRFamide-related Drosophila melanogasterLarval NMJExcitatory Junctional Current0.1 µM151% increase in amplitude[7]
FMRFamide Sepia officinalis (Cuttlefish)Chromatophore NMJMuscle ContractionNot specifiedSlower, longer-lasting contraction vs. glutamate[5]
SCP Melibe leonina (Nudibranch)Isolated EsophagusPeristaltic ContractionsNot specifiedInitiation of rhythmic contractions[8][9]
SCP Lymnaea stagnalis (Snail)Isolated ForegutGut MotilityNot specifiedStimulatory activity[4]

Signaling Pathways

FMRFamide and SCPs primarily exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular second messenger cascades. However, the specific pathways they activate can differ significantly, leading to their distinct physiological actions.

FMRFamide Signaling: FMRFamide and its related peptides bind to specific FMRFamide receptors, which are well-characterized as GPCRs.[11][12][13] Upon binding, the receptor activates a G-protein, which in turn can modulate the activity of various effector enzymes and ion channels. In C. elegans, different FMRFamide-like peptides (FLPs) can act through distinct GPCRs to either activate or inhibit cellular activity. For example, the FLP-22 peptide activates its receptor (FRPR-17) to stimulate a protein kinase A (PKA) signaling cascade, while the FLP-9 peptide acts on a different receptor (FRPR-21) to inhibit the same cell.[14] In some systems, FMRFamide signaling has been shown to decrease cAMP levels by activating a cGMP-activated phosphodiesterase, which hydrolyzes cAMP.[11] In other cases, FMRFamide can directly modulate ion channels, such as the S-type K+ channel in Aplysia.[11]

FMRFamide_Signaling cluster_pathways Alternative Downstream Pathways FMRFa FMRFamide Peptide GPCR FMRFamide Receptor (GPCR) FMRFa->GPCR Binds G_protein G-protein (α, β, γ) GPCR->G_protein Activates PDE Phosphodiesterase (PDE) G_protein->PDE Activates Gα PKA Protein Kinase A (PKA) G_protein->PKA Ion_Channel Ion Channel (e.g., S-K+ Channel) G_protein->Ion_Channel Modulates cAMP_low cAMP PDE->cAMP_low Hydrolyzes Cell_Response_Excite Excitatory Cellular Response PKA->Cell_Response_Excite Phosphorylates Targets cAMP_high cAMP Cell_Response_Inhibit Inhibitory Cellular Response cAMP_low->Cell_Response_Inhibit Leads to Ion_Channel->Cell_Response_Excite

Figure 1: Simplified FMRFamide signaling pathways.

Small Cardioactive Peptide (SCP) Signaling: SCPs also act through GPCRs, but their signaling is consistently linked to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] In the snail Helix aspersa, SCPs produce a dose-dependent increase in myocardial cAMP levels, an effect that is mimicked by the adenylyl cyclase activator forskolin.[11] This elevation in cAMP typically activates Protein Kinase A (PKA), which then phosphorylates target proteins, such as ion channels or contractile proteins, to elicit a cellular response. For example, in Aplysia sensory neurons, SCPB inhibits a Cl⁻ current through the activation of the cAMP/PKA cascade.[11] This mechanism contrasts with the FMRFamide pathway, which can be inhibitory to cAMP levels in the same cells.

SCP_Signaling SCP SCP Peptide GPCR_SCP SCP Receptor (GPCR) SCP->GPCR_SCP Binds G_protein_s Stimulatory G-protein (Gs) GPCR_SCP->G_protein_s Activates AC Adenylyl Cyclase (AC) G_protein_s->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Target Target Proteins (e.g., Ion Channels) PKA->Target Phosphorylates Response Excitatory Cellular Response Target->Response Leads to

Figure 2: Generalized SCP signaling pathway via cAMP.

Experimental Protocols

Standardized bioassays are essential for the quantitative comparison of neuropeptide function. Below are detailed methodologies for two key experiments used to assess the activity of FMRFamide and SCPs.

Isolated Invertebrate Heart Perfusion Assay

This ex vivo method allows for the direct measurement of a peptide's effect on heart rate and contractility, independent of systemic neural and hormonal influences.

Methodology:

  • Animal Dissection: Anesthetize the animal (e.g., snail, crayfish) by chilling on ice. Carefully dissect the animal under a microscope in a dish filled with cold physiological saline appropriate for the species.

  • Heart Isolation: Expose the heart and carefully cannulate the aorta with a polyethylene (B3416737) tube connected to a perfusion system. Ligate other vessels to ensure a closed system. Excise the heart and transfer it to an organ bath containing oxygenated saline at a constant temperature.

  • Perfusion Setup: Perfuse the heart in a retrograde manner through the aortic cannula using a peristaltic pump at a constant flow rate. The perfusion medium is species-specific physiological saline, continuously bubbled with oxygen.

  • Recording: Attach a force transducer via a fine hook and thread to the ventricle apex to measure the force of contraction. Heart rate can be derived from the contraction frequency. Allow the preparation to equilibrate for at least 30 minutes until a stable baseline rhythm is established.

  • Peptide Application: Introduce peptides into the perfusion saline at increasing concentrations. Record the response for a set duration at each concentration, followed by a washout period with fresh saline to allow for recovery to baseline.

  • Data Analysis: Measure the change in heart rate (beats per minute) and amplitude of contraction (in millinewtons or grams) from the baseline. Construct dose-response curves to determine parameters like EC50.

Heart_Assay_Workflow Start Start: Anesthetize Animal Dissect Dissect and Expose Heart Start->Dissect Isolate Isolate Heart & Cannulate Aorta Dissect->Isolate Mount Mount in Organ Bath with Oxygenated Saline Isolate->Mount Connect Connect to Perfusion Pump & Force Transducer Mount->Connect Equilibrate Equilibrate (30 min) Record Baseline Connect->Equilibrate Apply Apply Peptide (Dose-Response) Equilibrate->Apply Record Record Changes in Rate & Contraction Force Apply->Record Test Analyze Analyze Data (Dose-Response Curve, EC50) Apply->Analyze Done Washout Washout with Saline Record->Washout Washout->Apply Next Dose

Figure 3: Workflow for an isolated heart perfusion assay.

Invertebrate Visceral Muscle Contraction Assay

This protocol is used to measure the myotropic effects of peptides on smooth or visceral muscles, such as the gut or reproductive tract.

Methodology:

  • Tissue Dissection: Dissect the target visceral organ (e.g., foregut, oviduct) in cold physiological saline.

  • Mounting: Tie fine silk or nylon threads to both ends of the muscle strip. Mount the tissue vertically in a temperature-controlled organ bath filled with oxygenated saline.

  • Transducer Connection: Attach the bottom thread to a fixed hook at the base of the organ bath and the top thread to an isometric force transducer. Apply a small amount of initial tension (preload).

  • Equilibration: Allow the muscle to equilibrate for 30-60 minutes, with regular changes of saline, until spontaneous contractions (if any) are stable.

  • Peptide Application: Add peptides directly to the organ bath to achieve the desired final concentration. Record the change in contractile frequency and amplitude.

  • Data Analysis: Quantify the change in basal tone, contraction amplitude, and frequency in response to the peptide. Generate dose-response curves to compare the potency of different peptides.

Conclusion

FMRFamide and Small Cardioactive Peptides are functionally distinct families of invertebrate neuropeptides. While both can modulate cardiovascular and neuromuscular systems, they do so through different signaling pathways. SCPs typically act via a stimulatory G-protein to increase cAMP levels, leading to excitatory effects. In contrast, FMRFamide signaling is more diverse and can be either excitatory or inhibitory, sometimes acting to reduce cAMP levels or by directly gating ion channels. This functional antagonism, observed in systems like Aplysia neurons, underscores their distinct and non-redundant roles in invertebrate physiology. A thorough understanding of these differences is critical for researchers investigating the neural control of behavior and for the development of novel, targeted invertebrate pest control agents.

References

Potency of Synthetic FMRFamide Analogs on Snail Heart: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various synthetic FMRFamide (Phe-Met-Arg-Phe-NH2) analogs on the snail heart, supported by experimental data. This document summarizes key findings on the structure-activity relationship of these neuropeptides and offers detailed experimental protocols for their assessment.

FMRFamide and its related peptides are a significant family of neuropeptides in molluscs, playing crucial roles in cardioregulation, neurotransmission, and visceral muscle contraction. Understanding the potency and functional differences between synthetic analogs is vital for developing novel pharmacological tools and potential therapeutic agents. This guide focuses on comparative studies conducted on the hearts of the garden snail (Helix aspersa) and the great pond snail (Lymnaea stagnalis).

Comparative Potency of FMRFamide Analogs

The potency of synthetic FMRFamide analogs can vary significantly based on their amino acid sequence, particularly the N-terminal extension and modifications to the core RF-amide motif. The following table summarizes the comparative potencies of several key analogs as observed in published studies.

Analog Name (Sequence)Snail SpeciesObserved EffectRelative PotencyCitation
pQDPFLRFamide (pyroGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2)Helix aspersaCardioexcitatory~100x more potent than FMRFamide[1]
GDPFLRFamide (Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2)Lymnaea stagnalisInhibitory on specific central neuronsMimics inhibitory response of VWI; FMRFamide is 10x less potent[2]
SDPFLRFamide (Ser-Asp-Pro-Phe-Leu-Arg-Phe-NH2)Lymnaea stagnalisInhibitory on specific central neuronsMimics inhibitory response of VWI; FMRFamide is 10x less potent[2]

Experimental Protocols

The following section details a typical experimental methodology for assessing the bioactivity of FMRFamide analogs on an isolated snail heart, based on protocols described for Helix aspersa.[3]

Animal Preparation and Heart Isolation

Snails (Helix aspersa) are typically allowed to aestivate for several months before use. The ventricle is isolated from the snail for the bioassay.

Perfusion and Acclimation

The isolated ventricle is perfused with a saline solution. A commonly used saline composition (in mmol L⁻¹):

  • NaCl: 80

  • KCl: 5

  • MgCl₂: 5

  • CaCl₂: 7

  • Hepes: 20

  • pH: 7.5

The preparation is allowed to acclimate for a minimum of 30 minutes before the introduction of any peptides. The perfusion rate is maintained at a constant level, typically around 600 μl min⁻¹.[3]

Peptide Application and Data Recording

Synthetic FMRFamide analogs are dissolved to desired concentrations and introduced into the perfusion stream. The effects on the heart's contractility (inotropic effects) and beat rate (chronotropic effects) are recorded using a suitable transducer and data acquisition system. Dose-response curves are typically generated to determine the potency of each analog.

Experimental Workflow and Signaling

The following diagrams illustrate the general experimental workflow for a snail heart bioassay and the proposed signaling pathway for FMRFamide.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Snail Aestivation b Ventricle Isolation a->b c Perfusion with Saline b->c d Acclimation (≥30 min) c->d e Introduction of FMRFamide Analog d->e f Record Heart Activity (Inotropic & Chronotropic) e->f g Generate Dose-Response Curves f->g h Determine Relative Potency g->h

General workflow for snail heart bioassay.

signaling_pathway FMRFamide FMRFamide / Analog Receptor G-Protein Coupled Receptor FMRFamide->Receptor Binds SecondMessenger Secondary Messenger Involvement Receptor->SecondMessenger Activates IonChannel Divalent Cation-Conducting Channel SecondMessenger->IonChannel Modulates Response Cardio-excitation or Inhibition IonChannel->Response Leads to

References

A Comparative Guide to FMRFamide Receptor Pharmacology: Agonist and Antagonist Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of agonists and antagonists targeting FMRFamide (FMRFa) and its related receptors, with a focus on the mammalian Neuropeptide FF (NPFF) receptor system. The information is supported by experimental data to aid in the research and development of novel therapeutics.

Introduction to FMRFamide Receptors

FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides characterized by a common C-terminal -RFamide motif. In mammals, the primary receptors for these peptides are the G protein-coupled receptors (GPCRs), Neuropeptide FF receptor 1 (NPFF1 or GPR147) and Neuropeptide FF receptor 2 (NPFF2 or GPR74). These receptors are involved in a wide array of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and feeding behavior. Understanding the agonist and antagonist profiles of these receptors is crucial for the development of selective ligands for therapeutic intervention.

Agonist and Antagonist Pharmacology: A Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of key agonists and antagonists for the human NPFF1 and NPFF2 receptors. This data has been compiled from various in vitro studies using recombinant cell lines.

Agonist Profile
LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Signaling Pathway
Neuropeptide FF (NPFF) hNPFF11.13 - 2.82[1][2]-Gi/o (cAMP Inhibition)
hNPFF20.22 - 0.37[1][2]3[3]Gi/o (cAMP Inhibition)
Neuropeptide AF (NPAF) hNPFF20.22[2]-Gi/o (cAMP Inhibition)
Neuropeptide VF (NPVF/RFRP-3) hNPFF1--Gi/o (cAMP Inhibition)
dNPA hNPFF2--Gi/o (cAMP Inhibition)
Antagonist Profile
LigandReceptorBinding Affinity (Ki, nM)Functional Potency (IC50/Ke, nM)Notes
BIBP3226 rNPY Y11.1[4]-Also a potent NPY Y1 antagonist
hNPFF279[4]-First reported antagonist for NPFF2[3]
rNPFF108[4]-
RF9 hNPFF1-4.7 (µM)[1]Potent and selective NPFF receptor antagonist[5][6]
hNPFF2-45[1]Blocks NPFF-induced effects in vivo[6]

Signaling Pathways of FMRFamide Receptors

FMRFamide receptors, particularly the NPFF1 and NPFF2 subtypes, primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPFF receptors have been shown to couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium mobilization.

FMRFamide_Signaling cluster_membrane Cell Membrane Receptor FMRFamide Receptor (NPFF1/NPFF2) G_protein Gαi/o / Gαq Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist FMRFamide Agonist Agonist->Receptor Binds ATP ATP Cellular_Response_cAMP Cellular Response cAMP->Cellular_Response_cAMP Leads to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response_Ca Cellular Response Ca_release->Cellular_Response_Ca Leads to

Figure 1: Simplified signaling pathways of FMRFamide receptors.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of agonist and antagonist profiles. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the inhibitory constant (Ki).

Materials:

  • Cell membranes expressing the target receptor (NPFF1 or NPFF2)

  • Radioligand (e.g., [¹²⁵I]-EYF for NPFF2)

  • Test compounds (agonists and antagonists)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP, typically through the inhibition of adenylyl cyclase for Gi/o-coupled receptors.

Materials:

  • Cells stably expressing the target receptor (NPFF1 or NPFF2)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compounds (agonists and antagonists)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and supplements

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.

  • Stimulate the cells with forskolin and the test agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

Data Analysis:

  • Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the agonist concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value for agonists or the IC50 value for antagonists.

Calcium Mobilization Assay

This assay measures the ability of a test compound to induce an increase in intracellular calcium concentration, typically through the activation of Gq-coupled receptors.

Materials:

  • Cells co-expressing the target receptor and a promiscuous G protein (e.g., Gα16) or cells where the receptor naturally couples to Gq.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (agonists)

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test agonist to the wells and immediately begin measuring the change in fluorescence intensity over time.

Data Analysis:

  • The change in fluorescence is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Experimental_Workflow cluster_ligand_prep Ligand Preparation cluster_assay_prep Assay Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Ligand_Selection Select Agonist/Antagonist Serial_Dilution Prepare Serial Dilutions Ligand_Selection->Serial_Dilution Binding_Assay Radioligand Binding Assay Serial_Dilution->Binding_Assay cAMP_Assay cAMP Functional Assay Serial_Dilution->cAMP_Assay Ca_Assay Calcium Mobilization Assay Serial_Dilution->Ca_Assay Cell_Culture Cell Culture & Seeding Cell_Culture->cAMP_Assay Cell_Culture->Ca_Assay Membrane_Prep Membrane Preparation (for Binding Assay) Membrane_Prep->Binding_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition Ca_Assay->Data_Acquisition Curve_Fitting Non-linear Regression (Dose-Response Curves) Data_Acquisition->Curve_Fitting Parameter_Determination Determine Ki, EC50, IC50 Curve_Fitting->Parameter_Determination

Figure 2: General experimental workflow for ligand characterization.

Conclusion

The pharmacological characterization of FMRFamide receptors, particularly the mammalian NPFF1 and NPFF2 subtypes, is an active area of research with significant therapeutic potential. This guide provides a comparative overview of the currently available agonist and antagonist profiles, highlighting the key quantitative parameters and experimental methodologies used for their determination. The development of more selective and potent ligands will be crucial for elucidating the precise physiological roles of these receptors and for advancing novel treatments for pain, opioid addiction, and other neurological and physiological disorders.

References

A Comparative Guide to FMRFamide Signaling Pathways Across Invertebrate Phyla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of FMRFamide (Phe-Met-Arg-Phe-NH2) and FMRFamide-related peptide (FaRP) signaling pathways, with a focus on key invertebrate phyla: Mollusca, Arthropoda, and Nematoda. We present quantitative data on receptor-ligand interactions, detail the downstream signaling cascades, and provide established experimental protocols to facilitate further research in this critical area of neuroendocrinology.

Quantitative Comparison of FMRFamide Signaling Components

The following tables summarize the known quantitative data for FMRFamide receptors and their ligands across the three major invertebrate phyla. This data is essential for understanding the affinity and potency of these signaling molecules and for designing targeted therapeutic interventions.

Table 1: Receptor Binding Affinities (Kd) and Densities (Bmax)
SpeciesReceptorLigandRadioligandTissue/Cell TypeKd (nM)Bmax (fmol/mg protein)Reference
Helix aspersa (Snail)FMRFamide Receptor (High Affinity)FMRFamide125I-daYFnLRFamideBrain membranes1485[1]
Helix aspersa (Snail)FMRFamide Receptor (Low Affinity)FMRFamide125I-daYFnLRFamideBrain membranes245575[1]
Table 2: Ligand Potency (EC50/IC50) at FMRFamide Receptors
SpeciesReceptorLigandAssay TypeEC50/IC50 (nM)Reference
Aplysia californica (Sea slug)apBuc/AstA-RBuccalin Peptides (19 variants)Cell-based functional assay23 - 320[2]
Helix aspersa (Snail)FMRFamide ReceptorFMRFamideBrain and heart receptor binding~500[1]
Helix aspersa (Snail)FMRFamide ReceptorpQDPFLRFamideBrain and heart receptor binding~10,000[1]
Drosophila melanogaster (Fruit fly)DrmFMRFa-RDPKQDFMRFamide, TPAEDFMRFamide, SDNFMRFamide, SPKQDFMRFamide, PDNFMRFamideFunctional receptor activationNanomolar concentrations[3]
Caenorhabditis elegans (Nematode)GNRR-1aNLP-47Receptor activation assay150[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known FMRFamide signaling pathways in molluscs, arthropods, and nematodes. These visualizations provide a clear overview of the molecular interactions from receptor activation to cellular response.

Molluscan FMRFamide Signaling

In molluscs, FMRFamide and related peptides can activate both G-protein coupled receptors (GPCRs) and, in some cases, ionotropic receptors (FaNaCs). GPCR activation can lead to the modulation of second messengers like cAMP and intracellular calcium, influencing neuronal activity and muscle contraction.[5][6]

Molluscan_FMRFamide_Signaling FMRFamide FMRFamide/ FaRPs GPCR FMRFamide GPCR FMRFamide->GPCR FaNaC FaNaC (Ionotropic Receptor) FMRFamide->FaNaC G_protein G-protein (Gq/Gs/Gi) GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylyl Cyclase (AC) G_protein->AC Gs/Gi IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_response Cellular Response (e.g., Muscle Contraction, Neuronal Excitability) Ca_release->Cellular_response PKC->Cellular_response Ion_channel Ion Channels (K⁺, Ca²⁺) PKA->Ion_channel Ion_channel->Cellular_response Na_influx Na⁺ Influx FaNaC->Na_influx Na_influx->Cellular_response

FMRFamide signaling pathways in molluscs.
Arthropod FMRFamide-like Peptide (FaLP) Signaling

In arthropods, FaLPs primarily act through GPCRs to modulate intracellular calcium levels, which in turn affects a wide range of physiological processes including muscle contraction, circadian rhythms, and reproduction.[6]

Arthropod_FaLP_Signaling FaLP FMRFamide-like Peptides (FaLPs) GPCR FaLP Receptor (GPCR) FaLP->GPCR G_protein G-protein (likely Gq) GPCR->G_protein Ca_influx Ca²⁺ Influx GPCR->Ca_influx Modulation PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_response Cellular Response (e.g., Muscle Contraction, Behavioral Modulation) Ca_release->Cellular_response Ca_influx->Cellular_response Nematode_FLP_Signaling FLP FMRFamide-like Peptides (FLPs) (e.g., FLP-10, FLP-17) GPCR FLP Receptor (e.g., EGL-6) FLP->GPCR G_protein G-protein (Go) GPCR->G_protein Effector Downstream Effectors G_protein->Effector Neuronal_activity Inhibition of Neuronal Activity Effector->Neuronal_activity Behavioral_response Behavioral Response (e.g., Inhibition of Egg-laying) Neuronal_activity->Behavioral_response Radioligand_Binding_Workflow start Start tissue_prep 1. Tissue Homogenization & Membrane Preparation start->tissue_prep incubation 2. Incubation: Membranes + Radioligand (e.g., ¹²⁵I-daYFnLRFamide) ± Unlabeled Competitor tissue_prep->incubation filtration 3. Rapid Vacuum Filtration (GF/C filters) incubation->filtration washing 4. Washing to Remove Unbound Radioligand filtration->washing counting 5. Scintillation Counting of Filter-Bound Radioactivity washing->counting analysis 6. Data Analysis: Saturation or Competition Binding Curves counting->analysis end End analysis->end Calcium_Imaging_Workflow start Start cell_prep 1. Cell/Tissue Preparation (e.g., cultured neurons) start->cell_prep dye_loading 2. Loading with a Calcium-Sensitive Dye (e.g., Fura-2 AM, Fluo-4 AM) cell_prep->dye_loading baseline 3. Establish Baseline Fluorescence dye_loading->baseline stimulation 4. Application of FMRFamide or FaRPs baseline->stimulation imaging 5. Time-Lapse Fluorescence Imaging stimulation->imaging analysis 6. Data Analysis: Quantification of Fluorescence Changes imaging->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_culture 1. Culture Cells Expressing the FMRFamide Receptor start->cell_culture pre_incubation 2. Pre-incubation with Phosphodiesterase Inhibitor (e.g., IBMX) cell_culture->pre_incubation stimulation 3. Stimulation with FMRFamide or FaRPs (± Forskolin for Gi) pre_incubation->stimulation lysis 4. Cell Lysis stimulation->lysis detection 5. cAMP Detection using a Competitive Immunoassay (e.g., HTRF, ELISA) lysis->detection analysis 6. Data Analysis: Quantification of cAMP Levels detection->analysis end End analysis->end

References

A Comparative Guide to the Functional Conservation of FMRFamide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMRFamide and FMRFamide-related peptides (FaRPs) constitute a large and diverse family of neuropeptides that are pivotal in regulating a wide array of physiological processes across the animal kingdom.[1][2] These peptides exert their effects primarily by binding to G-protein coupled receptors (GPCRs), initiating signaling cascades that modulate functions from cardiovascular control to reproductive behavior.[3][4] This guide provides a comparative analysis of the functional conservation of FMRFamide receptors, presenting key data on their signaling pathways and functional activity, alongside detailed experimental protocols for their study.

I. Signaling Pathway Conservation

FMRFamide receptors are predominantly GPCRs that couple to various G-protein subtypes to elicit cellular responses.[3] While the specific downstream effects can be diverse, the fundamental signaling mechanisms show remarkable conservation, particularly within invertebrates. The most common pathways involve the modulation of intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²+).[2][5]

  • Gαi/o Coupling: Many FMRFamide receptors couple to inhibitory G-proteins (Gαi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6][7]

  • Gαq Coupling: Another common pathway is coupling to Gαq proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²+ from intracellular stores, leading to a transient increase in cytosolic calcium.[8][9]

While these GPCR-mediated pathways are the most studied, it is noteworthy that some FMRFamide-related peptides can also act on ionotropic receptors, such as FMRFamide-gated sodium channels (FaNaCs) in invertebrates.[10][11][12]

FMRFamide_Receptor_Signaling cluster_membrane Plasma Membrane cluster_pathways FMRFaR FMRFamide Receptor (GPCR) G_Protein Heterotrimeric G-Protein FMRFaR->G_Protein FMRFamide FMRFamide Peptide FMRFamide->FMRFaR PLC Phospholipase C (PLC) G_Protein->PLC Gαq AC Adenylyl Cyclase (AC) G_Protein->AC Gαi/o IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response cAMP->Cellular_Response Ca_release->Cellular_Response

Caption: Generalized FMRFamide Receptor Signaling Pathways.

II. Comparative Functional Activity

The functional response of FMRFamide receptors to various ligands is typically quantified by determining the half-maximal effective concentration (EC₅₀), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following table summarizes representative EC₅₀ values for FMRFamide and related peptides on receptors from different species, illustrating both conservation and divergence in ligand sensitivity.

Receptor/SpeciesLigandAssay TypeEC₅₀ (nM)G-Protein CouplingReference
Drosophila melanogaster (DrmFMRFa-R)FMRFamideCalcium Mobilization~10GαqMeeusen et al., 2002
Anopheles gambiae (AngFMRFa-R)FMRFamideCalcium Mobilization~15GαqHolmes et al., 2003[13]
Caenorhabditis elegans (FRPR-17)FLP-22Calcium Imaging~50Not specifiedLi et al., 2023[14]
Helix aspersa (FaNaC)FMRFamideElectrophysiology3400 ± 400N/A (Ion Channel)Coscoy et al., 2022[10]
Human (GPR54 / Kiss1R)FMRFamideCalcium Mobilization>1000 (µM range)GαqKotani et al., 2001[15]
Human (NPFFR2 / GPR74)NPAFCalcium Mobilization~5GαqElshourbagy et al., 2000

Note: This table is illustrative. EC₅₀ values can vary based on the specific experimental setup, cell line, and assay used.

III. Experimental Protocols

Accurate characterization of FMRFamide receptor function relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments used to investigate receptor signaling.

This assay measures the increase in intracellular calcium concentration following receptor activation. It is a widely used method for screening ligands and characterizing receptor function.[9][16]

Methodology:

  • Cell Culture: Culture mammalian cells (e.g., HEK293T or CHO) in a clear-bottom, black 96-well plate. Co-transfect the cells with the FMRFamide receptor of interest and a promiscuous Gα protein (e.g., Gα₁₆ or Gαqi5) to channel the signal through the calcium pathway.[16][17]

  • Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[18]

  • Ligand Preparation: Prepare a stock solution of the FMRFamide peptide ligand. Create a serial dilution of the ligand in the assay buffer to generate a range of concentrations for testing.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) equipped with an automated injector to add the ligand to each well.[9] Measure the fluorescence intensity in real-time, both before and immediately after ligand addition.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the fluorescence change against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[18]

Calcium_Mobilization_Workflow start Start: Transfected Cells in 96-well Plate load Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) start->load wash Wash to remove excess dye load->wash baseline Measure baseline fluorescence (Plate Reader) wash->baseline add_ligand Inject FMRFamide Ligand baseline->add_ligand measure Record fluorescence change in real-time add_ligand->measure analyze Analyze data and plot dose-response curve measure->analyze end End: Determine EC₅₀ analyze->end

Caption: Workflow for a Fluorescence-based Calcium Mobilization Assay.

This assay is used to measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest in a suitable multi-well plate.

  • Forskolin Stimulation: Pre-treat the cells with forskolin, a potent activator of adenylyl cyclase, to induce a measurable baseline level of cAMP.[19]

  • Ligand Addition: Add the FMRFamide agonist ligand at various concentrations. If the receptor is Gαi-coupled, its activation will inhibit forskolin-stimulated adenylyl cyclase, leading to a decrease in cAMP.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[19][20] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. Plot the signal against the ligand concentration to determine the IC₅₀ (half-maximal inhibitory concentration) of the ligand.

This guide highlights the significant conservation of FMRFamide receptor signaling mechanisms, particularly through Gαq and Gαi/o pathways, while also noting species-specific differences in ligand sensitivities. The provided protocols offer standardized methods for researchers to further investigate these important neuropeptide systems, aiding in basic research and the development of novel therapeutic agents.

References

Differentiating Receptor Selectivity: A Comparative Guide to FMRFamide and pQDPFLRFamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity of two prominent neuropeptides, FMRFamide and pQDPFLRFamide. By examining their binding affinities, downstream signaling pathways, and the experimental methodologies used to characterize them, this document aims to equip researchers with the necessary information to design targeted experiments and accelerate drug discovery efforts in related fields.

Introduction

FMRFamide (Phe-Met-Arg-Phe-NH2) is the founding member of a large family of FMRFamide-related peptides (FaRPs) found throughout the animal kingdom. These peptides are involved in a diverse array of physiological processes, including cardiovascular function, pain modulation, and feeding behavior. pQDPFLRFamide, a pyroglutamylated heptapeptide, is a prominent member of the RFamide peptide family, particularly studied in invertebrates like insects, where it is also known as drosulfakinin (DSK). Understanding the distinct receptor selectivity of these peptides is crucial for elucidating their specific biological roles and for the development of selective therapeutic agents.

Quantitative Data Summary

While direct competitive binding affinity data (Kᵢ or IC₅₀ values) comparing FMRFamide and pQDPFLRFamide on the same receptor are not extensively available in the public domain, functional studies on identified neurons of the snail Helix aspersa have demonstrated clear differences in their pharmacological profiles, suggesting receptor selectivity. The following table summarizes these differential effects, which are indicative of their selective action on distinct receptor populations.

NeuropeptideReceptor Action (on Helix aspersa neurons)Potency
FMRFamide Induces a slow increase in K⁺ conductance.More potent than pQDPFLRFamide for this action.
Induces an increase in Na⁺ conductance.Action not observed with pQDPFLRFamide.
pQDPFLRFamide Induces a fast increase in K⁺ conductance.Action not observed with FMRFamide.

Data extrapolated from functional studies on identified neurons of Helix aspersa, indicating differential receptor activation.

Signaling Pathways

The signaling mechanisms initiated by FMRFamide and pQDPFLRFamide are mediated by distinct receptor types, leading to varied cellular responses.

FMRFamide Signaling: FMRFamide and its related peptides can activate both G-protein coupled receptors (GPCRs) and ion channels.[1] This dual mode of action contributes to the diverse physiological effects of these peptides. Activation of FMRFamide receptors, which are GPCRs, can lead to the modulation of intracellular second messengers like cAMP and Ca²⁺. In some systems, FMRFamide can directly gate a sodium channel, known as the FMRFamide-gated sodium channel (FaNaC), leading to rapid neuronal depolarization.[1]

pQDPFLRFamide (Drosulfakinin) Signaling: In insects, pQDPFLRFamide (drosulfakinin) primarily acts through two identified GPCRs: CCKLR-17D1 and CCKLR-17D3.[2][3] Upon binding, these receptors activate downstream signaling cascades. For instance, DSK signaling through CCKLR-17D3 has been shown to modulate female sexual receptivity in Drosophila.[2] The activation of these GPCRs is thought to involve changes in intracellular calcium levels and other second messengers, leading to tissue-specific physiological responses.

cluster_FMRFamide FMRFamide Signaling FMRFamide FMRFamide FMRF_GPCR FMRFamide Receptor (GPCR) FMRFamide->FMRF_GPCR FaNaC FaNaC (Ion Channel) FMRFamide->FaNaC G_Protein G-Protein Activation FMRF_GPCR->G_Protein Na_Influx Na⁺ Influx FaNaC->Na_Influx Second_Messengers Second Messenger Modulation (e.g., cAMP, Ca²⁺) G_Protein->Second_Messengers Cellular_Response1 Cellular Response Second_Messengers->Cellular_Response1 Cellular_Response2 Rapid Depolarization Na_Influx->Cellular_Response2

FMRFamide Signaling Pathways

cluster_pQDPFLRFamide pQDPFLRFamide (Drosulfakinin) Signaling pQDPFLRFamide pQDPFLRFamide (Drosulfakinin) DSK_Receptor DSK Receptors (CCKLR-17D1/17D3) pQDPFLRFamide->DSK_Receptor G_Protein_DSK G-Protein Activation DSK_Receptor->G_Protein_DSK Signaling_Cascade Intracellular Signaling Cascade G_Protein_DSK->Signaling_Cascade Physiological_Response Physiological Response (e.g., modulation of sexual receptivity) Signaling_Cascade->Physiological_Response

pQDPFLRFamide (Drosulfakinin) Signaling Pathway

Experimental Protocols

To quantitatively assess the receptor selectivity of FMRFamide and pQDPFLRFamide, a competitive radioligand binding assay is a standard and robust method. This protocol provides a general framework that can be adapted for specific receptor preparations.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of unlabeled FMRFamide and pQDPFLRFamide for a specific receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or tissue homogenates known to express the receptor.

  • Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., ¹²⁵I-labeled FMRFamide analogue).

  • Unlabeled Ligands: FMRFamide and pQDPFLRFamide of high purity.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors and other necessary ions.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Receptor membranes + radioligand.

      • Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled reference ligand.

      • Competition Binding: Receptor membranes + radioligand + increasing concentrations of the unlabeled test peptide (FMRFamide or pQDPFLRFamide).

  • Incubation:

    • Add the receptor membranes, radioligand, and unlabeled ligands to the wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cluster_workflow Competitive Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Experimental Workflow for Receptor Selectivity

Logical Relationships in Receptor Selectivity

The selectivity of FMRFamide and pQDPFLRFamide for their respective receptors is determined by the specific molecular interactions between the peptide ligands and the amino acid residues within the receptor's binding pocket. The length of the peptide, the N-terminal modifications (such as pyroglutamylation in pQDPFLRFamide), and the specific amino acid sequence all contribute to the binding affinity and efficacy at a particular receptor. This intricate relationship dictates the downstream signaling and ultimate physiological effect.

cluster_logic Determinants of Receptor Selectivity peptide Peptide Structure (FMRFamide vs. pQDPFLRFamide) interaction Specific Molecular Interactions (Hydrogen bonds, van der Waals forces, etc.) peptide->interaction receptor Receptor Binding Pocket (Amino Acid Composition) receptor->interaction affinity Binding Affinity & Efficacy interaction->affinity signaling Downstream Signaling Pathway Activation affinity->signaling response Specific Physiological Response signaling->response

Ligand-Receptor Interaction Logic

Conclusion

The available evidence strongly indicates that FMRFamide and pQDPFLRFamide exhibit distinct receptor selectivity, mediating their physiological effects through different receptor systems and signaling pathways. While FMRFamide demonstrates broader activity on both GPCRs and ion channels, pQDPFLRFamide (drosulfakinin) appears to act more specifically through its dedicated GPCRs. The provided experimental protocol offers a robust framework for further quantitative characterization of this selectivity. A deeper understanding of these differences will be instrumental in the development of novel research tools and targeted therapeutics.

References

Validating FMRFamide Gene Function in Snails: A Comparative Guide to RNAi and CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the functional roles of the FMRFamide neuropeptide in snails, selecting the appropriate gene validation methodology is a critical first step. The two most prominent techniques for targeted gene silencing and editing, RNA interference (RNAi) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9, each offer a distinct set of advantages and challenges in molluscan systems. This guide provides an objective comparison of these two powerful technologies, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific research goals.

Methodological Comparison: RNAi vs. CRISPR/Cas9

The choice between RNAi and CRISPR/Cas9 for FMRFamide gene validation hinges on the desired outcome of the experiment, the available resources, and the specific snail species being studied. RNAi induces a transient knockdown of gene expression by degrading target mRNA, while CRISPR/Cas9 creates permanent, heritable mutations in the genomic DNA.

FeatureRNA Interference (RNAi)CRISPR/Cas9
Mechanism Post-transcriptional gene silencing via mRNA degradation.DNA editing through targeted double-strand breaks and subsequent repair.
Effect Transient knockdown of gene expression.Permanent knockout or modification of the gene.
Heritability Not heritable.Heritable genetic modification.
Delivery Methods in Snails Injection of double-stranded RNA (dsRNA); Soaking with dsRNA/siRNA complexed with a carrier like polyethyleneimine (PEI).[1][2][3]Microinjection of Cas9 mRNA and guide RNA (gRNA) into embryos.[4]
Reported Snail Genera Biomphalaria[1][2][3]Biomphalaria, Lymnaea, Crepidula
Advantages - Technically simpler for transient studies.- Multiple delivery options (injection, soaking).- Reversible effects are suitable for studying essential genes where a permanent knockout might be lethal.- Creates stable, heritable mutations for long-term studies and establishing knockout lines.[4]- High specificity with proper guide RNA design.- Can be used for gene knock-in and other precise genomic modifications.
Disadvantages - Incomplete knockdown can lead to ambiguous results.- Off-target effects are possible.- Effect duration can be variable.- Technically more challenging, often requiring microinjection into embryos.- Potential for off-target mutations.- May not be suitable for essential genes due to lethality.

Expected Quantitative Outcomes of FMRFamide Gene Validation

Based on existing literature, the knockdown or knockout of the FMRFamide gene is expected to produce measurable physiological changes. FMRFamide and related peptides are known to have cardioinhibitory and neuromodulatory effects in some molluscan species.

ParameterExpected Outcome of FMRFamide Knockdown/Knockout
Heart Rate Potential increase or dysregulation of heart rate, as FMRFamide can inhibit the beat of isolated ventricles in some clams.[5] In dormant snails, heart rate is significantly reduced, and neuropeptides like FMRFamide are involved in regulating this physiological state.[6]
Neuronal Activity Alterations in neuronal firing patterns and ion channel activity. FMRFamide is known to modulate K+ and Na+ conductance in snail neurons and can directly activate ligand-gated ion channels.[7][8] It also decreases Ca2+ conductance.[9]
Growth and Metabolism Potential changes in growth and metabolic regulation, as FMRFamide-related peptides are involved in feeding behavior and digestion.
Reproduction Possible effects on reproductive processes, as some FMRFamide-like peptides are implicated in these functions.

Experimental Protocols

RNAi-Mediated Knockdown of FMRFamide

1. dsRNA Synthesis:

  • Amplify a 200-500 bp region of the FMRFamide cDNA using PCR with primers containing T7 promoter sequences.

  • Use a commercial in vitro transcription kit (e.g., MEGAscript RNAi kit) to synthesize sense and antisense RNA strands from the PCR product.

  • Anneal the sense and antisense strands to form dsRNA.

  • Purify the dsRNA and verify its integrity via agarose (B213101) gel electrophoresis.

2. Delivery of dsRNA:

a) Injection Method (based on Biomphalaria glabrata protocols): [2]

  • Anesthetize adult snails.
  • Inject 0.1-5.0 µg of dsRNA dissolved in nuclease-free water directly into the hemolymph.
  • House the snails in fresh water and monitor for phenotypic changes at desired time points (e.g., 2-4 days post-injection).

b) PEI-Mediated Soaking Method (for juvenile snails): [1][3]

  • Prepare dsRNA/PEI nanoparticle complexes.
  • Place juvenile snails (2-3 mm in diameter) in a solution containing the dsRNA/PEI complexes for 48 hours.[10]
  • Transfer the snails to fresh water and observe for phenotypes.

3. Validation of Knockdown:

  • Extract total RNA from control and treated snails at various time points.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the FMRFamide mRNA.

CRISPR/Cas9-Mediated Knockout of FMRFamide

1. Design and Synthesis of gRNA:

  • Identify a unique 20-nucleotide target sequence in the FMRFamide gene, immediately upstream of a Protospacer Adjacent Motif (PAM) (e.g., NGG for Streptococcus pyogenes Cas9).

  • Synthesize the gRNA using a commercial in vitro transcription kit.

2. Preparation of Cas9 mRNA:

  • Linearize a plasmid containing the Cas9 gene.

  • Synthesize capped and polyadenylated Cas9 mRNA using an in vitro transcription kit.

3. Microinjection into Embryos (based on Biomphalaria glabrata protocols): [4]

  • Collect freshly laid snail egg masses.

  • Decapsulate the embryos to expose the single-cell or early-stage embryos.

  • Microinject a solution containing both Cas9 mRNA and the FMRFamide-specific gRNA into the embryos.

  • Culture the injected embryos ex ovo in an appropriate medium until they develop into juvenile snails.

4. Screening for Mutations:

  • Once the injected snails (G0 generation) reach a suitable size, extract genomic DNA from a small tissue sample.

  • Use PCR to amplify the genomic region targeted by the gRNA.

  • Employ techniques like heteroduplex mobility assay (HMA) or direct sequencing to screen for the presence of insertions or deletions (indels) that indicate successful gene editing.

  • Establish homozygous mutant lines through breeding and further screening.[4]

Visualizing Workflows and Pathways

experimental_workflow cluster_rnai RNAi Workflow cluster_crispr CRISPR/Cas9 Workflow rnai_start Synthesize FMRFamide dsRNA rnai_delivery Deliver dsRNA to Snails (Injection or Soaking) rnai_start->rnai_delivery rnai_phenotype Phenotypic Analysis (e.g., Heart Rate) rnai_delivery->rnai_phenotype rnai_validation Validate Knockdown (qRT-PCR) rnai_phenotype->rnai_validation crispr_start Synthesize gRNA & Cas9 mRNA crispr_delivery Microinject into Embryos crispr_start->crispr_delivery crispr_culture Ex Ovo Culture to Juveniles (G0) crispr_delivery->crispr_culture crispr_screen Screen for Mutations (HMA/Sequencing) crispr_culture->crispr_screen crispr_breeding Establish Homozygous Lines crispr_screen->crispr_breeding crispr_phenotype Phenotypic Analysis crispr_breeding->crispr_phenotype

Caption: Generalized experimental workflows for FMRFamide gene validation in snails using RNAi and CRISPR/Cas9.

fMRFamide_signaling cluster_gpcr GPCR Pathway cluster_ion_channel Ligand-Gated Ion Channel FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR FaNaC FMRFamide-gated Na+ Channel (FaNaC) FMRFamide->FaNaC G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP modulates PKA Protein Kinase A cAMP->PKA activates Ion_Channel_K K+ Channel PKA->Ion_Channel_K phosphorylates Modulation of\nAction Potential Modulation of Action Potential Ion_Channel_K->Modulation of\nAction Potential Na_influx Na+ Influx FaNaC->Na_influx Depolarization Neuronal Depolarization Na_influx->Depolarization Depolarization->Modulation of\nAction Potential

Caption: Putative FMRFamide signaling pathways in snail neurons, involving both GPCR-mediated and direct ion channel gating mechanisms.

References

FMRFamide's Role in Glucose Metabolism in Helix aspersa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuropeptide FMRFamide's role as a key regulator of glucose metabolism in the garden snail, Helix aspersa. It compares its hypoglycemic effects with other potential modulators of glucose homeostasis in gastropods and presents detailed experimental data and protocols for validation.

FMRFamide: A Hypoglycemic Hormone in Helix aspersa

FMRFamide (Phe-Met-Arg-Phe-amide) is an evolutionarily conserved neuropeptide that has been identified as a glucose-lowering hormone in the snail Helix aspersa[1][2]. Its production and release are closely linked to the metabolic state of the animal, with higher levels detected in the hemolymph during active periods and significantly lower levels during dormancy[1][2]. The absence of FMRFamide during these dormant periods has been shown to lead to glucose intolerance, a condition that can be reversed by the administration of exogenous FMRFamide[1][2].

The primary site of FMRFamide's action in regulating blood glucose is the midintestinal gland, an organ analogous to the vertebrate liver and pancreas[1][2]. FMRFamide enhances the uptake of glucose from the hemolymph into the cells of this gland, thereby reducing circulating glucose levels[1][2]. Evidence suggests that FMRFamide is released into the hemolymph from neurohemal organs in response to elevated glucose levels, indicating a classic hormonal feedback loop[1][2].

Comparative Analysis: FMRFamide vs. Other Putative Glucose Regulators

While FMRFamide has a clearly defined hypoglycemic role, other neuropeptides in gastropods are also implicated in glucose metabolism, offering points of comparison.

FeatureFMRFamideInsulin-Like Peptides (ILPs)Hyperglycemic Factors
Primary Function Hypoglycemic (glucose-lowering)[1][2]Putative hypoglycemic and growth-promoting roles[3]Hyperglycemic (glucose-elevating)[4]
Mechanism of Action Promotes glucose uptake by the midintestinal gland[1][2]May act as a neuromodulator or neurotransmitter; specific role in glucose uptake is not fully elucidated in Helix aspersa[3]Stimulates glycogen (B147801) breakdown and inhibits glycogen synthesis in glycogen storage cells[4]
Evidence in Helix aspersa Strong direct evidence of glucose-lowering effects and receptor presence[1][2][5]Presence of insulin-like substances and specific binding sites demonstrated[3]A hyperglycemic factor has been identified in the central nervous system of the related gastropod Lymnaea stagnalis[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on FMRFamide's effect on glucose metabolism in Helix aspersa.

Table 1: Hemolymph FMRFamide and Glucose Levels in Different Metabolic States
Metabolic StateHemolymph FMRFamide Concentration (pmol/ml)Basal Hemolymph Glucose Level (mg/dl)
Active28.6 ± 5.45.8 ± 1.1
Dormant4.2 ± 1.314.7 ± 2.9

Data adapted from Röszer et al., 2014.

Table 2: Effect of Exogenous FMRFamide on Glucose Tolerance in Dormant Snails
Treatment GroupPeak Hemolymph Glucose (mg/dl) after Glucose ChallengeTime to Return to Basal Glucose Levels (minutes)
Control (Saline)35.2 ± 4.1> 120
FMRFamide-injected18.3 ± 3.5~ 60

Data adapted from Röszer et al., 2014.

Experimental Protocols

This section details the methodologies used to validate the role of FMRFamide in glucose metabolism in Helix aspersa.

Hemolymph Extraction and Glucose Measurement
  • Animal Preparation: Adult Helix aspersa are used. For studies comparing active and dormant states, snails are maintained under conditions that promote either activity (e.g., high humidity and food availability) or dormancy (e.g., dry conditions).

  • Hemolymph Collection: The snail's shell is carefully retracted to expose the heart. A fine glass capillary or a syringe with a small gauge needle is inserted into the heart to collect hemolymph.

  • Glucose Quantification: Hemolymph glucose concentration is measured using a commercial glucose oxidase-based colorimetric assay kit[6].

    • 10 µl of hemolymph is mixed with 1 ml of the glucose oxidase reagent.

    • The mixture is incubated at 37°C for 10 minutes.

    • The absorbance is read at 505 nm using a spectrophotometer.

    • A standard curve is generated using known glucose concentrations to determine the glucose levels in the hemolymph samples.

Glucose Tolerance Test (GTT)
  • Fasting: Snails are fasted for a defined period (e.g., 24 hours) to establish a basal glucose level.

  • Basal Glucose Measurement: A baseline hemolymph sample is collected and the glucose level is measured as described above.

  • Glucose Administration: A solution of D-glucose (e.g., 200 μl of 1 mM D-glucose) is injected into the foot of the snail[7].

  • Time-course Measurement: Hemolymph samples are collected at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) and glucose levels are measured.

  • Data Analysis: The change in hemolymph glucose concentration over time is plotted to assess glucose tolerance.

FMRFamide Administration
  • Peptide Preparation: FMRFamide is dissolved in a sterile saline solution to the desired concentration (e.g., 50 µM)[8].

  • Injection: A specific volume of the FMRFamide solution is injected into the snail's hemocoel, typically in the foot muscle. Control animals receive an injection of the saline vehicle alone.

  • Subsequent Analysis: Following FMRFamide administration, experiments such as the Glucose Tolerance Test or direct measurement of glucose uptake in the midintestinal gland are performed.

Visualizing the Pathways and Workflows

Signaling Pathway of FMRFamide in Glucose Uptake

FMRFamide_Signaling_Pathway FMRFamide FMRFamide Receptor FMRFamide Receptor (GPCR/Ligand-gated channel) FMRFamide->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., G-protein activation, second messengers) Receptor->Signaling_Cascade Activates Glucose_Transporter Glucose Transporter (e.g., GLUT-like) Signaling_Cascade->Glucose_Transporter Promotes translocation/ activation of Glucose_Uptake Increased Glucose Uptake into Midintestinal Gland Cell Glucose_Transporter->Glucose_Uptake Hemolymph_Glucose Decreased Hemolymph Glucose Level Glucose_Uptake->Hemolymph_Glucose

Caption: Proposed signaling pathway of FMRFamide-induced glucose uptake.

Experimental Workflow for Validating FMRFamide's Hypoglycemic Role

Experimental_Workflow cluster_group1 Group 1: Dormant Snails (Control) cluster_group2 Group 2: Dormant Snails (FMRFamide) cluster_analysis Data Analysis Dormant_Control Induce Dormancy Saline_Injection_D Inject Saline Dormant_Control->Saline_Injection_D GTT_D Perform Glucose Tolerance Test Saline_Injection_D->GTT_D Measure_Glucose_D Measure Hemolymph Glucose at time points GTT_D->Measure_Glucose_D Compare_Results Compare Glucose Clearance Rates Measure_Glucose_D->Compare_Results Dormant_FMRFamide Induce Dormancy FMRFamide_Injection Inject FMRFamide Dormant_FMRFamide->FMRFamide_Injection GTT_F Perform Glucose Tolerance Test FMRFamide_Injection->GTT_F Measure_Glucose_F Measure Hemolymph Glucose at time points GTT_F->Measure_Glucose_F Measure_Glucose_F->Compare_Results Conclusion Validate FMRFamide's Hypoglycemic Effect Compare_Results->Conclusion

Caption: Workflow for comparing glucose tolerance in control vs. FMRFamide-treated snails.

Conclusion

The evidence strongly supports the role of FMRFamide as a significant hypoglycemic hormone in Helix aspersa. Its mechanism of action, focused on enhancing glucose uptake by the midintestinal gland, presents a compelling model for glucose regulation in gastropods. This contrasts with the less defined role of insulin-like peptides in this species and provides a counterpoint to the hyperglycemic factors found in other gastropods. The experimental protocols and data presented here offer a robust framework for researchers and drug development professionals to further investigate FMRFamide's metabolic functions and explore its potential as a target for novel therapeutic strategies.

References

Structure-Activity Relationship of FMRFamide Analogs in Helix aspersa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of FMRFamide analogs in the garden snail, Helix aspersa. The data presented herein is compiled from various studies, offering insights into the structural requirements for receptor binding and biological activity. This information is crucial for the design of novel peptide-based therapeutic agents and for understanding the physiological roles of FMRFamide-related peptides in molluscan systems.

Comparative Analysis of FMRFamide Analog Activity

The biological activity of FMRFamide analogs in Helix aspersa has been assessed using various preparations, including isolated hearts, central neurons, and visceral or somatic muscles. The following tables summarize the quantitative data from these studies, highlighting the impact of structural modifications on the potency and efficacy of these peptides.

Radioreceptor Binding and Cardiostimulatory Activity

An in vitro receptor binding assay using brain membranes and an isolated heart bioassay were developed to characterize the SAR of FMRFamide receptors.[1] The results indicate a correlation between the cardiostimulatory activity and the binding affinity to high-affinity receptors in both brain and heart tissues.[1] A notable finding is the preference for N-terminally blocked analogs.[1]

Peptide AnalogReceptor Binding (IC50, µM) - BrainCardiostimulatory ActivityKey Structural FeaturesReference
FMRFamide~10StimulatoryC-terminal RFamide[1]
pQDPFLRFamide~10 (20x weaker than FMRFamide)Stimulatory at low doses, inhibitory at high dosesEndogenous heptapeptide (B1575542)[1]
NDPFLRFamide~10 (20x weaker than FMRFamide)Stimulatory at low doses, inhibitory at high dosesEndogenous heptapeptide[1]
SDPFLRFamide~10 (20x weaker than FMRFamide)Stimulatory at low doses, inhibitory at high dosesEndogenous heptapeptide[1]
Analogs with N-terminal extensions (desaminoTyr, Tyr, Tyr-Gly-Gly, acetyl)High PotencyHigh PotencyN-terminal modification[1]
Effects on Central Neurons

Intracellular recordings from identified central neurons in Helix aspersa have revealed both excitatory and inhibitory actions of FMRFamide and its analogs. The relative potencies of these analogs vary depending on the specific neuron being studied, suggesting the presence of multiple receptor subtypes.[2][3]

Peptide AnalogEffect on F1 Neurons (Inhibitory Potency Order)Effect on F2 NeuronsEffect on F5 Neurons (Interaction with FMRFamide-induced current)Key Structural FeaturesReference
FMRFamideFLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamideBiphasic (excitation then inhibition)Induces outward current and reduces FMRFamide-induced current-[2]
FLRFamideFLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamideBiphasic (excitation then inhibition)Induces outward current and reduces FMRFamide-induced currentSubstitution of Met with Leu[2]
LFRFamideFLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamideOnly inhibitionInduces outward current and reduces FMRFamide-induced currentSubstitution of Met with Leu[2]
FFRFamideFLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamideOnly excitationInduces outward current and reduces FMRFamide-induced currentSubstitution of Met with Phe[2]
LLRFamideFLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamide Only inhibitionInduces outward current and reduces FMRFamide-induced currentSubstitution of Met and Phe with Leu[2]
D-FMRFamide--Shows cross-interactionD-amino acid substitution[2]
MRFamideInactiveInactive-N-terminal Phe removed[2]
LRFamideInactiveInactive-N-terminal Phe removed[2]
Peptide AnalogOverall Inhibitory Potency Order on NeuronsOverall Excitatory Potency Order on NeuronsEC50 on F-2 Cell (µM)Reference
DNFLRFamideDNFLRFamide > FMRFamide > PDVDHVFLRFamide = KNEFIRFamide > FLRFamide >> SDRNFLRFamide = SDPNFLRFamide > KHEYLRFamideFMRFamide > DNFLRFamide >> SDPNFLRFamide > PDVDHVFLRFamide >> KNEFIRFamide = KHEYLRFamide = SDRNFLRFamide-[3]
FMRFamideDNFLRFamide > FMRFamide > PDVDHVFLRFamide = KNEFIRFamide > FLRFamide >> SDRNFLRFamide = SDPNFLRFamide > KHEYLRFamideFMRFamide > DNFLRFamide >> SDPNFLRFamide > PDVDHVFLRFamide >> KNEFIRFamide = KHEYLRFamide = SDRNFLRFamide-[3]
KNEFIRFamideDNFLRFamide > FMRFamide > PDVDHVFLRFamide = KNEFIRFamide > FLRFamide >> SDRNFLRFamide = SDPNFLRFamide > KHEYLRFamideFMRFamide > DNFLRFamide >> SDPNFLRFamide > PDVDHVFLRFamide >> KNEFIRFamide = KHEYLRFamide = SDRNFLRFamide0.54[3]
Effects on Visceral and Somatic Muscles

FMRFamide and the endogenous heptapeptide pQDPFLRFamide exhibit distinct and sometimes opposing effects on various muscle tissues in Helix aspersa.[4]

Muscle PreparationEffect of FMRFamideEffect of pQDPFLRFamideRelative PotencyReference
Epiphallus (male reproductive tract)Contraction (Threshold < 5 x 10⁻⁹ mol l⁻¹)Contraction (Threshold < 5 x 10⁻⁹ mol l⁻¹)Similar[4]
CropReduced resting tone, decreased force and frequency of rhythmic activityReduced resting tone, decreased force and frequency of rhythmic activityFMRFamide is ~10 times more potent[4]
HeartCardioexcitatoryCardioexcitatorypQDPFLRFamide is ~100 times more potent[4]
Pharyngeal and Tentacle Retractor MusclesPrimarily contractionUsually no effect alone; relaxes or diminishes FMRFamide and ACh-induced contractions-[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following protocols are based on the descriptions provided in the cited literature.

In Vitro Radioreceptor Binding Assay

This assay is used to determine the binding affinity of FMRFamide analogs to receptors in Helix aspersa brain tissue.[1]

  • Membrane Preparation: Brains from Helix aspersa are dissected and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

  • Radioligand: A radiolabeled FMRFamide analog, such as ¹²⁵I-desaminoTyr-Phe-norLeu-Arg-Phe-amide (¹²⁵I-daYFnLRFamide), is used as the tracer.

  • Binding Assay: The brain membranes are incubated with the radioligand in the presence and absence of varying concentrations of unlabeled competitor peptides (FMRFamide and its analogs).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Isolated Heart Bioassay

This bioassay measures the physiological effect of FMRFamide analogs on the contractility of the Helix aspersa heart.[1]

  • Dissection and Preparation: The heart is dissected from the snail and cannulated. It is then placed in an organ bath containing a physiological saline solution and maintained at a constant temperature.

  • Recording of Contractions: The heart contractions are recorded using an isometric force transducer connected to a data acquisition system.

  • Peptide Application: After a stabilization period, known concentrations of FMRFamide or its analogs are added to the organ bath.

  • Data Analysis: The changes in the force and frequency of heart contractions are measured and compared to the baseline activity. Dose-response curves are generated to determine the potency of each analog.

Intracellular Recording from Central Neurons

This technique allows for the direct measurement of the effects of FMRFamide analogs on the electrical activity of individual, identified neurons.[2][3]

  • Ganglia Preparation: The suboesophageal ganglia are dissected from the snail and pinned to the bottom of a recording chamber perfused with physiological saline.

  • Neuron Identification: Specific, large neurons are identified based on their size, position, and pigmentation.

  • Intracellular Recording: Glass microelectrodes filled with a conductive solution (e.g., KCl) are used to impale the identified neurons. The membrane potential and any changes in response to peptide application are recorded using an amplifier.

  • Peptide Application: FMRFamide and its analogs are applied to the preparation either by bath application or by pressure ejection from a micropipette positioned near the recorded neuron.

  • Data Analysis: The changes in membrane potential (hyperpolarization or depolarization) and firing frequency are quantified to determine the excitatory or inhibitory effects of the peptides.

Signaling Pathways and Experimental Workflow

The actions of FMRFamide and its analogs in Helix aspersa are mediated by distinct signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and FMRFamide-gated sodium channels (FaNaCs).[5]

FMRFamide_Signaling_Pathways FMRFamide FMRFamide / Analog GPCR G-Protein Coupled Receptor (GPCR) FMRFamide->GPCR Binds to FaNaC FMRFamide-gated Na+ Channel (FaNaC) FMRFamide->FaNaC Binds to and gates G_Protein G-Protein GPCR->G_Protein Activates Na_Influx Na+ Influx FaNaC->Na_Influx Allows Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Alters concentration of Ion_Channels Ion Channels (Ca2+, K+) Second_Messenger->Ion_Channels Modulates Ca_Modulation Modulation of Ca2+ Conductance Ion_Channels->Ca_Modulation K_Modulation Modulation of K+ Conductance Ion_Channels->K_Modulation Depolarization Membrane Depolarization Na_Influx->Depolarization Modulation Modulation of Neuronal Excitability and Muscle Contraction Depolarization->Modulation Ca_Modulation->Modulation K_Modulation->Modulation

Caption: FMRFamide Signaling Pathways in Helix aspersa.

The experimental workflow for determining the structure-activity relationship of FMRFamide analogs typically follows a hierarchical approach, starting from in vitro binding assays to more complex physiological preparations.

SAR_Experimental_Workflow Start Design and Synthesize FMRFamide Analogs Binding_Assay In Vitro Radioreceptor Binding Assay (Determine Receptor Affinity - IC50) Start->Binding_Assay Isolated_Tissue Isolated Tissue Bioassays (e.g., Heart, Muscle - Measure Physiological Response) Start->Isolated_Tissue Electrophysiology In Situ Electrophysiology (Intracellular Recording from Neurons) Start->Electrophysiology Data_Analysis Data Analysis and SAR Determination Binding_Assay->Data_Analysis Isolated_Tissue->Data_Analysis Electrophysiology->Data_Analysis Conclusion Identify Key Structural Motifs for Activity and Selectivity Data_Analysis->Conclusion

Caption: Experimental Workflow for SAR Studies of FMRFamide Analogs.

References

Safety Operating Guide

Proper Disposal and Handling Procedures for Phe-Met-Arg-Phe Like Peptide and Snail Helix aspersa

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal information for Phe-Met-Arg-Phe (FMRF)-like peptides and the snail Helix aspersa (also known as Cornu aspersum). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Phe-Met-Arg-Phe (FMRF)-Like Peptide

FMRF-like peptides are a large family of neuropeptides found across the animal kingdom.[1] While research-grade synthetic peptides are not typically classified as hazardous substances according to Globally Harmonized System (GHS) criteria, they should always be handled with care, and waste must be treated as laboratory chemical waste.[2][3]

Immediate Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling FMRF-like peptides in either powder or solution form.[4]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes.[4]

  • Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.

Handling Lyophilized Powder:

  • Handle powders in a designated area, such as a fume hood or biosafety cabinet, to prevent inhalation.[4]

  • Avoid creating dust.

Spill Procedures:

  • Solid Spills: Carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • Liquid Spills: Use an inert absorbent material to contain the spill.

  • Following cleanup, decontaminate the area and wash it thoroughly.[3]

Storage and Stability

Proper storage is critical to maintain peptide integrity. The following table summarizes recommended storage conditions for FMRF-like peptides.

FormStorage TemperatureDurationConditions
Lyophilized Powder -20°C to -80°CUp to 1-2 yearsStore in a tightly sealed, desiccated container, protected from light.[2]
Reconstituted Solution -20°C to -80°CUp to 1-6 monthsAliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light.[2]
Disposal Procedures

Disposal of FMRF-like peptide waste must comply with local, state, and federal regulations. Never dispose of peptides in regular trash or down the sanitary sewer.[4]

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all materials contaminated with the peptide, including unused solutions, vials, pipette tips, and contaminated PPE, into a designated hazardous waste container.[4]

  • Label Container: The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Store Securely: Keep the waste container sealed and stored in a designated satellite accumulation area within the laboratory.[5]

  • Institutional Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal by a licensed contractor.[4]

G cluster_handling Peptide Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Workflow ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling Handle Peptide in Designated Area ppe->handling solid_waste Contaminated Solids (Vials, Tips, PPE) handling->solid_waste liquid_waste Unused Peptide Solutions handling->liquid_waste collect Collect in Labeled Hazardous Waste Container solid_waste->collect liquid_waste->collect store Store Sealed in Satellite Accumulation Area collect->store pickup Arrange EHS Pickup for Licensed Disposal store->pickup

Disposal workflow for FMRF-like peptide waste.

Snail Helix aspersa

Helix aspersa is a common terrestrial snail used in various research fields, including neurobiology and ecotoxicology.[6][7] Tissue and carcasses from healthy snails not known to be infected with pathogens are generally not considered biohazardous waste.[8] However, disposal must follow institutional guidelines for animal tissue.

Immediate Safety and Handling
  • PPE: Wear gloves and a lab coat when handling snails or their tissues.

  • Containment: Keep live animals in appropriate, secure enclosures to prevent escape.

  • Euthanasia: If euthanasia is required, follow protocols approved by your institution's Animal Care and Use Committee (IACUC).

Environmental and Biological Data

The following table provides key environmental parameters for Helix aspersa.

ParameterValue/RangeNotes
Optimal Temperature 15 - 24 °CActivity decreases at lower temperatures.
Hibernation < 6 °CSnails enter a state of dormancy.
Lethal Temperature < 0 °CTissues will freeze, leading to death.
Disposal Procedures

Disposal methods for non-hazardous invertebrate animal tissue can vary. Consult your EHS office to confirm the appropriate procedure for your facility.

Recommended Disposal Protocol:

  • Primary Containment: Place all snail carcasses and dissected tissues into a leak-proof bag. For invertebrate tissues, a red biohazard bag is often appropriate.[9] Double-bagging is recommended to prevent leaks.[10]

  • Labeling: If required by your institution, label the bag with the contents and date.

  • Storage: Store the bag in a designated freezer or cold storage area to prevent decomposition until final disposal.

  • Final Disposal: Dispose of the contained waste according to one of the following institutional protocols:

    • Incineration: This is a common method for pathological waste.[11]

    • Biological Waste Stream: Place the bag in the designated collection bin for non-hazardous animal waste or biohazardous waste, as directed by your EHS department.[9][12]

    • Tissue Digester: Some institutions utilize alkaline hydrolysis to process animal carcasses.[10]

Important: Do not dispose of animal tissues in the regular trash unless explicitly permitted by your institution's EHS department.[12]

G cluster_collection Tissue Collection cluster_containment Containment & Storage cluster_disposal_options Final Disposal (Consult EHS) euthanize Euthanize Snails per Approved Protocol collect_tissue Collect Carcasses & Tissues euthanize->collect_tissue bagging Place in Leak-Proof (Double) Biohazard Bag collect_tissue->bagging storage Store in Designated Freezer or Cold Storage bagging->storage incineration Incineration storage->incineration  Institutional Protocol biowaste Biowaste Stream storage->biowaste  Institutional Protocol digester Tissue Digester storage->digester  Institutional Protocol

Disposal workflow for Helix aspersa tissue.

This document is intended as a guide. Always prioritize your institution's specific safety and disposal protocols and consult with your Environmental Health and Safety department for clarification.

References

Operational Guide: Personal Protective Equipment and Handling for Phe-Met-Arg-Phe (FMRF)-Like Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for handling the neuropeptide Phe-Met-Arg-Phe (FMRF)-Like Peptide, derived from Snail Helix aspersa. The chemical, physical, and toxicological properties of this specific peptide have not been thoroughly investigated.[1] Therefore, this guide is based on established best practices for handling low-hazard, lyophilized research peptides to ensure personnel safety and maintain product integrity.

Essential Safety & Hazard Information

While FMRF-Like Peptides are not classified as hazardous materials, caution is advised due to their biological activity and the potential for unknown properties.[1][2] The primary risks are associated with the inhalation of the lyophilized powder and accidental contact with skin or eyes.

First-Aid Measures: Immediate response is crucial in case of accidental exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
Ingestion Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][3]

Logistical Plan: Storage and Handling

Proper storage is critical to prevent degradation and maintain the peptide's biological activity. The logistical plan covers the lifecycle of the peptide from receipt to use.

Receiving and Storage: Upon receipt, inspect the package for damage and verify the contents.[4] Immediately transfer the vial to the appropriate storage conditions to ensure stability.

Storage DurationTemperatureConditions
Short-Term (up to 6 months) -20°CStore in a tightly sealed vial inside a secondary container with a desiccant to prevent moisture exposure.[5][6]
Long-Term (beyond 6 months) -80°CFor maximum stability, store in a tightly sealed vial at ultra-low temperatures.[5][6][7] Purging the vial with an inert gas like argon or nitrogen is recommended for peptides prone to oxidation.[4][8]

Handling Lyophilized Powder: The lyophilized (powder) form is the most stable but presents an inhalation risk.[5] All handling of the powder should be performed in a designated, clean area.

Reconstitution (Preparation of Solution): Peptide solutions are significantly less stable than their lyophilized form and are susceptible to bacterial degradation.[9] Prepare solutions immediately before use if possible.

  • Step 1: Equilibrate: Allow the peptide vial to warm to room temperature before opening to prevent condensation and moisture uptake.[4][7][9]

  • Step 2: Add Solvent: Use a sterile, appropriate solvent (e.g., sterile distilled water, buffer at pH 5-6).[4][8] Add the solvent slowly and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[8][10]

  • Step 3: Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the solution into single-use aliquots.[4][7][10]

  • Step 4: Store Solution: For short-term storage (up to one week), refrigerate aliquots at 4°C. For longer-term storage, freeze aliquots at -20°C or -80°C.[4][7]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk during all handling procedures.[2]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesWear to protect against splashes during reconstitution and airborne dust from the lyophilized powder.[4][11][12]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are required to prevent skin contact.[11][12] Change gloves immediately if they become contaminated.[2]
Body Protection Lab CoatA standard lab coat must be worn to protect clothing and skin from spills.[4][11][12]
Respiratory Protection Face Mask / Fume HoodRecommended when weighing or handling the lyophilized powder to prevent inhalation.[11][12] Working in a fume hood or biosafety cabinet provides the highest level of protection.[2]

Disposal Plan

All materials that have come into contact with the FMRF-Like Peptide must be treated as chemical waste.[8] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[13] Never pour peptide solutions down the sink.[8]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all contaminated materials in a designated, clearly labeled hazardous waste container.[2][13]

  • Liquid Waste: Unused stock solutions, experimental buffers, and the first rinse of any contaminated labware should be collected in a sealed container labeled "Hazardous Chemical Waste."[13]

  • Solid Waste: All disposable items that have contacted the peptide, including gloves, pipette tips, empty vials, and absorbent materials, must be placed in a lined, leak-proof container for solid hazardous waste.[8][13]

  • Container Management: Keep waste containers securely sealed and store them in a designated satellite accumulation area until collection by EHS personnel.[13]

Mandatory Visualization

The following diagram illustrates the complete workflow for safely handling the FMRF-Like Peptide from receipt to disposal.

G cluster_prep Preparation & Storage cluster_handling Handling Workflow (with PPE) cluster_disposal Disposal Receive Receive Peptide Inspect Inspect Package Receive->Inspect Store Store Lyophilized (-20°C or -80°C) Inspect->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate Weigh Weigh Powder (in Fume Hood) Equilibrate->Weigh Reconstitute Reconstitute (Add Solvent) Weigh->Reconstitute Aliquot Aliquot Solution (Single-Use) Reconstitute->Aliquot Use Use in Experiment Aliquot->Use Store_Sol Store Solution (-20°C / -80°C) Aliquot->Store_Sol Collect_Solid Collect Solid Waste (Gloves, Tips, Vials) Use->Collect_Solid Collect_Liquid Collect Liquid Waste (Unused Solution) Use->Collect_Liquid Store_Sol->Use EHS Dispose via EHS (Hazardous Waste) Collect_Solid->EHS Collect_Liquid->EHS

Caption: Workflow for safe handling of FMRF-Like Peptide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phe-Met-Arg-Phe Like Peptide, Snail Helix aspersa
Reactant of Route 2
Reactant of Route 2
Phe-Met-Arg-Phe Like Peptide, Snail Helix aspersa

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.